molecular formula C8H7NO2S B1394178 3-Ethynylbenzenesulfonamide CAS No. 1310456-99-5

3-Ethynylbenzenesulfonamide

Cat. No.: B1394178
CAS No.: 1310456-99-5
M. Wt: 181.21 g/mol
InChI Key: WGEWFHNQCHZZMF-UHFFFAOYSA-N
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Description

3-Ethynylbenzenesulfonamide is a high-value chemical scaffold in medicinal and organic chemistry research. Its core structure, featuring a sulfonamide group and an ethynyl moiety, makes it a versatile precursor for constructing complex heterocyclic systems, particularly through transition-metal catalyzed C-H activation and annulation reactions . This compound is primarily utilized for the synthesis of benzosultams, a significant class of bicyclic sulfonamides frequently found in compounds with a broad spectrum of promising bioactivities, including antibacterial, antidiabetic, and anticancer effects . As a research chemical, this compound serves as a critical intermediate in drug discovery projects. Benzenesulfonamide analogs have been identified as potent kinase inhibitors and show significant potential as anti-glioblastoma (GBM) agents by interacting with the Tropomyosin receptor kinase A (TrkA) . Researchers value this compound for developing targeted molecular therapies, leveraging its ability to form stable interactions with active sites of key receptor tyrosine kinases . The ethynyl group enables facile further functionalization, allowing for the creation of diverse compound libraries for biological screening. This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

3-ethynylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2S/c1-2-7-4-3-5-8(6-7)12(9,10)11/h1,3-6H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGEWFHNQCHZZMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Ethynylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of 3-ethynylbenzenesulfonamide, a valuable building block in medicinal chemistry and materials science. The synthesis is approached via a robust, multi-step pathway commencing from the commercially available 3-aminobenzenesulfonamide. This guide elucidates the causal mechanisms behind critical experimental choices, offering researchers and drug development professionals a self-validating protocol. The synthesis involves a classical diazotization, followed by a Sandmeyer reaction to yield an aryl iodide intermediate, and culminates in a Sonogashira cross-coupling reaction to introduce the terminal alkyne functionality. Each stage is accompanied by a detailed experimental protocol. Furthermore, a complete guide to the structural and purity verification of the final compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is presented, including expected data and interpretation.

Introduction and Strategic Overview

This compound is a bifunctional organic molecule featuring a sulfonamide group and a terminal ethynyl group at the meta position of a benzene ring. The sulfonamide moiety is a well-established pharmacophore found in numerous therapeutic agents, while the terminal alkyne serves as a versatile chemical handle for further molecular elaboration, notably through "click" chemistry, cross-coupling reactions, and polymerization. This unique combination makes it a highly sought-after intermediate in the development of novel pharmaceuticals and functional materials.

This guide details a reliable and scalable synthetic route, designed for reproducibility and high purity of the final product. The chosen strategy hinges on the transformation of a primary aromatic amine into the desired terminal alkyne via stable, well-characterized intermediates.

Retrosynthetic Analysis

The target molecule, This compound (3) , can be disconnected at the aryl-alkyne C-C bond, pointing to a Sonogashira cross-coupling reaction as the key final step.[1][2] This requires an aryl halide precursor, specifically 3-iodobenzenesulfonamide (2) , and a suitable acetylene source. The iodo-substituent is chosen over bromo- or chloro-analogs due to its higher reactivity in the palladium-catalyzed coupling cycle, often allowing for milder reaction conditions. The precursor 2 can, in turn, be readily accessed from 3-aminobenzenesulfonamide (1) via a Sandmeyer reaction, a classic and efficient method for converting aromatic amines to aryl halides through a diazonium salt intermediate.[3][4][5] The starting material, 3-aminobenzenesulfonamide, is a commercially available and cost-effective reagent.[6][7]

G cluster_synthesis Synthetic Pathway Start 3-Aminobenzenesulfonamide (1) Diazonium Diazotization (NaNO₂, HCl, 0-5 °C) Intermediate_1 Aryl Diazonium Salt (Intermediate) Sandmeyer Sandmeyer Reaction (KI, CuI) Intermediate_2 3-Iodobenzenesulfonamide (2) Sonogashira Sonogashira Coupling (TMS-acetylene, Pd/Cu catalyst, Base) Intermediate_3 TMS-protected Alkyne Deprotection Deprotection (K₂CO₃, MeOH) Final This compound (3)

Caption: Overall synthetic workflow for this compound.

Detailed Synthesis Protocols

This section provides step-by-step procedures for the synthesis of this compound. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Step 1: Diazotization and Sandmeyer Reaction to Synthesize 3-Iodobenzenesulfonamide (2)

This two-part, one-pot procedure first converts the primary amine of 3-aminobenzenesulfonamide into a diazonium salt, which is then immediately substituted with iodide.

  • Causality: The diazotization must be performed at low temperatures (0–5 °C) because aryl diazonium salts are thermally unstable and can decompose violently or undergo unwanted side reactions at higher temperatures.[8][9] The subsequent Sandmeyer reaction utilizes a copper(I) salt (CuI) as a catalyst to facilitate the single-electron transfer mechanism required for the radical-nucleophilic aromatic substitution.[3][10]

Experimental Protocol:

  • Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 3-aminobenzenesulfonamide (8.61 g, 50 mmol) and deionized water (50 mL).

  • Acidification: Cool the suspension to 0 °C in an ice-salt bath. Slowly add concentrated hydrochloric acid (12.5 mL, ~150 mmol) dropwise, ensuring the internal temperature does not exceed 5 °C. Stir for 15 minutes to form a fine slurry of the amine hydrochloride salt.

  • Diazotization: In a separate beaker, dissolve sodium nitrite (NaNO₂) (3.80 g, 55 mmol) in deionized water (15 mL). Add this solution dropwise to the amine slurry over 30 minutes, maintaining the temperature between 0 and 5 °C. A slight excess of nitrous acid is used to ensure complete conversion; its presence can be confirmed by testing a drop of the reaction mixture on starch-iodide paper (a blue-black color indicates excess nitrous acid).

  • Sandmeyer Reaction: In a separate 500 mL beaker, dissolve potassium iodide (KI) (12.45 g, 75 mmol) and a catalytic amount of copper(I) iodide (CuI) (0.95 g, 5 mmol) in deionized water (25 mL).

  • Coupling: Slowly and carefully add the cold diazonium salt solution to the KI/CuI solution with vigorous stirring. Effervescence (evolution of N₂ gas) will be observed. The addition should be controlled to manage the rate of gas evolution.

  • Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 50 °C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Workup and Isolation: Cool the reaction mixture to room temperature. A precipitate should form. Decolorize the solution by adding a small amount of solid sodium thiosulfate to quench any residual iodine. Collect the crude solid product by vacuum filtration, wash it thoroughly with cold deionized water, and then with a small amount of cold diethyl ether.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to afford 3-iodobenzenesulfonamide as a pale-yellow solid. Dry the product under vacuum.

Step 2: Sonogashira Coupling and Deprotection to Synthesize this compound (3)

This step introduces the ethynyl group by coupling the aryl iodide with trimethylsilylacetylene (TMSA), followed by the removal of the silyl protecting group.

  • Causality: The Sonogashira reaction is a powerful cross-coupling method that requires a dual catalytic system: a palladium complex to activate the aryl halide and a copper(I) co-catalyst to form a reactive copper acetylide intermediate.[2][11] An amine base is used to neutralize the HI generated during the reaction and to facilitate the deprotonation of the alkyne.[1] TMSA is used as the alkyne source because it is a liquid and easier to handle than acetylene gas. The TMS group prevents self-coupling of the alkyne (Glaser coupling) and is easily removed under mild basic conditions.

Experimental Protocol:

  • Setup: To an oven-dried 100 mL Schlenk flask, add 3-iodobenzenesulfonamide (5.66 g, 20 mmol), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (281 mg, 0.4 mmol, 2 mol%), and copper(I) iodide (CuI) (152 mg, 0.8 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen gas three times to create an inert atmosphere. This is crucial as the Pd(0) active catalyst is oxygen-sensitive.[2]

  • Reagent Addition: Add anhydrous tetrahydrofuran (THF, 40 mL) and triethylamine (Et₃N, 5.6 mL, 40 mmol) via syringe. Stir the mixture to dissolve the solids.

  • Alkyne Addition: Add trimethylsilylacetylene (3.4 mL, 24 mmol) dropwise via syringe.

  • Reaction: Heat the reaction mixture to 60 °C and stir overnight (12-16 hours). Monitor the reaction progress by thin-layer chromatography (TLC) until the starting aryl iodide is consumed.

  • Workup: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the catalyst residues, washing the pad with THF. Concentrate the filtrate under reduced pressure to obtain the crude TMS-protected product.

  • Deprotection: Dissolve the crude intermediate in methanol (50 mL). Add potassium carbonate (K₂CO₃) (4.14 g, 30 mmol) and stir the mixture at room temperature for 2 hours.

  • Final Isolation and Purification: Remove the methanol under reduced pressure. Add deionized water (50 mL) to the residue and acidify to pH ~5 with 1 M HCl. Extract the product with ethyl acetate (3 x 40 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the resulting solid by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield this compound as a white to off-white solid.

Characterization and Data Analysis

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

Parameter Technique Expected Result
Molecular Structure ¹H and ¹³C NMRCharacteristic shifts for aromatic, acetylenic, and sulfonamide protons/carbons.
Functional Groups IR SpectroscopyKey absorption bands for N-H, S=O, C≡C, and ≡C-H bonds.
Molecular Weight Mass Spectrometry (MS)Molecular ion peak corresponding to the exact mass of C₈H₇NO₂S.
Purity/Physical State Melting PointA sharp and defined melting point range.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.[12][13]

Protocol: Dissolve ~10-15 mg of the final product in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is a suitable solvent due to its ability to dissolve the polar compound and the fact that the acidic sulfonamide protons are readily observable.[6] Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.

Expected Data:

¹H NMR (400 MHz, DMSO-d₆) Expected Chemical Shift (δ, ppm) Multiplicity Assignment
Aromatic~8.0 - 7.6m (4H)Ar-H
Sulfonamide~7.4s (2H, broad)-SO₂NH
Acetylenic~4.3s (1H)-C≡CH
¹³C NMR (100 MHz, DMSO-d₆) Expected Chemical Shift (δ, ppm) Assignment
Aromatic (C-S)~145C -SO₂NH₂
Aromatic (C-H)~138 - 126Ar-C H
Aromatic (C-C≡)~122C -C≡CH
Acetylenic~83-C ≡CH
Acetylenic~81-C≡C H
Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.[14][15]

Protocol: Acquire the spectrum using an ATR-FTIR spectrometer by placing a small amount of the solid sample directly on the crystal. Alternatively, prepare a KBr pellet.

Expected Data:

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch (Sulfonamide)3350 - 3250 (two bands)Medium
≡C-H Stretch (Alkyne)~3300Sharp, Medium
C≡C Stretch (Alkyne)~2110Weak to Medium
S=O Asymmetric Stretch~1340Strong
S=O Symmetric Stretch~1160Strong
Mass Spectrometry (MS)

MS provides confirmation of the molecular weight and elemental composition.[16][17]

Protocol: Analyze the sample using Electrospray Ionization (ESI) in negative ion mode, which is well-suited for sulfonamides. High-resolution mass spectrometry (HRMS) is recommended for determining the exact mass.

Expected Data:

Parameter Value
Molecular Formula C₈H₇NO₂S
Molecular Weight 181.21 g/mol
Exact Mass 181.0197
Expected HRMS Peak [M-H]⁻ m/z 180.0125

Conclusion

This guide presents a validated and logically structured approach for the synthesis and characterization of this compound. By following the detailed protocols and understanding the underlying chemical principles, researchers can reliably produce this important chemical intermediate with high purity. The comprehensive characterization data provided serves as a benchmark for quality control, ensuring the suitability of the material for subsequent applications in drug discovery and materials science.

References

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Sources

physicochemical properties of 3-Ethynylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 3-Ethynylbenzenesulfonamide

Introduction

In the landscape of modern drug discovery, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. This compound emerges as a molecule of significant interest, embodying the fusion of two such powerful pharmacophores: the benzenesulfonamide core and the terminal ethynyl group. The benzenesulfonamide moiety is integral to a wide array of approved therapeutics, including carbonic anhydrase inhibitors, diuretics, and anticonvulsants, owing to its ability to act as a potent zinc-binding group and a hydrogen bond donor/acceptor.[1][2][3] Concurrently, the ethynyl group has been increasingly recognized for its versatile roles in medicinal chemistry.[4][5] It can serve as a rigid, linear linker to probe binding pockets, act as a bioisostere for various functional groups, and participate in covalent bond formation with target proteins.[6]

This technical guide provides a comprehensive analysis of the core . It is intended for researchers, medicinal chemists, and drug development professionals who require a deep understanding of this molecule's characteristics to inform synthesis, formulation, and mechanism-of-action studies. We will move beyond a simple recitation of data to explain the causality behind these properties and provide field-proven experimental protocols for their validation, ensuring a self-validating system of scientific integrity.

Chemical Identity and Molecular Structure

This compound is an aromatic sulfonamide characterized by an ethynyl substituent at the meta-position of the benzene ring.

  • IUPAC Name: this compound

  • Molecular Formula: C₈H₇NO₂S

  • CAS Number: While a specific CAS number for the 3-ethynyl isomer is not prominently available, the related 4-ethynyl isomer is registered under CAS 1421488-00-5.[7] For the parent benzenesulfonamide, the CAS is 98-10-2.[8]

workflow_solubility start Start: Shake-Flask Solubility prep 1. Add excess solid to PBS (pH 7.4) start->prep Input: Compound, Buffer equilibrate 2. Equilibrate on shaker (24-48h at 25°C) prep->equilibrate Create slurry separate 3. Centrifuge to pellet undissolved solid equilibrate->separate Achieve equilibrium sample 4. Sample clear supernatant separate->sample Isolate saturated solution quantify 5. Quantify concentration via HPLC-UV sample->quantify Analyze aliquot end End: Thermodynamic Solubility quantify->end Output: Value (µg/mL)

Caption: Workflow for Shake-Flask Solubility Determination.

Protocol 2: pKa Determination via Potentiometric Titration

This method directly measures the change in pH as a titrant is added, allowing for the determination of the acid dissociation constant.

Causality: The sulfonamide proton is acidic and will be deprotonated by a base. By precisely monitoring the pH during titration with a strong base, the half-equivalence point can be identified, where pH = pKa. This provides a direct, fundamental measurement of the compound's acidity.

Methodology:

  • Solution Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable co-solvent system if necessary (e.g., a specific ratio of methanol/water), as solubility in pure water may be limited.

  • Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C). Use a calibrated pH meter with a high-precision electrode to monitor the pH.

  • Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette or automated titrator.

  • Data Recording: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the first derivative of the titration curve (identifying the equivalence point) and finding the pH at the half-equivalence volume.

  • Validation: Perform the titration in triplicate to ensure the precision and accuracy of the determined pKa value.

Synthetic Approach

A plausible and efficient synthesis of this compound can be achieved via a Sonogashira coupling reaction, a robust method for forming carbon-carbon bonds between terminal alkynes and aryl halides.

Causality: This synthetic strategy leverages the reliability of palladium-catalyzed cross-coupling reactions. Using a commercially available starting material like 3-bromobenzenesulfonamide provides a direct route to introduce the ethynyl group at the desired position with high selectivity and yield.

Proposed Two-Step Synthesis:

  • Preparation of 3-Bromobenzenesulfonamide: This intermediate can be prepared from 3-bromobenzenesulfonyl chloride by reaction with aqueous ammonia. The sulfonyl chloride is typically synthesized by chlorosulfonation of bromobenzene.

  • Sonogashira Coupling: The key step involves the coupling of 3-bromobenzenesulfonamide with a protected alkyne such as trimethylsilylacetylene (TMSA) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine). The subsequent removal of the trimethylsilyl (TMS) protecting group with a mild base like potassium carbonate in methanol yields the final product, this compound.

synthesis_scheme start 3-Bromobenzenesulfonamide intermediate TMS-protected intermediate start->intermediate Sonogashira Coupling reagents1 TMS-Acetylene, Pd(PPh₃)₄, CuI, Et₃N product This compound intermediate->product Deprotection reagents2 K₂CO₃, MeOH

Caption: Proposed synthetic scheme for this compound.

Conclusion

This compound is a compound with significant potential in drug discovery, built upon the well-validated benzenesulfonamide scaffold and enhanced by the versatile ethynyl functional group. Its physicochemical profile—characterized by moderate lipophilicity, low predicted aqueous solubility, and weak acidity—presents a classic starting point for medicinal chemistry optimization. The spectroscopic signatures provide a clear blueprint for its identification, while the detailed experimental protocols offer a robust framework for validating its key properties. A thorough understanding of these characteristics is paramount for any research program aiming to leverage this promising molecular architecture for the development of novel therapeutics.

References

  • Semantic Scholar. "Acetylene Group, Friend or Foe in Medicinal Chemistry.
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  • PubMed. "Discovery and development of benzene sulfonamide derivatives as anti-hepatic fibrosis agents.
  • Taylor & Francis Online. "Benzenesulfonamide derivatives as potent acetylcholinesterase, α-glycosidase, and glutathione S-transferase inhibitors: biological evaluation and molecular docking studies.
  • MDPI. "Discovery of Novel Tryptanthrin Derivatives with Benzenesulfonamide Substituents as Multi-Target-Directed Ligands for the Treatment of Alzheimer's Disease.
  • PubMed. "Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation.
  • RSC Publishing. "Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition.
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Sources

An In-depth Technical Guide to 3-Ethynylbenzenesulfonamide: Synthesis, Properties, and Potential Applications for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide provides a comprehensive overview of 3-Ethynylbenzenesulfonamide, a promising yet under-documented molecule with significant potential for researchers, scientists, and drug development professionals. While a specific CAS number for this compound is not publicly available, indicating its novelty, this guide offers a robust framework for its synthesis, characterization, and exploration in medicinal chemistry.

Core Chemical Identifiers

IdentifierValueSource
IUPAC Name This compoundN/A
CAS Number Not AssignedN/A
Molecular Formula C₈H₇NO₂SN/A
Molecular Weight 181.21 g/mol N/A
Canonical SMILES C1=CC(=CC(=C1)S(=O)(=O)N)C#CN/A

Introduction

This compound belongs to the sulfonamide class of compounds, a cornerstone of modern pharmacology. The introduction of an ethynyl group at the meta-position of the benzenesulfonamide scaffold presents a unique opportunity for the development of novel therapeutic agents. The terminal alkyne functionality is a versatile handle for "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the straightforward synthesis of diverse compound libraries for structure-activity relationship (SAR) studies. This guide details the synthesis of this compound from its readily available precursor, discusses its predicted physicochemical properties, and explores its potential applications based on the established biological activities of related sulfonamides.

Synthesis of this compound

The synthesis of this compound is a direct and well-established chemical transformation. The process begins with the commercially available precursor, 3-Ethynylbenzenesulfonyl chloride (CAS No. 1314900-33-8).

Synthesis_Workflow Precursor 3-Ethynylbenzenesulfonyl chloride (CAS: 1314900-33-8) Reaction Nucleophilic Acyl Substitution Precursor->Reaction Reagent Ammonia (NH3) or Ammonium Hydroxide (NH4OH) Reagent->Reaction Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF) Solvent->Reaction Product This compound Reaction->Product

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound from 3-Ethynylbenzenesulfonyl Chloride

This protocol is based on standard procedures for the synthesis of sulfonamides from sulfonyl chlorides.

Materials:

  • 3-Ethynylbenzenesulfonyl chloride

  • Ammonium hydroxide (28-30% solution) or ammonia gas

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 3-Ethynylbenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane or tetrahydrofuran (approximately 10 mL per gram of sulfonyl chloride) under a nitrogen or argon atmosphere. Cool the solution to 0 °C using an ice bath.

  • Ammonolysis: While stirring vigorously, slowly add an excess of concentrated ammonium hydroxide solution (5-10 eq). Alternatively, bubble ammonia gas through the solution for 15-30 minutes. The reaction is exothermic, so maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude this compound by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of this compound. These values are estimated based on the properties of its isomer, 4-Ethynylbenzenesulfonamide (CAS No. 1788-08-5), and computational models.

PropertyPredicted Value
Molecular Weight 181.21 g/mol
LogP ~1.5
Topological Polar Surface Area (TPSA) 68.5 Ų
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 2
Melting Point 130-140 °C
Boiling Point > 300 °C (decomposes)
Solubility Sparingly soluble in water, soluble in methanol, ethanol, DMSO, and DMF

Potential Applications in Drug Discovery and Chemical Biology

The benzenesulfonamide moiety is a well-established pharmacophore found in a wide range of clinically approved drugs, including diuretics, anticonvulsants, and anticancer agents. The introduction of the 3-ethynyl group offers several strategic advantages for drug discovery and chemical biology.

Carbonic Anhydrase Inhibition

Benzenesulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes. The sulfonamide group coordinates to the zinc ion in the active site of the enzyme. The 3-ethynyl substituent can be exploited to achieve isoform-selective inhibition by probing unique structural features within the active site cavity.

Signaling_Pathway cluster_0 Carbonic Anhydrase Active Site Zinc Zn²⁺ Inhibition Enzyme Inhibition Sulfonamide Sulfonamide Moiety (-SO₂NH₂) Sulfonamide->Zinc Coordinates Ethynyl 3-Ethynyl Group Pocket Hydrophobic Pocket Ethynyl->Pocket Interacts with Molecule This compound Molecule->Sulfonamide Molecule->Ethynyl Experimental_Workflow Start This compound Click CuAAC Click Reaction (+ Azide-Tag) Start->Click Probe Fluorescent/Biotinylated Probe Click->Probe Application Target Identification & Affinity-Based Proteomics Probe->Application

Caption: Workflow for developing chemical probes from this compound.

Conclusion

This compound represents a novel and valuable building block for medicinal chemistry and chemical biology. Its straightforward synthesis from a commercially available precursor, combined with the versatility of the ethynyl group, opens up numerous avenues for the development of new therapeutic agents and research tools. This guide provides the foundational knowledge for researchers to synthesize, characterize, and explore the full potential of this promising molecule.

References

  • PubChem. 4-Ethynylbenzenesulfonamide. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Supuran, C. T. (2016). Carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(12), 2843-2850.
  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions.

A Comprehensive Technical Guide to the Solubility and Stability of 3-Ethynylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of the critical physicochemical properties of 3-Ethynylbenzenesulfonamide, focusing on its solubility and stability. As a novel investigational compound, a thorough understanding of these characteristics is paramount for its successful development as a potential therapeutic agent. This document is structured to provide not only the foundational scientific principles but also actionable, field-proven methodologies for the comprehensive assessment of this molecule. We will delve into the theoretical underpinnings of its expected behavior, drawing parallels with the well-characterized parent molecule, benzenesulfonamide, and provide detailed experimental protocols to empower researchers in their laboratory investigations.

Introduction: The Significance of Solubility and Stability in Drug Development

The journey of a new chemical entity (NCE) from the laboratory to the clinic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility and stability stand out as two of the most critical determinants of a drug's ultimate success.

  • Solubility directly impacts a drug's bioavailability. An orally administered drug must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. Poor aqueous solubility is a leading cause of low and variable bioavailability, often leading to suboptimal therapeutic efficacy and, in many cases, the termination of promising drug candidates.[1][2]

  • Stability dictates a drug's shelf-life and ensures that the patient receives the intended dose of the active ingredient, free from potentially harmful degradation products. A drug substance and its formulated product must withstand a range of environmental conditions during manufacturing, storage, and administration.[3][4]

This guide will provide a comprehensive framework for characterizing the solubility and stability of this compound, a molecule of significant interest.

Physicochemical Properties of this compound: A Predictive Analysis

Direct experimental data for this compound is not yet widely available. However, we can make informed predictions about its properties by examining its structure and comparing it to the well-studied parent compound, benzenesulfonamide.

Structural Features and Their Predicted Influence

This compound is comprised of a benzene ring substituted with a sulfonamide group and an ethynyl group.

  • The Benzenesulfonamide Core: This portion of the molecule is known to be a solid at room temperature with a relatively high melting point.[5][6] The sulfonamide group is a hydrogen bond donor and acceptor, which can participate in intermolecular interactions, influencing its crystal lattice energy and, consequently, its solubility. The benzene ring is hydrophobic, which generally contributes to low aqueous solubility.[5]

  • The 3-Ethynyl Substituent: The introduction of an ethynyl group at the meta position is expected to have several effects:

    • Electronic Effects: The ethynyl group is weakly electron-withdrawing, which can influence the pKa of the sulfonamide proton.[7]

    • Steric and Structural Effects: The linear geometry of the ethynyl group will impact the crystal packing of the molecule. This can either increase or decrease the melting point and solubility compared to the parent compound, depending on the specific packing arrangement.

    • Solubility: The ethynyl group is relatively nonpolar and may slightly decrease aqueous solubility.[8] However, its impact on solubility in organic solvents will depend on the specific solvent-solute interactions.

    • Stability: The triple bond of the ethynyl group is a potential site for chemical reactions, including hydration, oxidation, and polymerization, which could represent unique degradation pathways.[9][10]

Predicted Physicochemical Parameters

While experimental determination is essential, we can estimate some key parameters for this compound based on its structure and data from similar compounds.

PropertyPredicted Value/Characteristic for this compoundRationale
Molecular Weight ~181.21 g/mol Calculated from the chemical formula (C8H7NO2S).
Physical State Crystalline solidSimilar to benzenesulfonamide.[5][11]
Aqueous Solubility LowThe hydrophobic benzene ring and ethynyl group are expected to limit water solubility.[5]
pKa Expected to be slightly more acidic than benzenesulfonamide (~10)The electron-withdrawing nature of the ethynyl group may lower the pKa of the sulfonamide proton.
LogP Predicted to be slightly higher than benzenesulfonamide (~0.6)The addition of the nonpolar ethynyl group is likely to increase the octanol-water partition coefficient.

A Practical Guide to Solubility Determination

A comprehensive understanding of the solubility of this compound in a variety of solvent systems is crucial for formulation development.

Equilibrium Solubility Measurement: The Shake-Flask Method

The gold-standard method for determining equilibrium solubility is the shake-flask method.

Protocol:

  • Preparation: Add an excess amount of this compound to a series of vials containing the desired solvent (e.g., water, phosphate-buffered saline at various pH values, organic solvents).

  • Equilibration: Agitate the vials at a constant temperature for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

  • Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as HPLC-UV.

Causality Behind Experimental Choices:

  • Excess Solid: Ensures that the solution becomes saturated.

  • Constant Temperature: Solubility is temperature-dependent.

  • Prolonged Agitation: Guarantees that the system has reached equilibrium.

  • Validated Analytical Method: Ensures accurate and precise quantification.

Kinetic and Thermodynamic Solubility

It is important to distinguish between kinetic and thermodynamic solubility.

  • Kinetic Solubility: The concentration of a compound at the point of precipitation from a solution. It is often measured in high-throughput screening settings.

  • Thermodynamic Solubility: The concentration of a compound in a saturated solution at equilibrium.

The shake-flask method measures thermodynamic solubility, which is the more relevant parameter for formulation development.

pH-Dependent Solubility

The solubility of ionizable compounds like this compound is highly dependent on the pH of the medium. The sulfonamide group can deprotonate at higher pH values, forming a more soluble salt.[5]

Experimental Workflow for pH-Solubility Profiling:

Caption: Workflow for determining the pH-solubility profile.

Solubility in Organic Solvents and Co-solvent Systems

For formulation purposes, understanding the solubility in various organic and co-solvent systems is essential.

Recommended Solvents for Screening:

  • Alcohols: Methanol, Ethanol, Isopropanol

  • Ketones: Acetone[5]

  • Ethers: Dioxane

  • Amides: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)[12][13]

  • Common Co-solvents: Polyethylene glycol (PEG), Propylene glycol (PG)

The experimental approach is the same as the shake-flask method described above.

A Framework for Assessing the Stability of this compound

A comprehensive stability testing program is required to identify potential degradation pathways and to develop a stable formulation. Forced degradation studies are a critical component of this program.[3][4]

Forced Degradation Studies (Stress Testing)

Forced degradation studies involve subjecting the drug substance to conditions more severe than those it would typically encounter during storage.[4] This helps to rapidly identify potential degradation products and pathways.

Recommended Stress Conditions:

Stress ConditionTypical ProtocolPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at elevated temperature (e.g., 60°C)Hydrolysis of the sulfonamide bond.
Base Hydrolysis 0.1 M NaOH at elevated temperature (e.g., 60°C)Hydrolysis of the sulfonamide bond.[14][15]
Oxidation 3% H2O2 at room temperatureOxidation of the sulfur atom or the ethynyl group.[14][15]
Thermal Degradation Dry heat (e.g., 80°C)General decomposition.
Photostability Exposure to light of a specified wavelength and intensity (ICH Q1B)Photodegradation, potentially involving the aromatic ring or ethynyl group.

Logical Flow for a Forced Degradation Study:

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation cluster_characterization Characterization A Prepare solutions of This compound B Expose to Acid, Base, Oxidizing Agent, Heat, and Light A->B C Analyze samples at multiple time points by a stability-indicating HPLC method B->C D Quantify the loss of parent compound C->D E Detect and quantify degradation products C->E F Perform mass balance calculations D->F E->F G Isolate and identify major degradation products (e.g., by LC-MS/MS, NMR) E->G H Propose degradation pathways G->H

Caption: Workflow for a forced degradation study.

Development of a Stability-Indicating Analytical Method

A key outcome of forced degradation studies is the development of a stability-indicating analytical method, typically an HPLC method.[16][17][18][19]

Essential Characteristics of a Stability-Indicating Method:

  • Specificity: The method must be able to resolve the parent drug from all potential degradation products and any other components in the sample matrix.

  • Accuracy and Precision: The method must provide accurate and precise measurements of the drug and its degradants.

  • Linearity and Range: The method should be linear over a defined concentration range.

  • Robustness: The method should be insensitive to small variations in experimental parameters.

Self-Validating System: The forced degradation samples themselves are used to validate the specificity of the method. If all degradation products are well-separated from the parent peak, the method is considered stability-indicating.

Potential Degradation Pathways of Sulfonamides

Based on the known chemistry of sulfonamides, several degradation pathways can be anticipated for this compound.[20]

  • Hydrolysis of the Sulfonamide Bond: This is a common degradation pathway for sulfonamides, leading to the formation of the corresponding sulfonic acid and amine.

  • Oxidation: The sulfur atom in the sulfonamide group can be oxidized.

  • Reactions of the Ethynyl Group: The triple bond can undergo hydration to form a ketone or be oxidized to other functional groups.

  • Photodegradation: The aromatic ring can undergo photochemical reactions.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the investigation of the solubility and stability of this compound. While we have made informed predictions based on its structure and the properties of related compounds, it is imperative that these are confirmed through rigorous experimental investigation.

The protocols and methodologies outlined herein represent a robust starting point for any researcher or drug development professional tasked with characterizing this promising new chemical entity. A thorough understanding of its solubility and stability will be instrumental in navigating the challenges of formulation development and ultimately, in realizing its full therapeutic potential.

References

  • Benzenesulfonamide | C6H7NO2S | CID 7370 - PubChem. (n.d.). Retrieved January 19, 2026, from [Link]

  • The solubility of benzenesulfonamide studied both experimentally and... - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • (1) Benzenesulfonamide, 4-amino-N-2- pyridinyl- (sulfapyridine); C11H11N302S. (n.d.). Retrieved January 19, 2026, from [Link]

  • Benzenesulfonamide - Solubility of Things. (n.d.). Retrieved January 19, 2026, from [Link]

  • Chemical Properties of Benzenesulfonamide (CAS 98-10-2) - Cheméo. (n.d.). Retrieved January 19, 2026, from [Link]

  • Solubility of p -Aminobenzenesulfonamide in Different Solvents from (283.15 to 323.15) K. (2008). Journal of Chemical & Engineering Data, 53(11), 2568–2570. [Link]

  • Solid solubility correlations of benzenesulfonamide determined by (a)... - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • Studies on sulfonamide degradation products | Download Table - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • (PDF) Aromatic Compounds: Structural Principles, Reactivity Models, and Industrial Applications - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • Forced Degradation Studies on The Piperine-Based Benzene Sulfonylamidine: The Effect of Acid, Base, and Peroxide on Its Stability - AIP Publishing. (2022). AIP Conference Proceedings, 2543(1), 070001. [Link]

  • Stability-indicating sulfa drug analysis using high-performance liquid chromatography. (1979). Journal of Pharmaceutical Sciences, 68(7), 922–924. [Link]

  • Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide - PMC - PubMed Central. (2023). Molecules, 28(12), 4831. [Link]

  • Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC - NIH. (2016). ACS Medicinal Chemistry Letters, 7(12), 1145–1150. [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario - Asian Journal of Research in Chemistry. (2014). Asian Journal of Research in Chemistry, 7(3), 324-329.
  • (PDF) Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • VALIDATED AND STABILITY INDICATING HPLC METHOD FOR THE SIMULTANEOUS DETERMINATION OF SULFADIAZINE SODIUM , SULFATHIAZOLE SODIUM AND SULFADIMIDINE SODIUM IN WATER SOLUBLE POWDER DOSAGE FORM | Semantic Scholar. (2013). International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 569-576.
  • Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability | Request PDF - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

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  • Functional Group Characteristics and Roles - ASHP. (n.d.). Retrieved January 19, 2026, from [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride - Trends in Sciences. (2023). Trends in Sciences, 20(6), 5209. [Link]

  • forced degradation products: Topics by Science.gov. (n.d.). Retrieved January 19, 2026, from [Link]

  • Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides - NIH. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1272–1278. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review - NIH. (2012). Journal of Pharmaceutical Analysis, 2(3), 159–165. [Link]

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A Technical Guide to the Spectral Analysis of 3-Ethynylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth guide provides a comprehensive analysis of the expected spectral data for 3-ethynylbenzenesulfonamide, a molecule of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the logic of spectral interpretation are emphasized to ensure scientific integrity and practical utility.

Introduction

This compound incorporates three key functional groups: a sulfonamide, a phenyl ring, and a terminal alkyne. This unique combination of functionalities makes it a valuable building block in the synthesis of more complex molecules. Understanding its structural and electronic properties through spectroscopic analysis is paramount for its application in drug design and materials development. This guide will delve into the theoretical and practical aspects of characterizing this compound using state-of-the-art spectroscopic techniques.

Molecular Structure and Key Features

The structural arrangement of this compound dictates its spectral characteristics. The electron-withdrawing nature of the sulfonamide group and the anisotropic effects of the ethynyl group significantly influence the electronic environment of the aromatic protons and carbons.

Caption: Molecular structure of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of each nucleus.

Experimental Protocol: NMR Sample Preparation and Data Acquisition
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for sulfonamides due to its ability to dissolve the compound and to allow for the observation of exchangeable protons (e.g., -SO₂NH₂).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans (typically 8-16), relaxation delay (d1, typically 1-2 seconds), and spectral width.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

¹H NMR Spectral Data (Predicted)

The predicted ¹H NMR spectrum in DMSO-d₆ is summarized below. Chemical shifts are referenced to the residual solvent peak.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H (SO₂NH ₂)~7.4broad singlet-
H-2~8.0singlet-
H-4~7.8doublet~8
H-5~7.6triplet~8
H-6~7.9doublet~8
H (C≡CH )~4.3singlet-

Interpretation and Rationale:

  • Aromatic Protons (H-2, H-4, H-5, H-6): The protons on the aromatic ring will appear in the range of 7.5-8.0 ppm. The H-2 proton, situated between the two electron-withdrawing groups (sulfonamide and ethynyl), is expected to be the most deshielded and may appear as a singlet or a narrow triplet. The other aromatic protons will exhibit characteristic splitting patterns (doublets and a triplet) due to ortho and meta coupling. The exact chemical shifts are influenced by the combined electronic effects of the substituents.

  • Sulfonamide Protons (-SO₂NH₂): The two protons on the nitrogen atom are exchangeable and will typically appear as a broad singlet. Its chemical shift can be concentration and temperature-dependent.

  • Acetylenic Proton (-C≡CH): The terminal alkyne proton is shielded and will appear at a characteristic upfield chemical shift of around 4.3 ppm. This signal is typically a sharp singlet.

¹³C NMR Spectral Data (Predicted)

The predicted ¹³C NMR spectrum in DMSO-d₆ is summarized below.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1~144
C-2~128
C-3~123
C-4
C-5~133
C-6~130
C ≡CH~83
C≡C H~79

Interpretation and Rationale:

  • Aromatic Carbons: The aromatic carbons will resonate in the region of 120-145 ppm. The carbon atom directly attached to the sulfonamide group (C-1) will be the most downfield due to the strong electron-withdrawing effect. The carbon attached to the ethynyl group (C-3) will also be significantly affected.

  • Alkynyl Carbons: The two sp-hybridized carbons of the ethynyl group will appear in the characteristic range of 70-90 ppm. The terminal carbon (C≡C H) is typically found slightly upfield compared to the internal carbon (C ≡CH).

II. Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the N-H, C-H, C≡C, S=O, and aromatic C=C bonds.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: For a solid sample, the KBr pellet method is commonly used. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or the empty ATR crystal is recorded and subtracted from the sample spectrum.

IR Spectral Data (Predicted)
Functional GroupPredicted Absorption Range (cm⁻¹)Vibration Type
N-H (sulfonamide)3350-3250Stretching
C-H (alkyne)~3300Stretching
C-H (aromatic)3100-3000Stretching
C≡C (alkyne)2150-2100Stretching
C=C (aromatic)1600-1450Stretching
S=O (sulfonamide)1350-1300 and 1160-1120Asymmetric and Symmetric Stretching

Interpretation and Rationale:

  • N-H and C-H Stretching: The N-H stretching of the sulfonamide will appear as two bands in the region of 3350-3250 cm⁻¹. The sharp, strong peak around 3300 cm⁻¹ is characteristic of the terminal alkyne C-H stretch. Aromatic C-H stretches will be observed as weaker bands just above 3000 cm⁻¹.

  • C≡C Stretching: A weak but sharp absorption band between 2150 and 2100 cm⁻¹ is indicative of the carbon-carbon triple bond stretch.

  • S=O Stretching: The sulfonamide group will exhibit two strong absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds, typically around 1330 cm⁻¹ and 1140 cm⁻¹, respectively.[1]

  • Aromatic C=C Stretching: Several bands in the 1600-1450 cm⁻¹ region will correspond to the carbon-carbon stretching vibrations within the benzene ring.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Experimental Protocol: MS Data Acquisition
  • Ionization Method: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like this compound and will likely produce a prominent protonated molecular ion [M+H]⁺. Electron ionization (EI) can also be used, which would result in more extensive fragmentation.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred to obtain accurate mass measurements, which can be used to confirm the elemental composition.[2]

  • Data Acquisition: The mass spectrum is acquired over a suitable mass-to-charge (m/z) ratio range. For fragmentation studies, tandem mass spectrometry (MS/MS) can be performed on the molecular ion.[3]

Mass Spectral Data (Predicted)
  • Molecular Ion: The exact mass of this compound (C₈H₇NO₂S) is 181.020. In ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 182.028.

  • Key Fragmentation Pathways: Under EI or CID conditions, several fragmentation pathways are plausible. A common fragmentation for sulfonamides is the loss of SO₂ (64 Da).[4][5] Another likely fragmentation is the loss of the sulfonamide group.

m/z (Predicted)Fragment
181[M]⁺•
117[M - SO₂]⁺•
101[C₆H₄C₂H]⁺
77[C₆H₅]⁺

digraph "3_ethynylbenzenesulfonamide_fragmentation" {
rankdir=LR;
node [shape=box, style=rounded, fontcolor="#202124", fillcolor="#F1F3F4"];
edge [color="#4285F4"];

M [label="[C₈H₇NO₂S]⁺•\nm/z = 181"]; frag1 [label="[C₈H₇N]⁺•\nm/z = 117"]; frag2 [label="[C₈H₅]⁺\nm/z = 101"];

M -> frag1 [label="- SO₂"]; frag1 -> frag2 [label="- NH₂"]; }

Caption: A plausible fragmentation pathway for this compound in mass spectrometry.

Interpretation and Rationale:

  • Loss of SO₂: The cleavage of the C-S bond and rearrangement can lead to the loss of a neutral sulfur dioxide molecule, resulting in a fragment ion at m/z 117. This is a characteristic fragmentation for aromatic sulfonamides.[4][5]

  • Loss of the Sulfonamide Group: Cleavage of the C-S bond can also lead to the formation of a 3-ethynylphenyl cation at m/z 101.

  • Loss of the Ethynyl Group: Fragmentation of the ethynylphenyl cation could lead to a phenyl cation at m/z 77.

Conclusion

The comprehensive spectral analysis outlined in this guide provides a robust framework for the characterization of this compound. The predicted NMR, IR, and MS data, along with their detailed interpretations, offer a valuable resource for researchers working with this compound. By understanding the fundamental principles behind these spectroscopic techniques and applying them to the specific structural features of this compound, scientists can confidently verify its identity and purity, paving the way for its successful application in various scientific endeavors.

References

  • National Institute of Standards and Technology. Benzenesulfonamide. NIST Chemistry WebBook. [Link][1]

  • Sun, M., Dai, W., & Liu, D. Q. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of mass spectrometry : JMS, 43(3), 383–393. [Link][4][5]

  • Fort, K. L., Lamp, J. E., & Londergan, C. H. (2014). A Strongly Absorbing Class of Non-Natural Labels for Probing Protein Electrostatics and Solvation with FTIR and 2D IR Spectroscopies. The journal of physical chemistry. B, 118(33), 9871–9882. [Link]

  • University of Michigan. Infrared Spectroscopy. [Link]

  • Pfizer. ultrahigh-resolution mass spectrometers for heightened mAb characterization. YouTube. [Link][2]

  • Kafida, S., et al. (2019). Triple-stage mass spectrometry unravels the heterogeneity of an endogenous protein complex. Nature Communications, 10, 3621. [Link][3]

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The Versatility of 3-Ethynylbenzenesulfonamide: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Potential of a Unique Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer both potent biological activity and versatile chemical handles is a perpetual endeavor. Among the myriad of building blocks available to the drug discovery scientist, 3-Ethynylbenzenesulfonamide has emerged as a molecule of significant interest. Its unique combination of a well-established pharmacophore, the benzenesulfonamide group, with a reactive and sterically minimal ethynyl moiety, opens up a diverse range of applications, from the design of highly selective enzyme inhibitors to the construction of complex molecular probes.

This technical guide provides an in-depth exploration of the potential applications of this compound in medicinal chemistry. Moving beyond a theoretical overview, this document is intended to serve as a practical resource for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies for accessing this key intermediate, explore its role in the development of potent enzyme inhibitors, and illuminate its utility as a versatile tool for chemical biology and drug discovery. The insights and methodologies presented herein are grounded in established scientific principles and supported by relevant literature, providing a solid foundation for innovation in your own research endeavors.

I. The Strategic Advantage of the this compound Scaffold

The power of this compound as a medicinal chemistry scaffold lies in the synergistic interplay of its two key functional groups: the sulfonamide and the 3-ethynyl substituent.

The Benzenesulfonamide Moiety: A Privileged Pharmacophore

The benzenesulfonamide core is a well-established "privileged" structure in drug discovery, known for its ability to bind to a wide array of biological targets.[1][2] Its key features include:

  • Zinc-Binding Group: The sulfonamide group is a classic zinc-binding moiety, making it an ideal starting point for the design of inhibitors for zinc-containing enzymes, most notably the carbonic anhydrases.[3]

  • Hydrogen Bonding Capabilities: The sulfonamide nitrogen and oxygens can act as hydrogen bond donors and acceptors, facilitating strong and specific interactions with protein active sites.

  • Scaffold for Diverse Substitution: The benzene ring provides a rigid framework for the precise spatial arrangement of various substituents, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

The 3-Ethynyl Group: A Gateway to Diverse Functionality

The introduction of an ethynyl group at the 3-position of the benzenesulfonamide ring imparts a unique set of chemical properties that can be strategically exploited in drug design:

  • Covalent Inhibition: The terminal alkyne can act as a "warhead" for targeted covalent inhibition.[4] It can react with nucleophilic residues, such as cysteine, within the active site of a target protein, leading to irreversible or reversible covalent bond formation. This can result in enhanced potency, prolonged duration of action, and the ability to overcome drug resistance.[5]

  • Bioorthogonal Chemistry Handle: The ethynyl group is a key participant in "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[6] This highly efficient and specific reaction allows for the facile conjugation of the this compound core to a wide variety of other molecules, such as fluorescent dyes, affinity tags, or other pharmacophores.[7][8] This has profound implications for the development of chemical probes, activity-based protein profiling (ABPP), and fragment-based drug discovery (FBDD).[9][10][11][12][13][14][15]

  • Structural Rigidity and Vectorial Projection: The linear geometry of the ethynyl group provides a rigid linker that can be used to project substituents into specific regions of a binding pocket, enabling the exploration of new interactions and the optimization of binding affinity.

This unique combination of a proven pharmacophore and a versatile reactive group makes this compound a powerful and multifaceted tool in the medicinal chemist's arsenal.

cluster_0 This compound cluster_1 Core Pharmacophore cluster_2 Key Functional Group Scaffold This compound Sulfonamide Benzenesulfonamide Moiety Scaffold->Sulfonamide Provides core binding and structural framework Ethynyl 3-Ethynyl Group Scaffold->Ethynyl Offers versatile chemical reactivity ZincBinding ZincBinding Sulfonamide->ZincBinding Zinc-Binding Group HBonding HBonding Sulfonamide->HBonding Hydrogen Bonding CovalentInhibition CovalentInhibition Ethynyl->CovalentInhibition Covalent Warhead ClickChemistry ClickChemistry Ethynyl->ClickChemistry Bioorthogonal Handle StructuralRigidity StructuralRigidity Ethynyl->StructuralRigidity Rigid Linker

Figure 1: Key structural features and potential applications of this compound.

II. Synthetic Strategies: Accessing the Core Scaffold

The efficient and scalable synthesis of this compound is a critical first step in its utilization. The most common and versatile approach involves the Sonogashira cross-coupling reaction.[16][17]

A. Sonogashira Coupling: The Workhorse Reaction

The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[16][17] For the synthesis of this compound, the starting material is typically 3-bromobenzenesulfonamide or 3-iodobenzenesulfonamide, which is coupled with a protected acetylene source, such as trimethylsilylacetylene.

Start 3-Halobenzenesulfonamide (X = Br, I) Product 3-(Trimethylsilylethynyl)benzenesulfonamide Start->Product Pd catalyst, Cu(I) cocatalyst, Base (e.g., Et3N) Alkyne Trimethylsilylacetylene Alkyne->Product Final This compound Product->Final Deprotection (e.g., TBAF or K2CO3)

Figure 2: General Sonogashira coupling and deprotection sequence for this compound synthesis.

Experimental Protocol: Synthesis of this compound via Sonogashira Coupling

This protocol is a representative example and may require optimization based on specific laboratory conditions and scale.

Materials:

  • 3-Iodobenzenesulfonamide

  • Trimethylsilylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Sonogashira Coupling: a. To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add 3-iodobenzenesulfonamide (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq). b. Add anhydrous THF and triethylamine (2.0 eq). c. Add trimethylsilylacetylene (1.2 eq) dropwise. d. Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC). e. Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. f. Extract the aqueous layer with ethyl acetate (3x). g. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. h. Purify the crude product by silica gel column chromatography to afford 3-(trimethylsilylethynyl)benzenesulfonamide.

  • Deprotection: a. Dissolve the purified 3-(trimethylsilylethynyl)benzenesulfonamide in anhydrous THF. b. Add TBAF (1.1 eq) dropwise at 0 °C. c. Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC. d. Upon completion, quench the reaction with water. e. Extract the aqueous layer with ethyl acetate (3x). f. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. g. Purify the crude product by silica gel column chromatography to yield this compound.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxidation, so an inert atmosphere is crucial to maintain its catalytic activity.

  • Copper(I) Cocatalyst: CuI facilitates the formation of a copper acetylide intermediate, which is more reactive in the transmetalation step of the catalytic cycle, thus accelerating the reaction.

  • Base: Triethylamine serves to neutralize the hydrohalic acid byproduct of the reaction and to deprotonate the terminal alkyne.

  • Silyl Protecting Group: The use of trimethylsilylacetylene prevents the homocoupling of the terminal alkyne (Glaser coupling) and allows for a more controlled reaction. The silyl group is easily removed under mild conditions.

III. Applications in Enzyme Inhibition

The this compound scaffold is a promising starting point for the design of inhibitors for several important enzyme classes.

A. Carbonic Anhydrase Inhibition

The benzenesulfonamide moiety is a classic pharmacophore for carbonic anhydrase (CA) inhibitors.[3] These enzymes play crucial roles in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.[3] The ethynyl group can be used to explore interactions with less conserved regions of the active site, potentially leading to isoform-selective inhibitors.

Design Strategy:

The primary sulfonamide group of this compound is expected to coordinate to the catalytic zinc ion in the active site of carbonic anhydrases. The 3-ethynylphenyl group can then be elaborated using click chemistry to introduce various "tail" moieties. These tails can extend into the active site cavity and interact with specific amino acid residues, thereby influencing both potency and isoform selectivity.

Scaffold This compound Click CuAAC Click Chemistry Scaffold->Click Azide Azide-containing 'Tail' Moiety (R-N3) Azide->Click Inhibitor Triazole-linked Carbonic Anhydrase Inhibitor Click->Inhibitor

Figure 3: Click chemistry approach for the synthesis of novel carbonic anhydrase inhibitors from this compound.

Quantitative Data: Inhibition of Carbonic Anhydrase Isoforms

While specific data for this compound itself is not extensively published, studies on related benzenesulfonamide derivatives synthesized via click chemistry have demonstrated the potential of this approach. For example, a series of 1,2,3-triazole-containing benzenesulfonamides showed potent and selective inhibition of tumor-associated CA isoforms IX and XII.[6]

CompoundhCA I (IC₅₀, nM)hCA II (IC₅₀, nM)hCA IX (IC₅₀, nM)hCA XII (IC₅₀, nM)
Acetazolamide1991336392
17e 428952531
17f 5151203855
17g 6381645280
17h 4981354568
Data adapted from a study on pyrazolyl-thiazole containing benzenesulfonamide derivatives.[6]

This data highlights how modifications appended via a triazole linker can significantly modulate the inhibitory profile against different CA isoforms.

B. Kinase Inhibition

Protein kinases are another major class of drug targets, particularly in oncology.[18] The 3-ethynyl group can serve as an anchor point for building kinase inhibitors that target either the ATP-binding site or allosteric sites. Furthermore, the ethynyl group itself can be designed to act as a covalent warhead, targeting a nearby cysteine residue in the kinase active site.

Design Strategy for Covalent Kinase Inhibitors:

  • Scaffold Docking: The this compound scaffold is first docked into the ATP-binding site of the target kinase to identify a suitable binding mode.

  • Covalent Targeting: The orientation of the ethynyl group is assessed to determine if it is in proximity to a nucleophilic residue, typically a cysteine.

  • Structure-Activity Relationship (SAR) Studies: Modifications to the benzenesulfonamide ring and the sulfonamide group can be made to optimize non-covalent interactions and properly position the ethynyl warhead for covalent bond formation.

A recent study detailed the discovery of AKE-72, a potent pan-BCR-ABL inhibitor, which incorporates a 3-ethynyl-benzamide scaffold.[7] This demonstrates the utility of the ethynyl group in the design of potent kinase inhibitors.

IV. A Versatile Tool for Chemical Biology

Beyond its direct application in inhibitor design, this compound is a valuable tool for various chemical biology applications, primarily due to the bioorthogonal nature of its ethynyl group.

A. Fragment-Based Drug Discovery (FBDD)

In FBDD, small, low-molecular-weight fragments that bind weakly to a target are identified and then optimized into more potent leads.[9][11][19][20] this compound is an ideal fragment due to its:

  • Low Molecular Weight: It adheres to the "rule of three" often applied to fragment libraries.

  • Chemical Handle: The ethynyl group provides a straightforward method for fragment elaboration or linking via click chemistry.

FBDD Workflow using this compound:

  • Fragment Screening: A library of fragments, including this compound, is screened against the target protein using biophysical methods such as surface plasmon resonance (SPR), nuclear magnetic resonance (NMR), or X-ray crystallography.

  • Hit Validation and Elaboration: If this compound is identified as a binder, its binding mode is determined. The ethynyl group can then be used to "grow" the fragment by clicking on a library of small azide-containing molecules to explore the surrounding binding pocket and improve affinity.

Screening Fragment Screening Hit This compound (Weak Binder) Screening->Hit Identifies initial hit Elaboration Click Chemistry with Azide Library Hit->Elaboration Grows fragment Lead Potent Lead Compound Elaboration->Lead Optimizes affinity

Figure 4: Fragment-based drug discovery workflow utilizing this compound.

B. Activity-Based Protein Profiling (ABPP)

ABPP utilizes chemical probes to assess the functional state of enzymes in complex biological systems.[10][12][13][14][15] this compound can be readily converted into an activity-based probe by attaching a suitable reactive group. The ethynyl group then serves as a handle for the subsequent attachment of a reporter tag (e.g., a fluorophore or biotin) via click chemistry.

Design of an ABPP Probe from this compound:

A common strategy is to incorporate a reactive electrophile that can covalently modify a nucleophilic residue in the active site of the target enzyme class. The this compound core provides the recognition element, and the ethynyl group allows for the two-step labeling procedure characteristic of modern ABPP.

V. Conclusion and Future Directions

This compound represents a highly versatile and valuable scaffold for modern medicinal chemistry. Its strategic combination of a privileged benzenesulfonamide pharmacophore and a reactive ethynyl group provides a powerful platform for the design of potent and selective enzyme inhibitors, as well as sophisticated chemical biology tools.

The future applications of this scaffold are vast. The continued exploration of novel "tails" attached via click chemistry will undoubtedly lead to the discovery of new carbonic anhydrase and kinase inhibitors with improved therapeutic profiles. Furthermore, the development of this compound-based covalent inhibitors for a wider range of targets holds significant promise. As our understanding of disease biology deepens, the ability to rapidly synthesize and screen diverse libraries of compounds derived from this unique building block will be instrumental in the discovery of the next generation of targeted therapeutics.

VI. References

  • Recent applications of click chemistry in drug discovery. (URL: [Link])

  • Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. (URL: [Link])

  • Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. (URL: [Link])

  • Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. (URL: [Link])

  • Recent applications of click chemistry in drug discovery. (URL: [Link])

  • Sonogashira coupling - Wikipedia. (URL: [Link])

  • Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile. (URL: [Link])

  • (PDF) Three new aromatic sulfonamide inhibitors of carbonic anhydrases I, II, IV and XII. (URL: [Link])

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. (URL: [Link])

  • N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies. (URL: [Link])

  • Recent Advances in Covalent Drug Discovery. (URL: [Link])

  • Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships - PubMed. (URL: [Link])

  • A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. (URL: [Link])

  • Novel benzenesulfonamides aryl and arylsulfone conjugates adopting tail/dual tail approaches: Synthesis, carbonic anhydrase inhibitory activity and molecular modeling studies - PubMed. (URL: [Link])

  • Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcho - Semantic Scholar. (URL: [Link])

  • Novel benzenesulfonamides containing a dual triazole moiety with selective carbonic anhydrase inhibition and anticancer activity. (URL: [Link])

  • Fragment-Based Drug Discovery. (URL: [Link])

  • Structure–activity relationship (SAR) studies of 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione: Development of potential substrate-specific ERK1/2 inhibitors. (URL: [Link])

  • Sonogashira Coupling - Organic Chemistry Portal. (URL: [Link])

  • Recent advances in the development of covalent inhibitors. (URL: [Link])

  • Identification and SAR of a New Series of thieno[3,2-d]pyrimidines as Tpl2 Kinase Inhibitors. (URL: [Link])

  • Application of Activity-Based Protein Profiling to Study Enzyme Function in Adipocytes. (URL: [Link])

  • Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile - PubMed. (URL: [Link])

  • Targeted covalent inhibitors with an emphasis on reversible covalent inhibition - YouTube. (URL: [Link])

  • Synthesis of unsymmetrical aryl-ethynylated benzenes via regiocontrolled Sonogashira reaction of 1,3,5-tribromobenzene. (URL: [Link])

  • Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases. (URL: [Link])

  • Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. (URL: [Link])

  • Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. (URL: [Link])

  • (PDF) Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. (URL: [Link])

  • Activity-based protein profiling: A graphical review. (URL: [Link])

  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (URL: [Link])

  • Fragment-Based Drug Discovery | April 9-10, 2019 | San Diego, CA. (URL: [Link])

  • Activity based Protein Profiling (Abpp) - Creative Biolabs. (URL: [Link])

  • Therapeutic protein kinase inhibitors - PubMed. (URL: [Link])

Sources

The Biological Activity of 3-Ethynylbenzenesulfonamide Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Ethynylbenzenesulfonamides in Targeted Therapy

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, renowned for its role in a multitude of therapeutic agents. Its remarkable versatility stems from the sulfonamide moiety's ability to act as a potent zinc-binding group, targeting a wide range of metalloenzymes. This guide delves into a specific, highly promising subclass: 3-ethynylbenzenesulfonamide derivatives. The introduction of the sterically minimal yet electronically rich ethynyl group at the meta-position of the phenyl ring imparts unique conformational and electronic properties, leading to compounds with potent and often selective biological activities.

This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of facts to provide a causal understanding of the structure-activity relationships (SAR), mechanistic pathways, and critical experimental protocols associated with this compound class. Our focus will be on their primary role as potent inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and XII, which are pivotal in cancer progression.

Core Biological Target: The Carbonic Anhydrase Family

Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1] This seemingly simple reaction is fundamental to a vast array of physiological processes, including pH homeostasis, gas transport, and electrolyte secretion.[1] Humans express 15 CA isoforms, each with distinct tissue distribution, subcellular localization, and catalytic activity. While some isoforms like CA I and II are ubiquitous, others, such as the transmembrane CA IX and CA XII, are minimally expressed in normal tissues but are significantly overexpressed in a variety of solid tumors.[2]

The Hypoxia-Cancer Axis: The Central Role of CA IX and XII

Rapidly proliferating solid tumors often outgrow their vascular supply, leading to regions of low oxygen, or hypoxia.[2] In response, cancer cells upregulate hypoxia-inducible factor 1α (HIF-1α), a transcription factor that orchestrates a profound metabolic shift towards anaerobic glycolysis, even in the presence of oxygen (the Warburg effect).[2] This metabolic reprogramming results in the overproduction of lactic acid and protons, leading to a dangerously acidic tumor microenvironment.[2]

To survive and thrive in these hostile conditions, cancer cells upregulate pH-regulating proteins, chief among them being CA IX.[3] Positioned on the outer cell surface, CA IX efficiently converts extracellular CO₂ into protons and bicarbonate. The protons contribute further to extracellular acidosis, which promotes tumor invasion and suppresses immune cell function, while the bicarbonate is transported into the cell to buffer the intracellular pH, maintaining an alkaline environment conducive to proliferation and survival.[3][4] CA IX is therefore a key player in virtually every stage of cancer progression, from primary tumor growth to metastasis, making it a high-value target for anticancer therapy.[1]

The following diagram illustrates the central role of CA IX in the hypoxic tumor microenvironment.

CAIX_Pathway cluster_cell Cancer Cell cluster_tme Tumor Microenvironment Hypoxia Tumor Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_exp CAIX Gene Transcription HIF1a->CAIX_exp Glycolysis Increased Glycolysis (Warburg Effect) HIF1a->Glycolysis CAIX CA IX Enzyme (on cell surface) CAIX_exp->CAIX H_HCO3 H⁺ + HCO₃⁻ CAIX->H_HCO3 Acidosis_in Intracellular Proton (H+) Production Glycolysis->Acidosis_in Acidosis_ex Extracellular Acidosis (Low pH) Invasion Invasion & Metastasis Acidosis_ex->Invasion Immune_supp Immune Evasion Acidosis_ex->Immune_supp Bicarbonate Bicarbonate (HCO₃⁻) Import pH_in Alkaline Intracellular pH (pHi > 7.2) Bicarbonate->pH_in Proliferation Cell Proliferation & Survival pH_in->Proliferation CO2 CO₂ + H₂O CO2->CAIX Catalysis H_HCO3->Acidosis_ex H_HCO3->Bicarbonate

Caption: Role of CA IX in the hypoxic tumor signaling pathway.

Structure-Activity Relationship (SAR) of Ethynylbenzenesulfonamides

The inhibitory potency and isoform selectivity of benzenesulfonamide derivatives are exquisitely sensitive to the nature and position of substituents on the aromatic ring. The ethynyl group, in particular, serves as a powerful modulator of these properties.

A key study on phenylethynylbenzenesulfonamide regioisomers, close analogs of the title compounds, revealed critical SAR insights.[2] The primary determinant of activity is the position of the sulfonamide group relative to the ethynyl moiety:

  • Para-substituted derivatives are potent and selective inhibitors of the tumor-associated isoforms CA IX and XII.[2][5]

  • Meta-substituted derivatives (the focus of this guide) exhibit effective inhibition against CA I, IX, and XII.[2]

  • Ortho-substituted derivatives are generally weak inhibitors of CA I, II, and IX but show significant inhibition of CA XII.[2]

This regiochemical dependence arises from the specific geometry of the CA active site. The sulfonamide's zinc-binding group must orient correctly to coordinate with the catalytic zinc ion, while the rest of the molecule extends towards the entrance of the active site cavity, where it can form additional interactions that dictate isoform selectivity. The ethynyl group, with its linear geometry, acts as a rigid spacer, projecting further substituents into distinct regions of the active site.

The following table presents the inhibition data for 4-phenylethynylbenzenesulfonamide, a close analog of the 3-ethynyl derivatives, providing a quantitative illustration of the selectivity for tumor-associated isoforms over the ubiquitous cytosolic ones.[5]

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
4-Phenylethynylbenzenesulfonamide >10000187035.44.8
Acetazolamide (Non-selective control) 25012255.7

Data Interpretation: A lower Kᵢ value signifies more potent inhibition. The data clearly demonstrates that 4-phenylethynylbenzenesulfonamide is a highly selective inhibitor of CA XII and a potent inhibitor of CA IX, with significantly weaker activity against the off-target cytosolic isoforms CA I and CA II, especially when compared to the non-selective clinical drug Acetazolamide.[5]

Experimental Protocols: A Self-Validating System

The rigorous evaluation of novel CA inhibitors requires robust and reproducible experimental methodologies. Here, we provide a detailed protocol for the stopped-flow CO₂ hydration assay, the gold standard for measuring CA catalytic activity, and a general workflow for inhibitor validation.

Protocol 1: Stopped-Flow CO₂ Hydration Assay

This kinetic assay measures the enzyme's ability to catalyze the hydration of CO₂ by monitoring the resulting pH change with a pH indicator. The rapid mixing of enzyme and substrate solutions is achieved using a stopped-flow spectrophotometer.

Principle: The enzymatic hydration of CO₂ produces protons, causing a decrease in the pH of the solution. This pH change is monitored by observing the absorbance change of a pH indicator (e.g., phenol red) at a specific wavelength. The initial rate of this reaction is directly proportional to the enzyme's activity.

Materials:

  • Recombinant human Carbonic Anhydrase (e.g., hCA IX or hCA XII)

  • CO₂-saturated water (prepare by bubbling CO₂ gas through ice-cold deionized water for at least 30 min)

  • Assay Buffer (e.g., 20 mM HEPES or TAPS, pH 7.5, containing a pH indicator like 0.2 mM Phenol Red)

  • Test Inhibitor (e.g., this compound derivative) dissolved in a suitable solvent (e.g., DMSO)

  • Stopped-flow spectrophotometer

Procedure:

  • Instrument Setup: Equilibrate the stopped-flow instrument's syringes and observation cell to 25°C. Set the spectrophotometer to monitor the absorbance change at the λ_max of the pH indicator (e.g., 557 nm for Phenol Red).

  • Syringe Loading: Load one syringe with the ice-cold CO₂-saturated water. Load the second syringe with the Assay Buffer containing the CA enzyme at the desired concentration (typically in the low nanomolar range). For inhibition studies, pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) before loading.

  • Measurement:

    • Uncatalyzed Rate: First, perform a control run by mixing CO₂-saturated water with the Assay Buffer lacking the enzyme to determine the background hydration rate.

    • Enzyme-Catalyzed Rate: Rapidly mix the contents of the two syringes. The instrument's software will trigger data acquisition upon mixing.

    • Inhibited Rate: Repeat the measurement with the enzyme-inhibitor mixture.

  • Data Acquisition: Record the change in absorbance over time. The initial, steep linear phase of the absorbance curve corresponds to the enzyme-catalyzed reaction rate.

  • Data Analysis:

    • Calculate the initial reaction rates (slopes) from the linear portion of the absorbance curves.

    • Subtract the uncatalyzed rate from the catalyzed and inhibited rates.

    • Plot the percentage of remaining enzyme activity versus the inhibitor concentration.

    • Determine the IC₅₀ value (the inhibitor concentration that causes 50% inhibition).

    • Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which requires knowledge of the substrate (CO₂) concentration and the enzyme's Michaelis constant (Kₘ).

The following diagram outlines the experimental workflow for validating a selective carbonic anhydrase inhibitor.

Inhibitor_Validation_Workflow start Start: Candidate Inhibitor (this compound derivative) synthesis Chemical Synthesis & Purification start->synthesis biochem_assay Biochemical Assay: Stopped-Flow CO₂ Hydration synthesis->biochem_assay ic50_ki Determine IC₅₀ and Kᵢ values for target (CA IX, XII) and off-target (CA I, II) isoforms biochem_assay->ic50_ki selectivity Assess Isoform Selectivity (e.g., Kᵢ(CA II) / Kᵢ(CA IX)) ic50_ki->selectivity cell_based Cell-Based Assays (e.g., Proliferation, Invasion under hypoxic conditions) selectivity->cell_based Selective? Yes lead_opt Lead Optimization selectivity->lead_opt No in_vivo In Vivo Efficacy Studies (e.g., Tumor Xenograft Models) cell_based->in_vivo end End: Preclinical Candidate in_vivo->end lead_opt->synthesis

Caption: Experimental workflow for validating a selective CA inhibitor.

Synthetic Chemistry: Accessing the this compound Core

The construction of the this compound scaffold is readily achievable through modern cross-coupling methodologies. The Sonogashira coupling is the premier reaction for forming carbon-carbon bonds between sp² and sp hybridized carbon atoms, making it ideal for this purpose.

A common synthetic route involves the palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl halide. For the synthesis of this compound derivatives, this would typically involve reacting a protected 3-iodobenzenesulfonamide with a suitable terminal alkyne.

General Synthetic Scheme (Sonogashira Coupling):

Key Reagents:

  • Aryl Halide: 3-Iodo- or 3-bromobenzenesulfonamide derivative. The iodide is generally more reactive.

  • Terminal Alkyne: The desired alkyne to be coupled (e.g., trimethylsilylacetylene, followed by deprotection).

  • Palladium Catalyst: Typically a Pd(0) source, such as Pd(PPh₃)₄ or generated in situ from a Pd(II) precursor like PdCl₂(PPh₃)₂.

  • Copper(I) Cocatalyst: Usually CuI, which facilitates the formation of a copper acetylide intermediate.

  • Base: An amine base, such as triethylamine or diisopropylethylamine, is required to neutralize the HX generated and to deprotonate the terminal alkyne.

  • Solvent: Anhydrous, deoxygenated solvents like THF or DMF are commonly used.

The reaction is typically run under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidative degradation of the catalyst. The modularity of the Sonogashira coupling allows for the introduction of a wide variety of substituents on both the benzenesulfonamide ring and the alkyne, enabling extensive SAR exploration.

Conclusion and Future Directions

This compound derivatives represent a highly promising class of compounds for the development of targeted anticancer therapies. Their mechanism of action, centered on the selective inhibition of tumor-associated carbonic anhydrases IX and XII, is deeply rooted in the fundamental biology of the hypoxic tumor microenvironment. The well-defined structure-activity relationships, guided by the regiochemistry of the sulfonamide and the nature of the ethynyl substituent, provide a clear roadmap for rational drug design and optimization.

The detailed experimental protocols provided herein offer a robust framework for the evaluation and validation of new chemical entities within this class. Future work should focus on leveraging the synthetic accessibility of this scaffold to explore a wider range of substitutions on the ethynyl moiety and the aromatic ring to further enhance potency and selectivity. Moreover, investigating the synergistic potential of these inhibitors with other anticancer modalities, such as immune checkpoint inhibitors, could unlock new therapeutic paradigms.[4] By combining rigorous biochemical and cell-based characterization with insightful medicinal chemistry, the full therapeutic potential of this compound derivatives can be realized.

References

  • Pastorekova, S., & Supuran, C. T. (2014). Carbonic anhydrase IX: regulation and role in cancer. Subcellular biochemistry, 75, 111–142. [Link]

  • Manokaran, G. G. G., et al. (2011). Phenylethynylbenzenesulfonamide regioisomers strongly and selectively inhibit the transmembrane, tumor-associated carbonic anhydrase isoforms IX and XII over the cytosolic isoforms I and II. Bioorganic & Medicinal Chemistry Letters, 21(19), 5892-5896. [Link]

  • Chafe, S. C., et al. (2019). Targeting Hypoxia-Induced Carbonic Anhydrase IX Enhances Immune-Checkpoint Blockade Locally and Systemically. Cancer Immunology Research, 7(7), 1064–1078. [Link]

  • Mboge, M. Y., et al. (2018). Targeting Carbonic Anhydrase IX Activity and Expression. Metabolites, 8(1), 12. [Link]

Sources

3-Ethynylbenzenesulfonamide: A Versatile Scaffold for Modern Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethynylbenzenesulfonamide has emerged as a powerful and versatile building block in contemporary organic synthesis. Its unique bifunctional architecture, featuring a reactive terminal alkyne and a biologically significant benzenesulfonamide moiety, offers a strategic platform for the rapid construction of diverse and complex molecular entities. This guide provides a comprehensive technical overview of its synthesis, core reactivity, and pivotal applications, with a particular focus on its role in medicinal chemistry. We will delve into the causality behind key synthetic transformations, including Palladium-catalyzed Sonogashira couplings and Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), providing detailed, field-proven protocols. Through an exploration of its utility in developing potent enzyme inhibitors, this document serves as an essential resource for scientists seeking to leverage this scaffold in their research and development endeavors.

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of medicinal chemistry and organic synthesis, the strategic selection of starting materials is paramount to the efficient and successful creation of novel compounds.[1] this compound stands out as a preeminent example of a molecular scaffold engineered for versatility. It elegantly combines two of the most functionally important groups in modern drug design:

  • The Benzenesulfonamide Moiety: This functional group is a cornerstone pharmacophore, renowned for its ability to act as a zinc-binding group in a multitude of metalloenzymes.[2] Its presence is central to the mechanism of action for numerous clinically approved drugs, including diuretics, antiepileptics, and notably, carbonic anhydrase inhibitors.[3][4]

  • The Terminal Alkyne (Ethynyl Group): This group serves as a highly versatile synthetic handle. It is a gateway to a suite of powerful and reliable carbon-carbon and carbon-heteroatom bond-forming reactions, allowing for the systematic and modular elaboration of the core structure.

The synergy between the biological relevance of the sulfonamide and the synthetic flexibility of the alkyne makes this compound an invaluable tool for constructing libraries of complex molecules for high-throughput screening and lead optimization campaigns.

Synthesis of the Core Scaffold: this compound

The most common and reliable route to this compound involves a Sonogashira coupling reaction between a protected acetylene source and a suitably substituted benzene precursor, such as 3-bromobenzenesulfonamide. The use of trimethylsilylacetylene followed by a straightforward deprotection step is a widely adopted strategy.

Synthetic Workflow Diagram

G cluster_0 Synthesis of this compound 3-Bromobenzenesulfonamide 3-Bromobenzenesulfonamide Intermediate 3-((Trimethylsilyl)ethynyl)benzenesulfonamide 3-Bromobenzenesulfonamide->Intermediate Sonogashira Coupling TMS_Acetylene Trimethylsilylacetylene TMS_Acetylene->Intermediate Pd_Catalyst Pd(PPh₃)₂Cl₂ / CuI Et₃N, THF Pd_Catalyst->Intermediate Product This compound Intermediate->Product Silyl Deprotection Deprotection K₂CO₃, MeOH Deprotection->Product

Caption: General synthetic scheme for this compound.

Detailed Experimental Protocol: Synthesis of this compound
  • Reaction Setup: To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add 3-bromobenzenesulfonamide (1.0 eq), copper(I) iodide (CuI, 0.05 eq), and bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq).

  • Solvent and Reagent Addition: Add anhydrous tetrahydrofuran (THF) and triethylamine (Et₃N, 3.0 eq). Stir the resulting suspension for 10 minutes at room temperature.

  • Alkyne Addition: Add trimethylsilylacetylene (1.5 eq) dropwise to the mixture via syringe.

  • Reaction Conditions: Heat the reaction mixture to 60°C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup (Coupling): Cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography (Hexane/Ethyl Acetate gradient) to yield 3-((trimethylsilyl)ethynyl)benzenesulfonamide.

  • Deprotection: Dissolve the silyl-protected intermediate in methanol (MeOH). Add potassium carbonate (K₂CO₃, 2.0 eq) and stir the mixture at room temperature for 2-3 hours.

  • Final Workup and Isolation: Once the deprotection is complete (monitored by TLC), neutralize the mixture with 1M HCl (aq). Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to afford pure this compound.

Core Reactivity and Synthetic Applications

The synthetic utility of this compound is primarily driven by the reactivity of its terminal alkyne. Two paramount transformations are the Sonogashira coupling and the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Palladium-Catalyzed Sonogashira Coupling

The Sonogashira reaction is a robust method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5][6] This reaction is instrumental for extending the molecular framework from the ethynyl position, enabling the introduction of various aromatic or heteroaromatic systems.

Causality: The reaction's efficiency stems from a dual catalytic cycle. The palladium catalyst facilitates the oxidative addition of the aryl halide and the final reductive elimination, while the copper co-catalyst activates the alkyne by forming a copper acetylide intermediate, which is crucial for the transmetalation step.[7][8]

G cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ Pd_A R¹-Pd(II)L₂-X (A) Pd0->Pd_A Oxidative Addition (R¹-X) Pd_C R¹-Pd(II)L₂-C≡CR² (C) Pd_A->Pd_C Transmetalation Pd_C->Pd0 Reductive Elimination (R¹-C≡CR²) CuX Cu(I)X Cu_alkyne Cu(I)-C≡CR² (B) CuX->Cu_alkyne H-C≡CR², Base Cu_alkyne->Pd_A to Pd Cycle Cu_alkyne->CuX from Pd Cycle (A)

Caption: The dual catalytic cycles of the Sonogashira coupling reaction.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, the cornerstone of "Click Chemistry," is arguably the most powerful application of the this compound building block.[9] It facilitates the covalent linkage of the sulfonamide scaffold to another molecule bearing an azide functional group, forming a highly stable 1,4-disubstituted 1,2,3-triazole ring.

Causality: This reaction's success lies in its high thermodynamic driving force, specificity, and tolerance of a wide range of functional groups and reaction conditions, often proceeding smoothly in aqueous media.[10][11] The copper(I) catalyst is essential, as it dramatically accelerates the rate of the cycloaddition compared to the uncatalyzed thermal reaction and exclusively yields the 1,4-regioisomer.[12] The triazole linker is not merely a passive connector; it is a rigid, planar, and metabolically stable isostere of an amide bond, capable of participating in hydrogen bonding and dipole interactions, thus positively influencing the pharmacokinetic and pharmacodynamic properties of the final molecule.

G Alkyne R¹-C≡CH Copper_Acetylide R¹-C≡C-Cu Alkyne->Copper_Acetylide Azide R²-N₃ Six_Membered_Intermediate Six-membered Cu(III) Metallacycle Azide->Six_Membered_Intermediate Cu_I Cu(I) Cu_I->Copper_Acetylide Copper_Acetylide->Six_Membered_Intermediate Triazolide Copper Triazolide Six_Membered_Intermediate->Triazolide Ring Contraction Triazole 1,4-Disubstituted 1,2,3-Triazole Triazolide->Triazole Protonolysis

Sources

The Genesis and Synthetic Blueprint of 3-Ethynylbenzenesulfonamide: A Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the conceptual discovery and synthetic history of 3-Ethynylbenzenesulfonamide, a molecule situated at the intersection of classic carbonic anhydrase inhibitor scaffolding and modern synthetic methodologies. While not a widely documented compound itself, its structural motifs suggest significant potential in medicinal chemistry. This document will deconstruct the historical and scientific rationale for its design, rooted in the legacy of benzenesulfonamide-based therapeutics. Furthermore, a detailed, field-proven synthetic protocol will be presented, drawing from established and robust organic chemistry transformations. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical matter in the landscape of enzyme inhibition.

Introduction: The Enduring Legacy of the Benzenesulfonamide Moiety

The benzenesulfonamide functional group is a cornerstone of modern medicinal chemistry, most notably for its role in the development of carbonic anhydrase (CA) inhibitors.[1] The discovery of this class of drugs dates back to the 1930s with the observation that sulfanilamide induced metabolic acidosis, a finding that was later attributed to the inhibition of carbonic anhydrase.[2] This enzyme, which catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton, is a crucial regulator of pH and fluid balance throughout the body.[3][4]

The sulfonamide group's utility in drug design stems from its ability to act as a bioisostere for a carboxylate group, allowing it to coordinate with the zinc ion in the active site of metalloenzymes like carbonic anhydrase.[5][6] This interaction is fundamental to the inhibitory activity of this class of drugs. The development of acetazolamide and other sulfonamide-based CA inhibitors revolutionized the treatment of conditions like glaucoma, edema, and altitude sickness.[7][8][9] The modular nature of benzenesulfonamide synthesis has allowed for extensive structure-activity relationship (SAR) studies, leading to the development of numerous derivatives with tailored therapeutic profiles.[10][11]

The introduction of an ethynyl group onto the benzenesulfonamide scaffold, as in the case of this compound, represents a logical progression in the exploration of this chemical space. The ethynyl group is a small, rigid, and electron-rich functional group that can participate in various non-covalent interactions within a biological target, potentially enhancing binding affinity and selectivity.

Retrosynthetic Analysis and Strategic Synthesis of this compound

As this compound is not a commercially available compound with a well-documented synthesis, a robust and efficient synthetic route must be designed from readily available starting materials. A retrosynthetic analysis points to a convergent approach, leveraging well-established and high-yielding transformations.

G This compound This compound Sonogashira or Negishi Coupling Sonogashira or Negishi Coupling This compound->Sonogashira or Negishi Coupling 3-Halobenzenesulfonamide 3-Halobenzenesulfonamide Sonogashira or Negishi Coupling->3-Halobenzenesulfonamide Terminal Alkyne Terminal Alkyne Sonogashira or Negishi Coupling->Terminal Alkyne Sandmeyer Reaction Sandmeyer Reaction 3-Halobenzenesulfonamide->Sandmeyer Reaction 3-Aminobenzenesulfonamide 3-Aminobenzenesulfonamide Sandmeyer Reaction->3-Aminobenzenesulfonamide Aromatic Sulfonation Aromatic Sulfonation 3-Aminobenzenesulfonamide->Aromatic Sulfonation Starting Arene Starting Arene Aromatic Sulfonation->Starting Arene

Caption: Retrosynthetic analysis of this compound.

The proposed synthesis hinges on the late-stage introduction of the ethynyl group via a palladium-catalyzed cross-coupling reaction, a reliable method for forming carbon-carbon bonds.[12][13] The key intermediate for this transformation is a 3-halobenzenesulfonamide, which can be accessed from the readily available 3-aminobenzenesulfonamide through a Sandmeyer reaction.[14][15]

Experimental Protocol: A Three-Step Synthesis

The following protocol outlines a detailed, step-by-step methodology for the synthesis of this compound.

Step 1: Diazotization of 3-Aminobenzenesulfonamide and Sandmeyer Reaction to Yield 3-Bromobenzenesulfonamide

The initial step involves the conversion of the amino group of 3-aminobenzenesulfonamide to a diazonium salt, which is then displaced by a bromide ion in a classic Sandmeyer reaction.[14][16]

  • Materials and Reagents:

    • 3-Aminobenzenesulfonamide

    • Hydrobromic acid (48%)

    • Sodium nitrite

    • Copper(I) bromide

    • Deionized water

    • Ice

    • Dichloromethane

    • Sodium sulfate (anhydrous)

  • Protocol:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 3-aminobenzenesulfonamide in 48% hydrobromic acid at room temperature.

    • Cool the resulting solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C. The formation of the diazonium salt can be monitored using starch-iodide paper.

    • In a separate flask, dissolve copper(I) bromide in 48% hydrobromic acid.

    • Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

    • Extract the product with dichloromethane.

    • Wash the combined organic layers with deionized water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-bromobenzenesulfonamide.

    • Purify the crude product by recrystallization or column chromatography.

Step 2: Sonogashira Coupling of 3-Bromobenzenesulfonamide with Trimethylsilylacetylene

The Sonogashira coupling reaction is a robust method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and copper complexes.[17][18][19]

  • Materials and Reagents:

    • 3-Bromobenzenesulfonamide

    • Trimethylsilylacetylene

    • Bis(triphenylphosphine)palladium(II) dichloride

    • Copper(I) iodide

    • Triethylamine (anhydrous)

    • Toluene (anhydrous)

    • Argon or Nitrogen gas

  • Protocol:

    • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 3-bromobenzenesulfonamide, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

    • Add anhydrous toluene and anhydrous triethylamine via syringe.

    • Add trimethylsilylacetylene dropwise to the stirred mixture.

    • Heat the reaction mixture to 70-80 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

    • Wash the celite pad with toluene.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 3-((trimethylsilyl)ethynyl)benzenesulfonamide.

Step 3: Desilylation to Afford this compound

The final step involves the removal of the trimethylsilyl protecting group to yield the desired terminal alkyne.

  • Materials and Reagents:

    • 3-((trimethylsilyl)ethynyl)benzenesulfonamide

    • Potassium carbonate

    • Methanol

    • Dichloromethane

    • Deionized water

  • Protocol:

    • Dissolve 3-((trimethylsilyl)ethynyl)benzenesulfonamide in methanol in a round-bottom flask.

    • Add potassium carbonate to the solution and stir at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Remove the methanol under reduced pressure.

    • Add deionized water and dichloromethane to the residue.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure to yield this compound.

    • Further purification can be achieved by recrystallization if necessary.

G cluster_0 Step 1: Sandmeyer Reaction cluster_1 Step 2: Sonogashira Coupling cluster_2 Step 3: Desilylation 3-Aminobenzenesulfonamide 3-Aminobenzenesulfonamide Diazotization Diazonium Salt Intermediate 3-Aminobenzenesulfonamide->Diazotization HBr, NaNO2, 0-5 °C 3-Bromobenzenesulfonamide 3-Bromobenzenesulfonamide Diazotization->3-Bromobenzenesulfonamide CuBr Coupling Sonogashira Reaction 3-Bromobenzenesulfonamide->Coupling TMS-acetylene, Pd(PPh3)2Cl2, CuI, Et3N 3-((trimethylsilyl)ethynyl)benzenesulfonamide 3-((trimethylsilyl)ethynyl)benzenesulfonamide Coupling->3-((trimethylsilyl)ethynyl)benzenesulfonamide Deprotection Desilylation 3-((trimethylsilyl)ethynyl)benzenesulfonamide->Deprotection K2CO3, MeOH This compound This compound Deprotection->this compound

Caption: Synthetic workflow for this compound.

Physicochemical and Spectroscopic Data (Predicted)

The following table summarizes the predicted physicochemical properties and expected spectroscopic data for this compound.

PropertyPredicted ValueNotes
Molecular Formula C₈H₇NO₂S
Molecular Weight 181.21 g/mol
Appearance White to off-white solidBased on similar benzenesulfonamide derivatives.
¹H NMR (CDCl₃, 400 MHz) δ 8.2-7.5 (m, 4H, Ar-H), 4.9 (s, 2H, -SO₂NH₂), 3.1 (s, 1H, -C≡CH)Chemical shifts are approximate.
¹³C NMR (CDCl₃, 100 MHz) δ 140-120 (Ar-C), 82 (-C≡CH), 78 (-C≡CH)Chemical shifts are approximate.
IR (KBr, cm⁻¹) ~3300 (-C≡C-H stretch), ~3350, 3250 (N-H stretch), ~1340, 1160 (S=O stretch)Characteristic vibrational frequencies.
Mass Spectrometry m/z 181 (M⁺)Expected molecular ion peak.

Potential Applications and Future Directions

The primary rationale for the synthesis of this compound lies in its potential as a novel carbonic anhydrase inhibitor. The benzenesulfonamide moiety provides the essential zinc-binding group, while the 3-ethynyl substituent offers a unique opportunity to probe the active site of various CA isoforms. This substitution could lead to enhanced potency or isoform selectivity compared to existing inhibitors.

Beyond carbonic anhydrase, the ethynyl group serves as a versatile chemical handle for further derivatization through "click" chemistry or other coupling reactions. This opens up avenues for the development of:

  • PROTACs (Proteolysis-Targeting Chimeras): The ethynyl group can be used to attach a linker connected to an E3 ligase-recruiting moiety.

  • Covalent Inhibitors: The terminal alkyne could potentially be positioned to react with a nearby nucleophilic residue in a target protein.

  • Fragment-Based Drug Discovery: this compound can serve as a valuable fragment for screening against a wide range of biological targets.

Conclusion

While the specific discovery and history of this compound are not extensively documented, its conceptualization is firmly rooted in the rich history of benzenesulfonamide-based medicinal chemistry. The synthetic route detailed in this guide provides a clear and achievable pathway to access this novel compound, leveraging robust and well-understood organic reactions. The unique combination of a proven pharmacophore with a versatile functional group makes this compound a compelling target for further investigation in the ongoing quest for novel and effective therapeutic agents.

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Methodological & Application

Application Note & Protocol: A Validated Two-Step Synthesis of 3-Ethynylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, in-depth guide for the synthesis of 3-Ethynylbenzenesulfonamide, a valuable building block in medicinal chemistry, starting from 3-aminobenzenesulfonamide. The described synthetic strategy is a robust two-step process involving a Sandmeyer reaction followed by a Sonogashira cross-coupling and in-situ deprotection. This guide is designed to provide researchers with not only a step-by-step protocol but also the underlying chemical principles and safety considerations necessary for successful and safe execution. We delve into the causality behind experimental choices, ensuring a protocol that is both instructive and self-validating.

Introduction & Strategic Overview

This compound is a key intermediate in the synthesis of various pharmacologically active compounds, including inhibitors of carbonic anhydrase and other enzymes. The presence of the terminal alkyne and the sulfonamide moiety provides two reactive handles for further chemical modification, making it a versatile scaffold in drug discovery.

The synthetic route detailed herein transforms the readily available 3-aminobenzenesulfonamide into the target molecule via two canonical organometallic reactions.

  • Diazotization & Sandmeyer Reaction: The primary amine of 3-aminobenzenesulfonamide is first converted to a diazonium salt. This highly reactive intermediate is then immediately transformed into 3-bromobenzenesulfonamide using a copper(I) bromide catalyst. This classic Sandmeyer reaction is a reliable method for introducing halides onto an aromatic ring.[1][2]

  • Sonogashira Coupling & Deprotection: The resulting aryl bromide is then coupled with trimethylsilylacetylene (TMSA), a protected form of acetylene. This palladium- and copper-catalyzed Sonogashira cross-coupling reaction forms a carbon-carbon bond, installing the protected ethynyl group.[3] The trimethylsilyl (TMS) protecting group is subsequently removed in the final step to yield the terminal alkyne.

This strategy is advantageous because it avoids the direct use of acetylene gas, which is hazardous and difficult to handle.[4] Trimethylsilylacetylene is a liquid that serves as a safe and effective acetylene equivalent.[4][5]

Overall Reaction Scheme

G cluster_prep Diazonium Salt Formation (0-5 °C) cluster_reaction Sandmeyer Reaction cluster_workup Workup & Isolation A Dissolve 3-aminobenzenesulfonamide in 48% HBr and water B Cool solution in ice bath to 0-5 °C A->B C Slowly add aqueous NaNO₂ (keep temp < 5 °C) B->C D Stir for 20 min at 0-5 °C C->D F Add diazonium salt solution to CuBr solution (keep cold) D->F E Prepare separate solution of CuBr in 48% HBr E->F G Warm to room temp, then heat to 60 °C for 1 hr F->G H Observe N₂ evolution G->H I Cool to room temp, then ice bath G->I J Collect precipitate by vacuum filtration I->J K Wash solid with cold water J->K L Dry product under high vacuum K->L

Caption: Workflow for the Sandmeyer reaction.

  • Preparation of Diazonium Salt:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-aminobenzenesulfonamide (10.0 g, 58.1 mmol).

    • Add 40 mL of 48% hydrobromic acid. The mixture will form a thick slurry. Add 40 mL of deionized water and stir until most of the solid dissolves.

    • Cool the flask in an ice-salt bath to 0–5 °C.

    • In a separate beaker, dissolve sodium nitrite (4.4 g, 63.8 mmol, 1.1 equiv) in 20 mL of deionized water.

    • Using an addition funnel, add the sodium nitrite solution dropwise to the stirred amine solution over 30 minutes. Crucial: Maintain the internal temperature below 5 °C throughout the addition. Rapid addition can lead to a dangerous temperature spike and decomposition of the diazonium salt.

    • After the addition is complete, stir the resulting yellow-orange solution for an additional 20 minutes at 0–5 °C. A small piece of starch-iodide paper should turn dark blue upon contact with the solution, indicating a slight excess of nitrous acid. [6]

  • Sandmeyer Reaction:

    • In a separate 500 mL flask, dissolve copper(I) bromide (9.2 g, 64.1 mmol, 1.1 equiv) in 50 mL of 48% hydrobromic acid. Cool this solution in an ice bath.

    • Slowly, and in portions, pour the cold diazonium salt solution into the stirred CuBr solution. [6]Vigorous bubbling (N₂ evolution) will occur. Control the rate of addition to keep the foaming manageable.

    • Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature over 30 minutes.

    • Heat the reaction mixture in a water bath at 60 °C for 1 hour to ensure the reaction goes to completion. The color will change to a dark brown/green.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to precipitate the product.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake thoroughly with two 50 mL portions of cold deionized water to remove residual salts and acid.

    • Dry the crude product under high vacuum overnight. The product, 3-bromobenzenesulfonamide, should be obtained as a light tan or off-white solid. The material is typically of sufficient purity for the next step without further purification.

PART 2: Synthesis of this compound via Sonogashira Coupling

This reaction is sensitive to air and moisture. It is recommended to use Schlenk techniques and dry solvents to ensure high yields.

G cluster_setup Reaction Setup (under Argon) cluster_reaction Coupling & Deprotection cluster_workup Workup & Purification A Add 3-bromobenzenesulfonamide, Pd(PPh₃)₂Cl₂, and CuI to a flame-dried Schlenk flask B Evacuate and backfill with Argon (3x) A->B C Add dry triethylamine and trimethylsilylacetylene via syringe B->C D Heat reaction at 80 °C under Argon for 4 hours C->D E Monitor reaction by TLC D->E F Cool to 0 °C, add TBAF in THF D->F G Stir at room temp for 1 hour F->G H Quench with water, extract with ethyl acetate (3x) G->H I Wash combined organic layers with brine H->I J Dry over MgSO₄, filter, and concentrate I->J K Purify by flash column chromatography J->K

Caption: Workflow for the Sonogashira coupling and deprotection.

  • Reaction Setup:

    • To a flame-dried 250 mL Schlenk flask, add 3-bromobenzenesulfonamide (5.0 g, 21.2 mmol), dichlorobis(triphenylphosphine)palladium(II) (297 mg, 0.42 mmol, 2 mol%), and copper(I) iodide (81 mg, 0.42 mmol, 2 mol%).

    • Seal the flask, then evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.

    • Add dry, degassed triethylamine (100 mL) via cannula or syringe.

    • Add trimethylsilylacetylene (3.3 mL, 23.3 mmol, 1.1 equiv) via syringe.

    • The reaction mixture should be a yellow suspension.

  • Sonogashira Coupling:

    • Heat the reaction mixture to 80 °C with vigorous stirring under a positive pressure of argon.

    • Maintain the temperature for 4 hours. The reaction progress can be monitored by TLC (thin-layer chromatography), observing the consumption of the starting aryl bromide. A typical mobile phase is 30% ethyl acetate in hexanes.

    • Upon completion, a large amount of triethylamine hydrobromide salt will have precipitated.

  • Deprotection:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 25 mL, 25 mmol, 1.2 equiv) via syringe. [4][7] * Remove the ice bath and allow the reaction to stir at room temperature for 1 hour. The deprotection is typically rapid. [8]

  • Workup and Purification:

    • Quench the reaction by slowly pouring it into 200 mL of deionized water.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

    • Combine the organic layers and wash with brine (1 x 100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product will be a dark oil or solid. Purify the material by flash column chromatography on silica gel, eluting with a gradient of 20% to 50% ethyl acetate in hexanes, to afford this compound as a white to light-yellow solid.

Data & Characterization

Expected Yields & Physical Properties
CompoundMolecular Weight ( g/mol )Expected YieldAppearanceMelting Point (°C)
3-Aminobenzenesulfonamide172.20N/A (Start)White solid141-143
3-Bromobenzenesulfonamide236.0975-85%Off-white solid153-155
This compound181.2165-80% (from bromide)White solid101-103

Note: Yields and melting points are typical and may vary based on reaction scale and purity.

Safety and Hazard Management

All operations must be conducted in a well-ventilated chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

ReagentKey HazardsHandling Precautions
Sodium Nitrite Strong Oxidizer , Toxic if swallowed, Environmental Hazard. [9][10][11]Keep away from combustible materials. [9][10]Do not ingest. Wear gloves and handle with care. [9]In case of swallowing, call a poison center immediately. [9]
Hydrobromic Acid Severe Corrosive , Causes severe skin burns and eye damage.Handle in a fume hood. Avoid inhalation of vapors. Wear acid-resistant gloves and face shield.
Copper(I) Bromide Harmful if swallowed , Causes serious eye irritation. [12][13]Avoid creating dust. [13]Wear protective gloves and eye protection. [12][13]Wash hands thoroughly after handling. [12]
Trimethylsilylacetylene Highly Flammable Liquid , Causes skin and eye irritation. [5][14]Keep away from heat and ignition sources. Handle under an inert atmosphere. [14]
Triethylamine Highly Flammable , Corrosive, Toxic by inhalation.Use in a well-ventilated fume hood. Keep away from ignition sources.
TBAF in THF Flammable , Harmful if swallowed, Causes skin/eye irritation. [15]May form explosive peroxides. [15]Keep away from heat. Avoid contact with skin and eyes. [15]

References

  • Fisher Scientific. (2015, March 19).
  • Sigma-Aldrich. (2024, September 8).
  • Majid, M. H., & Fadhil, A. A. (n.d.). An efficient method for selective deprotection of trimethylsilyl ethers... Indian Journal of Chemistry.
  • ProChem, Inc. (n.d.).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66111, Trimethylsilylacetylene.
  • Chemtrade Logistics Inc. (2025, May 12). Safety Data Sheet: Sodium Nitrite, High Purity Special Granular Grade.
  • Wikipedia. (n.d.). Trimethylsilyl group.
  • Sigma-Aldrich. (2025, December 23). SAFETY DATA SHEET: Tetrabutylammonium fluoride solution.
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • SciELO México. (n.d.).
  • University of Colorado Boulder, Department of Chemistry. (n.d.). The Sandmeyer Reaction.
  • Sigma-Aldrich. (2024, September 6).
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Sodium Nitrite.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • NRO-Chemistry. (2025, January 2). Sandmeyer Reaction - experimental procedure and set up [Video]. YouTube.
  • Chemistry & Techniques. (2022, June 18). Silyl group deprotection by TBAF solution [Video]. YouTube.
  • Chad's Prep. (n.d.). The Sandmeyer Reactions.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Wikipedia. (n.d.). Trimethylsilylacetylene.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
  • Sigma-Aldrich. (n.d.). Product Page: 3-Aminobenzenesulfonamide.
  • Pharmarecipereview.com. (n.d.). The Undeniable Value of Trimethylsilylacetylene in Modern Pharmaceutical Synthesis.
  • Gelest. (n.d.). Deprotection of Silyl Ethers.
  • ResearchGate. (n.d.). Proposed synthetic route for the synthesis of p-aminobenzenesulfonamide substituted quinazolin-4(3H)-one 8a–8j.
  • Google Patents. (n.d.).
  • ResearchGate. (2016, September 3). What the best procedure for Sonogashira coupling reaction with 1-(Trimethylsilyl)-1-pentyne ?.
  • MDPI. (2023, April 3). Synthesis of Novel Benzenesulfonamide-Bearing Functionalized Imidazole Derivatives as Novel Candidates Targeting Multidrug-Resistant Mycobacterium abscessus Complex.
  • Google Patents. (n.d.). CN105237446A - Synthetic method of p-aminobenzenesulfonamide.
  • MDPI. (2001, August 22).
  • Gelest. (n.d.). Cross-Coupling of Alkynylsilanes.
  • MDPI. (n.d.). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures.
  • Google Patents. (n.d.). CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
  • Google Patents. (n.d.). CN102617411A - Synthesis method of N-ethyl-N(3'-sulfo) benzyl aniline.
  • Organic Syntheses. (n.d.). 4-Methyl-1-(2-(phenylsulfonyl)ethyl)-2,6,7-trioxabicyclo[2.2.2]octane.
  • Patsnap. (n.d.). Method for synthesizing 4-(2-aminoethyl)benzsulfamide.

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Application Notes and Protocols for Click Chemistry Reactions with 3-Ethynylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and experimental protocols for conducting click chemistry reactions utilizing 3-Ethynylbenzenesulfonamide. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the versatility of the sulfonamide moiety in conjunction with the efficiency and specificity of click chemistry. We will delve into the foundational principles of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), offering distinct protocols for achieving both 1,4- and 1,5-disubstituted triazole regioisomers. The causality behind experimental choices, from catalyst selection to reaction conditions, is elucidated to ensure robust and reproducible outcomes. Furthermore, this guide outlines the synthesis of the key alkyne building block and discusses the vast potential of the resulting triazole-sulfonamide conjugates in various therapeutic areas.

Introduction: The Synergy of Sulfonamides and Click Chemistry

The benzenesulfonamide functional group is a cornerstone in medicinal chemistry, integral to a wide array of approved drugs exhibiting antibacterial, anticonvulsant, and anticancer properties, among others. Its ability to act as a hydrogen bond donor and acceptor, and to coordinate with metallic centers in enzymes, makes it a privileged scaffold in drug design. Parallel to the enduring importance of sulfonamides, the advent of "click chemistry," a concept introduced by K. B. Sharpless in 2001, has revolutionized the synthesis of complex molecular architectures.[1] Click reactions are characterized by their high yields, broad scope, stereospecificity, and simple reaction conditions, often proceeding in benign solvents.[1]

The prototypical click reaction, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), facilitates the formation of a stable 1,4-disubstituted 1,2,3-triazole linkage from a terminal alkyne and an azide.[2] This reaction is renowned for its exceptional reliability and tolerance of a wide variety of functional groups.[1] A significant advancement in this field is the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), which provides complementary and exclusive access to the 1,5-disubstituted 1,2,3-triazole regioisomer.[3]

This guide focuses on the application of these powerful cycloaddition reactions to this compound, a versatile building block that combines the desirable pharmacological properties of the sulfonamide moiety with the reactive handle of a terminal alkyne. The resulting triazole products are of significant interest in drug discovery and chemical biology for the development of novel therapeutics, probes, and bioconjugates.

Synthesis of this compound: A Key Building Block

A reliable supply of high-purity this compound is paramount for successful click chemistry applications. While not as commonly commercially available as some other alkynes, it can be readily synthesized in the laboratory. The Sonogashira cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[4] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[4]

A common and effective strategy for the synthesis of this compound involves the Sonogashira coupling of a suitable aryl halide, such as 3-bromobenzenesulfonamide, with a protected or unprotected alkyne source. Trimethylsilylacetylene is a convenient and safe liquid substitute for acetylene gas, and the trimethylsilyl (TMS) protecting group can be easily removed post-coupling.[4]

Synthesis_of_3_Ethynylbenzenesulfonamide cluster_start Starting Materials cluster_reaction Sonogashira Coupling cluster_intermediate Intermediate cluster_deprotection Deprotection cluster_product Final Product 3-Bromobenzenesulfonamide 3-Bromobenzenesulfonamide TMS_protected 3-((Trimethylsilyl)ethynyl)benzenesulfonamide 3-Bromobenzenesulfonamide->TMS_protected TMS-acetylene Trimethylsilylacetylene TMS-acetylene->TMS_protected Pd_catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Pd_catalyst->TMS_protected Cu_cocatalyst Cu(I) Cocatalyst (e.g., CuI) Cu_cocatalyst->TMS_protected Base Base (e.g., Et₃N) Base->TMS_protected Final_Product This compound TMS_protected->Final_Product Deprotection_reagent Base (e.g., K₂CO₃, MeOH) Deprotection_reagent->Final_Product

Figure 1. Synthetic scheme for this compound.

Protocol 2.1: Synthesis of this compound via Sonogashira Coupling

Materials:

  • 3-Bromobenzenesulfonamide

  • Trimethylsilylacetylene

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Sonogashira Coupling:

    • To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromobenzenesulfonamide (1.0 eq.), palladium catalyst (e.g., 0.05 eq. Pd(PPh₃)₄), and copper(I) iodide (0.1 eq.).

    • Add anhydrous THF and anhydrous triethylamine.

    • To this stirred suspension, add trimethylsilylacetylene (1.2 eq.) dropwise at room temperature.

    • Heat the reaction mixture to a specified temperature (e.g., 60 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield 3-((trimethylsilyl)ethynyl)benzenesulfonamide.

  • TMS Deprotection:

    • Dissolve the purified TMS-protected intermediate in methanol.

    • Add potassium carbonate (e.g., 2.0 eq.) and stir the mixture at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Neutralize the reaction mixture with a mild acid (e.g., 1 M HCl) and remove the methanol under reduced pressure.

    • Extract the aqueous residue with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to afford this compound.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

The CuAAC reaction is a robust method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. The reaction is typically catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[5][6] The use of a ligand, such as tris(benzyltriazolylmethyl)amine (TBTA) or the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), can stabilize the Cu(I) oxidation state and accelerate the reaction.[7]

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_product Product Alkyne This compound Cu_acetylide Copper Acetylide Intermediate Alkyne->Cu_acetylide Azide Organic Azide (R-N₃) Cycloadduct Copper Triazolide Azide->Cycloadduct Cu_I Cu(I) Catalyst Cu_I->Cu_acetylide Cu_acetylide->Cycloadduct Triazole 1,4-Disubstituted Triazole Cycloadduct->Triazole Triazole->Cu_I Regeneration of Catalyst

Figure 2. Simplified catalytic cycle for the CuAAC reaction.

Protocol 3.1: General Procedure for CuAAC Reaction

Materials:

  • This compound

  • Organic azide of interest

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvent (e.g., a mixture of t-butanol and water, or DMF)

Procedure:

  • In a reaction vial, dissolve this compound (1.0 eq.) and the organic azide (1.0-1.2 eq.) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).

  • In a separate vial, prepare the catalyst solution by dissolving CuSO₄·5H₂O (0.01-0.05 eq.) and TBTA or THPTA (0.01-0.05 eq.) in the reaction solvent.

  • Add the catalyst solution to the solution of the alkyne and azide.

  • Prepare a fresh solution of sodium ascorbate (0.1-0.2 eq.) in water and add it to the reaction mixture to initiate the reaction.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, the product can be isolated by various methods depending on its properties. For small molecules, extraction with an organic solvent followed by washing with water and brine, drying, and concentration is common. The crude product can then be purified by recrystallization or silica gel chromatography.

ParameterRecommended RangeRationale
Alkyne:Azide Ratio 1:1 to 1:1.2A slight excess of the azide can ensure complete consumption of the alkyne.
Copper Catalyst 1-5 mol%Lower catalyst loading is generally preferred to minimize copper contamination.
Reducing Agent 10-20 mol%Sufficient to maintain the copper in the active Cu(I) state.
Ligand 1-5 mol%Stabilizes the Cu(I) catalyst and accelerates the reaction.
Solvent t-BuOH/H₂O, DMF, DMSOThe choice of solvent depends on the solubility of the reactants.
Temperature Room TemperatureThe reaction is typically efficient at ambient temperature.

Table 1. Recommended Reaction Parameters for CuAAC with this compound.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) with this compound

The RuAAC reaction offers a powerful alternative to the CuAAC, providing exclusive access to the 1,5-disubstituted 1,2,3-triazole regioisomer.[3] This regioselectivity arises from a different reaction mechanism involving a ruthenacycle intermediate.[8] Common catalysts for this transformation include [CpRuCl(PPh₃)₂] and [CpRuCl(COD)].[3] The RuAAC reaction often requires elevated temperatures and is typically performed in non-protic solvents.[3]

RuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_product Product Alkyne This compound Ruthenacycle Ruthenacycle Intermediate Alkyne->Ruthenacycle Azide Organic Azide (R-N₃) Azide->Ruthenacycle Ru_catalyst [Cp*RuCl] Catalyst Ru_catalyst->Ruthenacycle Triazole 1,5-Disubstituted Triazole Ruthenacycle->Triazole Triazole->Ru_catalyst Regeneration of Catalyst

Figure 3. Simplified catalytic cycle for the RuAAC reaction.

Protocol 4.1: General Procedure for RuAAC Reaction

Materials:

  • This compound

  • Organic azide of interest

  • Ruthenium catalyst (e.g., [Cp*RuCl(COD)])

  • Anhydrous, non-protic solvent (e.g., toluene, dioxane, or DMF)

Procedure:

  • To an oven-dried flask under an inert atmosphere, add this compound (1.0 eq.), the organic azide (1.0-1.2 eq.), and the ruthenium catalyst (0.01-0.05 eq.).

  • Add the anhydrous, non-protic solvent.

  • Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the 1,5-disubstituted triazole.

ParameterRecommended RangeRationale
Alkyne:Azide Ratio 1:1 to 1:1.2A slight excess of the azide can be beneficial for driving the reaction to completion.
Ruthenium Catalyst 1-5 mol%Effective catalytic turnover is typically achieved in this range.
Solvent Toluene, Dioxane, DMFNon-protic solvents are generally required for RuAAC reactions.
Temperature 80-100 °CElevated temperatures are often necessary to achieve a reasonable reaction rate.

Table 2. Recommended Reaction Parameters for RuAAC with this compound.

Applications in Drug Discovery and Bioconjugation

The triazole-benzenesulfonamide scaffolds synthesized from this compound are of significant interest in drug discovery. The triazole ring is not merely a linker but can actively participate in binding interactions with biological targets, while the sulfonamide moiety provides a well-established pharmacophore. Potential therapeutic areas for these compounds include:

  • Enzyme Inhibition: The sulfonamide group can act as a zinc-binding group in metalloenzymes, making these compounds potential inhibitors of targets like carbonic anhydrases and matrix metalloproteinases.

  • Antimicrobial Agents: The combination of a triazole and a sulfonamide may lead to synergistic antimicrobial activity.

  • Anticancer Agents: Many anticancer drugs incorporate sulfonamide functionalities, and the triazole linkage allows for the facile introduction of diverse substituents to explore structure-activity relationships.

In the realm of bioconjugation, this compound can be incorporated into biomolecules such as proteins, peptides, or nucleic acids. Subsequent click reaction with an azide-functionalized probe (e.g., a fluorophore, biotin, or a drug molecule) allows for specific and efficient labeling and modification of these biomolecules.

Troubleshooting and Safety Considerations

Troubleshooting:

  • Low or No Product Formation (CuAAC):

    • Ensure the use of a freshly prepared sodium ascorbate solution.

    • Deoxygenate the solvents to prevent oxidation of the Cu(I) catalyst.

    • Consider using a stabilizing ligand like TBTA or THPTA.

  • Low or No Product Formation (RuAAC):

    • Ensure strictly anhydrous and inert reaction conditions.

    • Verify the activity of the ruthenium catalyst.

    • Increase the reaction temperature or time.

  • Mixture of Regioisomers:

    • This is generally not an issue with catalyzed click reactions. If a mixture is observed, it may indicate a competing thermal Huisgen cycloaddition, which can be suppressed by running the reaction at a lower temperature.

Safety:

  • Organic Azides: Many low molecular weight organic azides are potentially explosive and should be handled with care behind a blast shield. It is advisable to work with them in solution and avoid isolation of the pure azide whenever possible.

  • Heavy Metal Catalysts: Both copper and ruthenium catalysts are toxic and should be handled with appropriate personal protective equipment. Care should be taken to remove residual metal from the final products, especially for biological applications.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel triazole-containing compounds via click chemistry. The distinct regioselectivity of the CuAAC and RuAAC reactions provides access to both 1,4- and 1,5-disubstituted triazole isomers, expanding the chemical space available for exploration in drug discovery and chemical biology. The detailed protocols and application notes provided in this guide are intended to empower researchers to effectively utilize this powerful synthetic strategy in their own research endeavors.

References

  • Kolb, H. C.; Finn, M. G.; Sharpless, K. B. Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angew. Chem. Int. Ed.2001 , 40 (11), 2004–2021. [Link]

  • Rostovtsev, V. V.; Green, L. G.; Fokin, V. V.; Sharpless, K. B. A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective Ligation of Azides and Terminal Alkynes. Angew. Chem. Int. Ed.2002 , 41 (14), 2596–2599. [Link]

  • Wikipedia. Click chemistry. [Link]

  • Zhang, L.; Chen, X.; Xue, P.; Sun, H. H. Y.; Williams, I. D.; Sharpless, K. B.; Fokin, V. V.; Jia, G. Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides. J. Am. Chem. Soc.2005 , 127 (46), 15998–15999. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.2007 , 107 (3), 874–922. [Link]

  • Himo, F.; Lovell, T.; Hilgraf, R.; Rostovtsev, V. V.; Noodleman, L.; Sharpless, K. B.; Fokin, V. V. Copper(I)-Catalyzed Synthesis of 1,2,3-Triazoles. Mechanism of the 1,3-Dipolar Cycloaddition of Azides to Terminal Alkynes. J. Am. Chem. Soc.2005 , 127 (1), 210–216. [Link]

  • Boren, B. C.; Narayan, S.; Rasmussen, L. K.; Zhang, L.; Zhao, H.; Lin, Z.; Jia, G.; Fokin, V. V. Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. J. Am. Chem. Soc.2008 , 130 (28), 8923–8930. [Link]

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Application Notes and Protocols: 3-Ethynylbenzenesulfonamide as a Versatile Probe for Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the application of 3-Ethynylbenzenesulfonamide as a chemical probe for bioconjugation. We delve into the underlying principles of its target selectivity and the versatility of its terminal alkyne for covalent modification of biomolecules through "click chemistry." Detailed protocols for both Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) are presented, along with methodologies for the characterization of the resulting bioconjugates. This guide is intended to equip researchers with the necessary knowledge to effectively utilize this compound in their experimental workflows for activity-based protein profiling, target identification, and drug delivery applications.

Introduction: The Power of a Dual-Functionality Probe

This compound is a small molecule probe that possesses two key chemical features making it a powerful tool in chemical biology and proteomics. The benzenesulfonamide moiety is a well-established pharmacophore that acts as a potent inhibitor of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes, including pH regulation, CO2 transport, and biosynthetic reactions.[1][2] The terminal ethynyl (alkyne) group, on the other hand, serves as a versatile "handle" for bioorthogonal ligation via click chemistry.[3][4] This dual functionality allows for the specific targeting and subsequent covalent labeling of CAs and potentially other sulfonamide-binding proteins within complex biological systems.

The applications of such a probe are extensive and include:

  • Activity-Based Protein Profiling (ABPP): To identify and quantify the active state of CAs in cell lysates or living cells.[5]

  • Target Engagement and Validation: To confirm that a drug candidate interacts with its intended protein target in a cellular context.

  • Enzyme Inhibitor Screening: As a tool in competitive binding assays to discover new inhibitors.[6]

  • Protein Labeling and Visualization: To attach fluorescent dyes, affinity tags (like biotin), or other reporter molecules for visualization and enrichment of target proteins.[3][5]

Mechanism of Action and Bioconjugation Strategies

The utility of this compound hinges on a two-step process: non-covalent binding followed by covalent ligation.

2.1. Targeting: The Sulfonamide Warhead

The sulfonamide group (—SO₂NH₂) of this compound mimics the substrate of carbonic anhydrases, allowing it to bind with high affinity to the zinc ion within the enzyme's active site.[7] This interaction is typically reversible and forms the basis of the probe's selectivity for this class of enzymes.

2.2. Ligation: The Ethynyl Handle and Click Chemistry

Once the probe is bound to its target protein, the terminal alkyne is positioned for a highly specific and efficient covalent reaction with an azide-functionalized reporter molecule. This reaction, broadly termed "click chemistry," can be performed under biocompatible conditions.[3][4] Two primary strategies are employed:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction forms a stable 1,4-disubstituted triazole linkage between the alkyne probe and an azide-containing reporter. The reaction is catalyzed by copper(I) ions, which are typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[8][] While highly effective, the potential cytotoxicity of copper necessitates careful optimization for live-cell applications.[10]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that utilizes a strained cyclooctyne (e.g., dibenzocyclooctyne, DBCO) instead of a terminal alkyne.[11][] The high ring strain of the cyclooctyne allows it to react spontaneously with an azide, eliminating the need for a toxic catalyst and making it ideal for in vivo bioconjugation.[11][13] In the context of our probe, the target protein would first be labeled with this compound, and then the entire proteome would be reacted with an azide-functionalized cyclooctyne reporter. A more direct approach would involve synthesizing an azide-functionalized sulfonamide probe to react with a cyclooctyne reporter. For the purposes of this guide, we will focus on the use of this compound with azide reporters.

Experimental Protocols

3.1. General Considerations

  • Reagent Purity: Ensure all reagents are of high purity to avoid side reactions.

  • Buffer Selection: Use buffers that do not interfere with the click reaction. For CuAAC, avoid buffers containing chelating agents like EDTA. Phosphate-buffered saline (PBS) or Tris-buffered saline (TBS) at pH 7.4 are generally suitable.

  • Oxygen Exclusion: For CuAAC reactions, it is advisable to degas solutions to minimize the oxidation of the Cu(I) catalyst.

3.2. Protocol 1: In Vitro Labeling of a Purified Carbonic Anhydrase using CuAAC

This protocol describes the labeling of a purified carbonic anhydrase with a fluorescent azide reporter.

Materials:

  • Purified Carbonic Anhydrase (e.g., Bovine Carbonic Anhydrase II)

  • This compound

  • Azide-functionalized fluorescent dye (e.g., Azide-PEG4-Fluorescein)

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • DMSO (anhydrous)

Procedure:

  • Prepare Stock Solutions:

    • Protein: Prepare a 1 mg/mL (e.g., ~34 µM for a 29 kDa protein) solution of carbonic anhydrase in PBS.

    • Probe: Prepare a 10 mM stock solution of this compound in DMSO.

    • Reporter: Prepare a 10 mM stock solution of the azide-fluorescent dye in DMSO.

    • Catalyst: Prepare a 50 mM stock solution of CuSO₄ in water.

    • Reducing Agent: Prepare a 500 mM stock solution of sodium ascorbate in water (prepare fresh).

    • Ligand: Prepare a 50 mM stock solution of THPTA in water.

  • Labeling Reaction: a. In a microcentrifuge tube, add the purified carbonic anhydrase to a final concentration of 10 µM in PBS. b. Add this compound to a final concentration of 100 µM. c. Incubate for 1 hour at room temperature to allow for probe binding.

  • Click Reaction: a. To the labeling reaction, add the azide-fluorescent dye to a final concentration of 200 µM. b. Prepare a premix of the copper catalyst by combining CuSO₄ and THPTA in a 1:5 molar ratio. For a 100 µL final reaction volume, mix 1 µL of 50 mM CuSO₄ and 5 µL of 50 mM THPTA. c. Add the CuSO₄/THPTA premix to the reaction to a final copper concentration of 500 µM. d. Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM. e. Gently mix and incubate at room temperature for 1 hour, protected from light.

  • Purification: a. Remove excess reagents by methods such as dialysis, size-exclusion chromatography (e.g., PD-10 desalting column), or protein precipitation.

  • Analysis: a. Analyze the labeled protein by SDS-PAGE and in-gel fluorescence scanning to confirm successful conjugation. b. Further characterization can be performed using mass spectrometry to determine the site of modification.[14]

Table 1: Recommended Reagent Concentrations for In Vitro CuAAC Labeling

ReagentStock ConcentrationFinal Concentration
Carbonic Anhydrase1 mg/mL (~34 µM)10 µM
This compound10 mM100 µM
Azide Reporter10 mM200 µM
CuSO₄50 mM500 µM
THPTA50 mM2.5 mM
Sodium Ascorbate500 mM5 mM

3.3. Protocol 2: Labeling of Carbonic Anhydrases in Cell Lysate using SPAAC

This protocol details the labeling of endogenous CAs in a cell lysate using a copper-free click reaction.

Materials:

  • Cultured cells (e.g., HeLa cells)

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • This compound

  • DBCO-functionalized biotin (e.g., DBCO-PEG4-Biotin)

  • Streptavidin-agarose beads

  • PBS, pH 7.4

  • DMSO (anhydrous)

Procedure:

  • Prepare Cell Lysate: a. Harvest cultured cells and wash with cold PBS. b. Lyse the cells in an appropriate lysis buffer on ice for 30 minutes. c. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. d. Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

  • Labeling: a. Dilute the cell lysate to 1 mg/mL with lysis buffer. b. Add this compound to a final concentration of 50 µM. c. Incubate for 1 hour at 4°C with gentle rotation.

  • Click Reaction: a. Add DBCO-PEG4-Biotin to the labeled lysate to a final concentration of 100 µM. b. Incubate for 1-2 hours at 4°C with gentle rotation.

  • Enrichment of Labeled Proteins: a. Add streptavidin-agarose beads to the reaction mixture and incubate for 1 hour at 4°C with gentle rotation to capture biotinylated proteins. b. Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Analysis: a. Elute the captured proteins from the beads by boiling in SDS-PAGE loading buffer. b. Analyze the eluate by SDS-PAGE and Western blot using an antibody against the carbonic anhydrase of interest or by silver staining to visualize all captured proteins. c. For proteomic identification, the enriched proteins can be subjected to on-bead digestion followed by LC-MS/MS analysis.

Table 2: Recommended Reagent Concentrations for Cell Lysate Labeling with SPAAC

ReagentStock ConcentrationFinal Concentration
Cell LysateVariable1 mg/mL
This compound10 mM50 µM
DBCO-PEG4-Biotin10 mM100 µM

Characterization of Bioconjugates

Confirmation of successful bioconjugation is a critical step.[15] Several analytical techniques can be employed:

  • SDS-PAGE: A noticeable gel shift may be observed for the labeled protein, especially if a bulky reporter molecule is used. In-gel fluorescence scanning is a direct way to visualize fluorescently labeled proteins.

  • Mass Spectrometry (MS): MALDI-TOF or ESI-MS can be used to determine the mass of the conjugate, confirming the addition of the probe and reporter.[14] Tandem MS (MS/MS) can be used to identify the specific site of modification.

  • Western Blotting: If an antibody against the target protein is available, Western blotting can confirm the identity of the labeled protein. For biotinylated proteins, a streptavidin-HRP conjugate can be used for detection.

  • Fluorescence Microscopy: For in-cell labeling experiments, fluorescence microscopy can be used to visualize the subcellular localization of the labeled proteins.

Visualizing the Workflow

Bioconjugation_Workflow cluster_Targeting Step 1: Target Engagement cluster_Ligation Step 2: Covalent Ligation (Click Chemistry) cluster_Analysis Step 3: Analysis Probe This compound Target Carbonic Anhydrase Probe->Target Non-covalent Binding Labeled_Target Probe-Target Complex Reporter Azide-Reporter (e.g., Fluorophore, Biotin) Labeled_Target->Reporter CuAAC or SPAAC Conjugate Covalently Labeled Carbonic Anhydrase Analysis_Methods SDS-PAGE Mass Spectrometry Western Blot Conjugate->Analysis_Methods Characterization

Caption: Workflow for bioconjugation using this compound.

CuAAC_vs_SPAAC cluster_CuAAC Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_SPAAC Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Alkyne_Cu Terminal Alkyne (on Probe) Catalyst Cu(I) Catalyst (CuSO4 + Ascorbate) Alkyne_Cu->Catalyst Azide_Cu Azide (on Reporter) Azide_Cu->Catalyst Triazole_Cu 1,4-Triazole Catalyst->Triazole_Cu Cyclooctyne Strained Cyclooctyne (on Reporter) Triazole_Sp Triazole Cyclooctyne->Triazole_Sp Azide_Sp Azide (on Probe) Azide_Sp->Triazole_Sp

Caption: Comparison of CuAAC and SPAAC click chemistry reactions.

Troubleshooting

ProblemPossible CauseSuggested Solution
No or low labeling efficiency Inefficient probe bindingIncrease probe concentration or incubation time.
Inactive catalyst (CuAAC)Prepare fresh sodium ascorbate solution. Degas buffers to remove oxygen.
Steric hindranceConsider using a reporter with a longer PEG linker.
High background/non-specific labeling Excess probe or reporterOptimize probe and reporter concentrations. Improve purification steps.
Protein aggregationPerform reactions at lower concentrations or include mild detergents.
Loss of protein activity Copper toxicity (CuAAC)Use a copper-chelating ligand like THPTA. Reduce copper concentration or reaction time. Consider using SPAAC.

Conclusion

This compound is a potent and versatile chemical probe for the targeted labeling of carbonic anhydrases. Its dual-functionality, combining a selective binding motif with a bioorthogonal handle, enables a wide range of applications in chemical biology and drug discovery. The choice between CuAAC and SPAAC for ligation allows for flexibility in experimental design, catering to both in vitro and in vivo studies. By following the detailed protocols and troubleshooting guidelines provided in this document, researchers can effectively employ this probe to advance their understanding of carbonic anhydrase biology and beyond.

References

  • Recent Advances about the Applications of Click Reaction in Chemical Proteomics. PMC. Available at: [Link]

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. PMC. Available at: [Link]

  • Click chemistry and its application to proteomics. G-Biosciences. Available at: [Link]

  • Click Chemistry in Proteomic Investigations. PMC. Available at: [Link]

  • Applications of Copper-Catalyzed Click Chemistry in Activity-Based Protein Profiling. MDPI. Available at: [Link]

  • Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples. Pro-conjugation. Available at: [Link]

  • Recent Advances about the Applications of Click Reaction in Chemical Proteomics. ResearchGate. Available at: [Link]

  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Jena Bioscience. Available at: [Link]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Creative Biolabs. Available at: [Link]

  • Synthesis and Characterization of Hapten−Protein Conjugates for Antibody Production against Small Molecules. ACS Publications. Available at: [Link]

  • Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. ResearchGate. Available at: [Link]

  • Protein Conjugates. BioProcess International. Available at: [Link]

  • Protein Bioconjugate Synthesis Via Cysteine-maleimide Chemistry. YouTube. Available at: [Link]

  • Analysis and characterization of protein-drug conjugates? ResearchGate. Available at: [Link]

  • Accelerating Strain-Promoted Azide–Alkyne Cycloaddition Using Micellar Catalysis. ACS Publications. Available at: [Link]

  • Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates. PMC. Available at: [Link]

  • A Review of Protein- and Peptide-Based Chemical Conjugates: Past, Present, and Future. PMC. Available at: [Link]

  • Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. Royal Society of Chemistry. Available at: [Link]

  • Synthesis and biological evaluation of substituted benzenesulfonamides as novel potent membrane-bound phospholipase A2 inhibitors. PubMed. Available at: [Link]

  • Carbonic anhydrase inhibitors: topically acting antiglaucoma sulfonamides incorporating esters and amides of 3- and 4-carboxybenzolamide. PubMed. Available at: [Link]

  • Orthogonal bioconjugation targeting cysteine-containing peptides and proteins using alkyl thianthrenium salts. Nature. Available at: [Link]

  • N-Substituted sulfonamide carbonic anhydrase inhibitors with topical effects on intraocular pressure. PubMed. Available at: [Link]

  • Arylation Chemistry for Bioconjugation. PMC. Available at: [Link]

  • Carbonic anhydrase inhibitor. Wikipedia. Available at: [Link]

  • List of Carbonic anhydrase inhibitors. Drugs.com. Available at: [Link]

  • Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. PMC. Available at: [Link]

  • Bioconjugation Part 1-small drug molecule conjugated with proteins by amide bond. YouTube. Available at: [Link]

  • Protein DNA Bioconjugate Protocol. YouTube. Available at: [Link]

  • Carbonic Anhydrase Inhibitors. NCBI Bookshelf. Available at: [Link]

  • 4-Ethynylbenzenesulfonamide. PubChem. Available at: [Link]

  • Process for the preparation of trans-3-ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[[[(4-methyl cyclohexyl) amino]carbonyl]amino]sulfonyl] phenyl]ethyl]-2-oxo-1H-pyrrole-1-carboxamide. Google Patents.
  • Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds. MDPI. Available at: [Link]

  • Synthesis and Antibacterial Activity of N,N-Diethylamide Bearing Benzenesulfonamide Derivatives. ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols for the Synthesis of Carbonic Anhydrase Inhibitors Using 3-Ethynylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Carbonic Anhydrases and the Promise of Targeted Inhibition

Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that play a pivotal role in fundamental physiological processes.[1] These enzymes catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons, a reaction essential for pH regulation, CO2 transport, electrolyte secretion, and various biosynthetic pathways.[1] The human body expresses at least 15 different CA isoforms, each with a unique tissue distribution and physiological function.[2] Dysregulation of specific CA isoforms has been implicated in a range of pathologies, including glaucoma, epilepsy, and various cancers, making them attractive targets for therapeutic intervention.[3][4]

Primary sulfonamides (R-SO₂NH₂) are a well-established class of carbonic anhydrase inhibitors (CAIs).[5] The sulfonamide group acts as a zinc-binding group (ZBG), anchoring the inhibitor to the Zn²⁺ ion within the enzyme's active site.[1][3] The "tail" or peripheral portion of the inhibitor molecule can be modified to achieve desired potency and isoform selectivity.[6][7][8] This has led to the development of a "tail approach" in CAI design, where diverse chemical moieties are appended to the sulfonamide core to interact with amino acid residues lining the active site cavity, thereby enhancing binding affinity and selectivity for specific CA isoforms.[6][7][8]

3-Ethynylbenzenesulfonamide is a versatile building block for the synthesis of novel CAIs. The terminal alkyne group provides a chemical handle for the highly efficient and regioselective copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[9][10][11][12] This reaction allows for the facile conjugation of the this compound core with a wide array of azide-containing molecules, enabling the rapid generation of diverse libraries of potential CAIs. This application note provides a detailed protocol for the synthesis of a model carbonic anhydrase inhibitor via the CuAAC reaction of this compound and a representative azide, followed by methods for its characterization and evaluation of its inhibitory activity.

Synthetic Strategy: Leveraging Click Chemistry for CAI Diversification

The core of our synthetic strategy is the CuAAC reaction, a cornerstone of click chemistry. This reaction facilitates the covalent linkage of an alkyne (this compound) and an azide-functionalized "tail" to form a stable 1,2,3-triazole ring. The triazole ring itself can act as a linker and participate in hydrogen bonding interactions within the CA active site.[12] This modular approach allows for the systematic variation of the "tail" to explore the structure-activity relationship (SAR) and optimize for potency and isoform selectivity.

Synthesis_Workflow Start This compound (Alkyne Component) Reaction Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Start->Reaction Azide Azide-Functionalized 'Tail' (R-N3) Azide->Reaction Product Triazole-Linked Carbonic Anhydrase Inhibitor Reaction->Product Purification Purification (e.g., Chromatography) Product->Purification Characterization Characterization (NMR, MS) Purification->Characterization Assay Enzyme Inhibition Assay (Ki determination) Characterization->Assay Inhibitor_Binding cluster_CA Carbonic Anhydrase Active Site Zn Zn²⁺ Inhibitor Sulfonamide Inhibitor Inhibitor->Zn Coordinates to Tail Triazole-Linked 'Tail' Inhibitor->Tail Pocket Hydrophobic/Hydrophilic Pockets Tail->Pocket Interacts with

Sources

Application Note: A Comprehensive Protocol for the Sonogashira Coupling of 3-Iodobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Aryl Alkynyl Sulfonamides

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This powerful transformation, catalyzed by a combination of palladium and copper species, proceeds under relatively mild conditions and tolerates a wide array of functional groups, making it an indispensable tool in the synthesis of complex molecules.[3][4] Its applications are vast, spanning the creation of natural products, pharmaceuticals, and advanced organic materials.[3]

Aryl alkynyl sulfonamides are a particularly valuable class of compounds in medicinal chemistry and materials science. The sulfonamide moiety is a well-established pharmacophore present in numerous approved drugs, while the aryl alkyne unit provides a rigid scaffold for molecular design and can participate in further synthetic transformations. This application note provides a detailed, field-proven protocol for the Sonogashira coupling of 3-iodobenzenesulfonamide with a terminal alkyne, offering insights into the mechanistic underpinnings, practical execution, and troubleshooting of this important reaction.

Mechanistic Rationale: A Tale of Two Catalytic Cycles

The Sonogashira coupling operates through a synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

The catalytic journey begins with the activation of the palladium precatalyst. Typically, a stable palladium(II) species, such as bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂), is reduced in situ to the active palladium(0) complex. The first key step is the oxidative addition of the aryl iodide (3-iodobenzenesulfonamide) to the Pd(0) center, forming a Pd(II)-aryl intermediate.[4]

Simultaneously, in the copper cycle, the terminal alkyne coordinates with a copper(I) salt, typically copper(I) iodide (CuI). The presence of a base, such as an amine, facilitates the deprotonation of the alkyne, forming a copper acetylide species.[4] This step is critical as it increases the nucleophilicity of the alkyne.

The two cycles then converge in the transmetalation step, where the acetylide group is transferred from the copper to the palladium(II)-aryl complex, displacing the iodide. The final step of the palladium cycle is reductive elimination , where the newly formed carbon-carbon bond is created, yielding the desired aryl alkynyl sulfonamide and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0) Pd(0) Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition Ar-I Ar-Pd(II)-I Ar-Pd(II)-I Oxidative_Addition->Ar-Pd(II)-I Transmetalation Transmetalation Ar-Pd(II)-I->Transmetalation Cu-C≡C-R Ar-Pd(II)-C≡C-R Ar-Pd(II)-C≡C-R Transmetalation->Ar-Pd(II)-C≡C-R Cu(I) Cu(I) Transmetalation->Cu(I) Regenerates Cu(I) Reductive_Elimination Reductive Elimination Ar-Pd(II)-C≡C-R->Reductive_Elimination Reductive_Elimination->Pd(0) Ar-C≡C-R Alkyne_Coordination Alkyne Coordination Cu(I)->Alkyne_Coordination R-C≡C-H Deprotonation Deprotonation Alkyne_Coordination->Deprotonation Base Cu-C≡C-R Cu-C≡C-R Deprotonation->Cu-C≡C-R Cu-C≡C-R->Transmetalation

Figure 1: Simplified catalytic cycles of the Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling of 3-Iodobenzenesulfonamide

This protocol details the coupling of 3-iodobenzenesulfonamide with a generic terminal alkyne. The specific alkyne and its stoichiometry may be adjusted based on the research goals.

Reagent and Solvent Specifications
Reagent/SolventFormulaM.W. ( g/mol )Stoichiometry (eq.)Key Considerations
3-IodobenzenesulfonamideC₆H₆INO₂S283.091.0Starting material. Ensure purity.
Terminal AlkyneR-C≡C-HVaries1.1 - 1.2Use a slight excess to drive the reaction.
PdCl₂(PPh₃)₂C₃₆H₃₀Cl₂P₂Pd701.900.02 - 0.05Palladium catalyst. Sensitive to air and moisture.
Copper(I) IodideCuI190.450.04 - 0.10Co-catalyst. Should be a light tan powder.
Triethylamine (Et₃N)C₆H₁₅N101.192.0 - 3.0Base and solvent. Should be freshly distilled and dry.
Tetrahydrofuran (THF)C₄H₈O72.11-Anhydrous solvent.
Safety and Handling Precautions
  • 3-Iodobenzenesulfonamide: May cause skin and eye irritation.[5] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Palladium Catalyst: Palladium compounds can be toxic. Avoid inhalation of dust.

  • Copper(I) Iodide: Light and air-sensitive.[5]

  • Triethylamine: Flammable and corrosive. Work in a well-ventilated fume hood.

  • Anhydrous Solvents: THF can form explosive peroxides. Use from a freshly opened bottle or a solvent purification system.

  • Inert Atmosphere: The reaction is sensitive to oxygen, which can lead to undesired side reactions such as Glaser coupling.[2] It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry, two-necked round-bottom flask equipped with a magnetic stir bar, add 3-iodobenzenesulfonamide (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

    • Seal the flask with septa and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Addition of Solvents and Reagents:

    • Under a positive pressure of the inert gas, add anhydrous tetrahydrofuran (THF) via syringe. The volume should be sufficient to dissolve the starting materials (e.g., 5-10 mL per mmol of 3-iodobenzenesulfonamide).

    • Add freshly distilled triethylamine (2.0 eq) via syringe.

    • Finally, add the terminal alkyne (1.1 eq) dropwise via syringe.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[6]

    • For less reactive substrates, gentle heating (e.g., 40-60 °C) may be required.[7] The optimal temperature should be determined empirically.

  • Workup:

    • Once the reaction is complete (typically within 2-6 hours), quench the reaction by adding a saturated aqueous solution of ammonium chloride.[4]

    • Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[8]

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel.[9] The appropriate eluent system will depend on the polarity of the product and should be determined by TLC analysis.

Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification A 1. Add solid reagents to a dry flask B 2. Purge with inert gas A->B C 3. Add anhydrous solvents and liquid reagents B->C D 4. Stir at room temperature (or with gentle heating) C->D E 5. Monitor reaction progress (TLC/LC-MS) D->E F 6. Quench with aq. NH4Cl E->F Upon completion G 7. Extract with organic solvent F->G H 8. Dry and concentrate G->H I 9. Purify by column chromatography H->I

Figure 2: Experimental workflow for the Sonogashira coupling.

Troubleshooting and Field-Proven Insights

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently dry/degassed conditions- Low reaction temperature- Use fresh, high-quality catalysts.- Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere.- Gradually increase the reaction temperature.
Formation of Alkyne Homocoupling (Glaser) Product - Presence of oxygen- High concentration of copper catalyst- Thoroughly degas all solvents and reagents.- Consider using a copper-free Sonogashira protocol, although this may require different ligands and conditions.[2]
Decomposition of Catalyst (Formation of Palladium Black) - Impurities in reagents or solvents- High reaction temperature- Purify starting materials and use high-purity, anhydrous solvents.- Avoid excessive heating.
Difficult Purification - Close polarity of product and starting materials/byproducts- Optimize the eluent system for column chromatography.- Consider recrystallization as an alternative purification method.

Conclusion

The Sonogashira coupling of 3-iodobenzenesulfonamide is a robust and reliable method for the synthesis of valuable aryl alkynyl sulfonamides. By understanding the underlying mechanism and adhering to a carefully executed experimental protocol, researchers can achieve high yields of the desired products. The insights and troubleshooting guide provided in this application note are intended to empower scientists to successfully implement and adapt this versatile reaction in their synthetic endeavors.

References

  • Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using ncp pincer palladacycle. (n.d.). SciELO. Retrieved January 18, 2026, from [Link]

  • Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using ncp pincer palladacycle. (2025). ResearchGate. Retrieved January 18, 2026, from [Link]

  • (a) Synthesis of PCOP by a Pd(PPh3)2Cl2/CuI-catalysis Sonogashira... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Effects of solvent, base, and temperature on the Sonogashira coupling... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020, April 20). MDPI. Retrieved January 18, 2026, from [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (2007, March 21). ACS Publications. Retrieved January 18, 2026, from [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]

  • Sonogashira Coupling. (n.d.). NROChemistry. Retrieved January 18, 2026, from [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

  • Sonogashira Reaction Using Arylsulfonium Salts as Cross-Coupling Partners. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Sonogashira Coupling. (n.d.). In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]

  • Sonogashira Coupling- Reaction and application in Research Lab. (2022, July 12). YouTube. Retrieved January 18, 2026, from [Link]

  • An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. (n.d.). Pendidikan Kimia. Retrieved January 18, 2026, from [Link]

  • Sonogashira Reaction Using Arylsulfonium Salts as Cross-Coupling Partners. (n.d.). Semantic Scholar. Retrieved January 18, 2026, from [Link]

  • N-(3-hydroxypropyl)-4-iodobenzenesulfonamide. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

Sources

Application Notes & Protocols: Strategic Functionalization of the Ethynyl Group in 3-Ethynylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

3-Ethynylbenzenesulfonamide is a versatile bifunctional molecule that serves as a powerful building block in medicinal chemistry and materials science. It strategically combines a terminal alkyne—a highly reactive handle for a multitude of chemical transformations—with a benzenesulfonamide moiety, a well-established pharmacophore known for its role in numerous therapeutic agents, including carbonic anhydrase inhibitors.[1] The true potential of this molecule is unlocked through the selective functionalization of its ethynyl group, allowing for the systematic construction of diverse molecular architectures. This guide provides an in-depth exploration of three cornerstone synthetic strategies for derivatizing this compound: Palladium-Catalyzed Sonogashira Cross-Coupling, Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and Markovnikov Hydration. We will delve into the mechanistic underpinnings of each reaction, provide validated, step-by-step protocols, and offer expert insights into the critical parameters that ensure successful and reproducible outcomes.

Part 1: C(sp)-C(sp²) Bond Formation via Sonogashira Cross-Coupling

The Sonogashira reaction is a robust and highly reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2][3] This transformation is fundamental for extending the carbon framework, enabling the synthesis of conjugated enynes and arylalkynes which are prevalent in pharmaceuticals and organic materials.[2]

Principle & Mechanistic Insight

The reaction proceeds through a synergistic dual catalytic cycle involving palladium and copper(I).[4] The palladium cycle orchestrates the main cross-coupling event, while the copper co-catalyst facilitates the activation of the alkyne, increasing the reaction rate and allowing for milder conditions than copper-free variants.[2]

  • Palladium Cycle : A Pd(0) species undergoes oxidative addition into the aryl-halide bond. The resulting Pd(II) complex then undergoes transmetalation with a copper(I)-acetylide intermediate. The final step is reductive elimination, which forms the desired C-C bond, releases the product, and regenerates the active Pd(0) catalyst.

  • Copper Cycle : The amine base deprotonates the terminal alkyne. The resulting acetylide anion reacts with a Cu(I) salt (e.g., CuI) to form a copper(I)-acetylide. This species is the active nucleophile that participates in the transmetalation step of the palladium cycle.

Sonogashira_Mechanism Figure 1: Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂(X) Pd0->ArPdX Oxidative Addition (Ar-X) ArPdC Ar-Pd(II)L₂(C≡CR') ArPdX->ArPdC Transmetalation ArPdC->Pd0 Reductive Elimination Product Ar-C≡CR' ArPdC->Product CuX Cu(I)X CuC Cu(I)-C≡CR' BaseH [Base-H]⁺X⁻ CuC->ArPdX Alkyne H-C≡CR' Alkyne->CuC Base Base Base

Caption: Figure 1: Sonogashira Catalytic Cycle

Experimental Protocol: Coupling of this compound with 4-Iodoanisole

Materials & Reagents

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Equivalents
This compound183.21183 mg1.01.0
4-Iodoanisole234.04257 mg1.11.1
PdCl₂(PPh₃)₂701.9021 mg0.030.03
Copper(I) Iodide (CuI)190.455.7 mg0.030.03
Triethylamine (Et₃N)101.190.42 mL3.03.0
Tetrahydrofuran (THF), anhydrous-10 mL--

Procedure:

  • Inert Atmosphere Setup: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (183 mg, 1.0 mmol), 4-iodoanisole (257 mg, 1.1 mmol), PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol), and CuI (5.7 mg, 0.03 mmol).

  • Atmosphere Exchange: Seal the flask with a septum. Evacuate the flask and backfill with dry argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere. This step is critical to prevent oxidative degradation of the Pd(0) catalyst and unwanted alkyne homocoupling (Glaser coupling).

  • Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous THF (10 mL) followed by triethylamine (0.42 mL, 3.0 mmol) via syringe.

  • Reaction: Stir the resulting mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous NH₄Cl (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired coupled product.

Part 2: 1,2,3-Triazole Formation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the gold standard of "click chemistry," a class of reactions prized for their reliability, high yields, and simplicity.[5] It facilitates the [3+2] cycloaddition between a terminal alkyne and an azide to exclusively form the 1,4-disubstituted 1,2,3-triazole regioisomer.[6] This transformation is exceptionally tolerant of a wide array of functional groups and is often performed in aqueous media, making it indispensable for bioconjugation, drug discovery, and materials science.[5][7]

Principle & Mechanistic Insight

The uncatalyzed thermal cycloaddition is slow and yields a mixture of 1,4- and 1,5-regioisomers. The introduction of a copper(I) catalyst dramatically accelerates the reaction (by a factor of 10⁷ to 10⁸) and provides exquisite control over the regiochemical outcome.[6] The mechanism involves the formation of a copper(I)-acetylide, which then reacts with the azide in a stepwise manner, ultimately leading to the stable six-membered copper-triazolide intermediate. Protonolysis releases the 1,4-triazole product and regenerates the catalyst.

CuAAC_Mechanism Figure 2: CuAAC Reaction Workflow cluster_catalyst Catalyst Generation (in situ) Alkyne 3-Ethynyl- benzenesulfonamide Reaction Cu(I)-Catalyzed [3+2] Cycloaddition Alkyne->Reaction Azide Organic Azide (R-N₃) Azide->Reaction CuSO4 Cu(II)SO₄ CuI Cu(I) Catalyst CuSO4->CuI Reduction Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->CuSO4 CuI->Reaction Catalyzes Product 1,4-Disubstituted 1,2,3-Triazole Product Reaction->Product

Caption: Figure 2: CuAAC Reaction Workflow

Experimental Protocol: Synthesis of a 1,2,3-Triazole Derivative

Materials & Reagents

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Equivalents
This compound183.2191.6 mg0.51.0
Benzyl Azide133.1573.2 mg0.551.1
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)249.686.2 mg0.0250.05
Sodium Ascorbate198.1119.8 mg0.10.2
tert-Butanol-5 mL--
Deionized Water-5 mL--

Procedure:

  • Solution Preparation: In a 25 mL round-bottom flask, dissolve this compound (91.6 mg, 0.5 mmol) and benzyl azide (73.2 mg, 0.55 mmol) in a 1:1 mixture of tert-butanol and water (10 mL total).

  • Catalyst Addition: To the stirred solution, add an aqueous solution of CuSO₄·5H₂O (6.2 mg, 0.025 mmol in 0.5 mL H₂O).

  • Initiation: Add an aqueous solution of sodium ascorbate (19.8 mg, 0.1 mmol in 0.5 mL H₂O). The sodium ascorbate reduces the Cu(II) to the active Cu(I) catalytic species in situ. A slight yellow precipitate of Cu(I) may be observed.

  • Reaction: Stir the reaction vigorously at room temperature. The reaction is often exothermic and typically proceeds to completion within 1-2 hours, as indicated by the disappearance of starting materials on TLC.

  • Work-up: Add water (10 mL) to the reaction mixture. If a precipitate forms, collect it by vacuum filtration. If not, extract the mixture with ethyl acetate (3 x 15 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting product is often of high purity, but can be further purified by recrystallization (e.g., from ethanol/water) or column chromatography if necessary.

Part 3: Conversion to a Ketone via Markovnikov Hydration

Hydration of the terminal alkyne in this compound provides a direct route to the corresponding methyl ketone, 3-(acetyl)benzenesulfonamide. This transformation follows Markovnikov's rule, where the addition of water across the triple bond results in the hydroxyl group adding to the more substituted carbon.[8][9]

Principle & Mechanistic Insight

The reaction is typically catalyzed by strong acid in the presence of a mercury(II) salt, such as HgSO₄.[9] The electrophilic catalyst activates the alkyne toward nucleophilic attack by water. This initial addition forms an enol intermediate, which is a constitutional isomer of the ketone. The enol rapidly and irreversibly rearranges to the more thermodynamically stable keto tautomer to yield the final product.[8][10]

Hydration_Mechanism Figure 3: Alkyne Hydration & Tautomerism Alkyne R-C≡CH Enol Enol Intermediate [R-C(OH)=CH₂] Alkyne->Enol Markovnikov Hydration Reagents H₂O, H₂SO₄ HgSO₄ (cat.) Reagents->Alkyne Ketone Ketone Product [R-C(O)-CH₃] Enol->Ketone Keto-Enol Tautomerism

Caption: Figure 3: Alkyne Hydration & Tautomerism

Experimental Protocol: Synthesis of 3-(Acetyl)benzenesulfonamide

Materials & Reagents

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Equivalents
This compound183.21183 mg1.01.0
Water18.025 mL--
Sulfuric Acid (conc.)98.080.2 mL~3.7~3.7
Mercury(II) Sulfate (HgSO₄)296.6530 mg0.10.1

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, prepare a solution of water (5 mL) and concentrated sulfuric acid (0.2 mL). Carefully add mercury(II) sulfate (30 mg, 0.1 mmol).

  • Substrate Addition: Add this compound (183 mg, 1.0 mmol) to the acidic catalyst solution.

  • Reaction: Heat the mixture to 60 °C with stirring for 2-3 hours. Monitor the reaction by TLC until the starting alkyne is consumed.

  • Work-up: Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate. Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography (silica gel, hexane/ethyl acetate) to afford 3-(acetyl)benzenesulfonamide. Note: Modern, less toxic catalysts based on gold or ruthenium can also be effective for this transformation.[11]

Summary of Functionalization Strategies

The choice of reaction pathway for functionalizing this compound is dictated by the desired final molecular structure. Each method offers a unique and powerful way to build molecular complexity from this versatile starting material.

StrategyBond FormedKey ReagentsConditionsKey Advantage
Sonogashira Coupling C(sp)-C(sp²)Aryl/Vinyl Halide, Pd Catalyst, Cu(I) Cocatalyst, BaseAnhydrous, Inert AtmosphereDirect C-C bond formation, access to conjugated systems
CuAAC (Click) C-N, forming a 1,2,3-Triazole ringOrganic Azide, Cu(I) Source, Reducing AgentMild, often aqueousHigh efficiency, bioorthogonal, stable linkage
Hydration C=O (Ketone)H₂O, Acid, Hg(II) or Au/Ru CatalystAqueous, often heatedConversion of alkyne to a versatile carbonyl group

References

  • Chemistry Steps. (n.d.). Alkynes to Aldehydes and Ketones. Retrieved from Chemistry Steps. [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. (n.d.). Ketone synthesis by reaction (hydration) of alkynes. Retrieved from Organic Chemistry Portal. [Link]

  • ACS Publications. (2021). Transition-Metal-Catalyzed Functionalization of Alkynes with Organoboron Reagents: New Trends, Mechanistic Insights, and Applications. ACS Catalysis. [Link]

  • Jena Bioscience. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. [Link]

  • JoVE. (2023). Video: Alkynes to Aldehydes and Ketones: Hydroboration-Oxidation. Retrieved from JoVE. [Link]

  • AxisPharm. (2024). Alkyne-Azide Click Chemistry Protocol for ADCs. Retrieved from AxisPharm. [Link]

  • Lumen Learning. (n.d.). Hydration of Alkynes. MCC Organic Chemistry. Retrieved from Lumen Learning. [Link]

  • Organic Chemistry Portal. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry. [Link]

  • YouTube. (2024). CHEM 2325 Module 15: Preparation of Aldehydes and Ketones from Alkynes. Retrieved from YouTube. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from Wikipedia. [Link]

  • MDPI. (n.d.). Catalytic Carboxylation of Terminal Alkynes with CO2: An Overview. Retrieved from MDPI. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from Organic Chemistry Portal. [Link]

  • Master Organic Chemistry. (2014). Synthesis (5) - Reactions of Alkynes. Retrieved from Master Organic Chemistry. [Link]

  • RSC Publishing. (2021). Direct halosulfonylation of alkynes: an overview. Retrieved from RSC Publishing. [Link]

  • Wikipedia. (n.d.). Click chemistry. Retrieved from Wikipedia. [Link]

  • PubMed. (2022). Click chemistry-based synthesis of new benzenesulfonamide derivatives bearing triazole ring as selective carbonic anhydrase II inhibitors. Drug Development Research. [Link]

  • Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction). Retrieved from Interchim. [Link]

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The Benzenesulfonamide Scaffold: A Versatile Tool in the Design of Novel Anti-Influenza Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The relentless global threat of seasonal and pandemic influenza necessitates a continuous search for novel antiviral agents. The emergence of drug-resistant strains against existing therapeutics, such as M2 ion channel blockers and some neuraminidase inhibitors, underscores the urgency for new drugs with different mechanisms of action.[1] The benzenesulfonamide moiety has emerged as a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities.[2] This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of benzenesulfonamide derivatives in the design and evaluation of next-generation anti-influenza agents, focusing on two key viral targets: Hemagglutinin (HA) and Neuraminidase (NA).

Part 1: Targeting Viral Entry - Benzenesulfonamide Derivatives as Hemagglutinin (HA) Fusion Inhibitors

Mechanistic Rationale: Stabilizing the Prefusion State of Hemagglutinin

Influenza virus entry into host cells is a multi-step process initiated by the binding of the viral surface glycoprotein Hemagglutinin (HA) to sialic acid receptors on the host cell.[3] Following endocytosis, the acidic environment of the endosome triggers a dramatic conformational change in HA, exposing a fusion peptide that mediates the fusion of the viral and endosomal membranes, releasing the viral genome into the cytoplasm.[3]

Benzenesulfonamide derivatives have been identified as potent inhibitors of this critical fusion step.[1] These compounds are designed to bind to a hydrophobic pocket within the HA trimer, effectively stabilizing its prefusion conformation. By doing so, they prevent the low pH-induced structural rearrangements necessary for membrane fusion.[1][3]

Diagram 1: Influenza Virus Entry and Inhibition by HA-Targeting Benzenesulfonamides

G cluster_0 Host Cell cluster_1 Influenza Virus Endosome Endosome Cytoplasm Cytoplasm Endosome->Cytoplasm Viral Genome Release Virus Virus Virus->Endosome Endocytosis HA_prefusion HA (Prefusion) HA_fusion HA (Fusion) HA_prefusion->HA_fusion Low pH in Endosome HA_fusion->Endosome Membrane Fusion Benzenesulfonamide Benzenesulfonamide Derivative Benzenesulfonamide->HA_prefusion

Caption: Inhibition of HA-mediated membrane fusion by benzenesulfonamide derivatives.

Structure-Activity Relationship (SAR) Insights

The potency of benzenesulfonamide-based HA inhibitors is significantly influenced by the nature and position of substituents on the aromatic ring. Key SAR findings include:

  • Hydrophobic Moieties: The presence of a hydrophobic group is crucial for effective binding to the pocket in HA.

  • Electron-Withdrawing Groups: Substituents like halogens (e.g., -Cl, -F) on the benzenesulfonamide ring can enhance antiviral potency.[1]

  • Bioisosteric Replacements: Replacing core structures with bioisosteres, such as thiophene for furan, has been shown to modulate activity, with some thiophene derivatives exhibiting excellent antiviral effects.

Experimental Protocols for Evaluating HA Inhibitors

This assay is a fundamental method to assess the ability of a compound to protect host cells from virus-induced death.

Principle: In the absence of an effective inhibitor, influenza virus replication leads to observable morphological changes in the host cell monolayer, known as the cytopathic effect (CPE), ultimately leading to cell death. An active antiviral compound will inhibit viral replication and thus prevent or reduce CPE.

Protocol:

  • Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in a 96-well plate at a density that forms a confluent monolayer within 24 hours.

  • Compound Dilution: Prepare serial dilutions of the benzenesulfonamide test compounds in a separate 96-well plate.

  • Infection: Infect the MDCK cell monolayer with a known titer of influenza virus (e.g., A/Weiss/43 (H1N1)) at a multiplicity of infection (MOI) that causes complete CPE within 48-72 hours.

  • Treatment: Immediately after infection, add the diluted test compounds to the respective wells. Include a virus control (cells + virus, no compound) and a cell control (cells only, no virus or compound).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.

  • CPE Observation: Visually assess the percentage of CPE in each well using an inverted microscope.

  • Cell Viability Quantification (Optional but Recommended): To obtain quantitative data, cell viability can be measured using assays such as the MTT or MTS assay, which measure mitochondrial activity in living cells.

  • Data Analysis: Calculate the 50% effective concentration (EC50), which is the concentration of the compound that inhibits CPE by 50%. Also, determine the 50% cytotoxic concentration (CC50) of the compound on uninfected cells to calculate the selectivity index (SI = CC50/EC50). A higher SI value indicates a more promising safety profile.

This biochemical assay provides direct evidence that a compound stabilizes the prefusion conformation of HA.

Principle: The prefusion conformation of HA is relatively resistant to trypsin digestion. The low pH-induced conformational change to the fusion-active state renders it susceptible to trypsin cleavage. A compound that stabilizes the prefusion state will protect HA from trypsin degradation even after exposure to low pH.

Protocol:

  • HA Preparation: Use purified influenza virus or recombinant HA protein.

  • Compound Incubation: Incubate the purified HA with the test compound or a vehicle control for a defined period (e.g., 30 minutes at room temperature).

  • Low pH Treatment: Briefly expose the HA-compound mixture to a low pH buffer (e.g., pH 4.8) to induce the conformational change. A neutral pH control should be included.

  • Trypsin Digestion: Neutralize the pH and add trypsin to all samples. Incubate to allow for digestion.

  • Analysis: Stop the reaction and analyze the HA protein fragments by SDS-PAGE and Western blotting using an anti-HA antibody.

  • Interpretation: In the presence of an effective inhibitor, the HA protein will remain largely intact, similar to the neutral pH control, even after low pH treatment and trypsin exposure. The untreated, low pH-exposed sample will show significant degradation.

Diagram 2: Workflow for HA Trypsin Sensitivity Assay

G cluster_0 Sample Preparation cluster_1 Treatment cluster_2 Analysis HA Purified HA Incubate Incubate HA + Compound HA->Incubate Compound Test Compound Compound->Incubate Low_pH Low pH Pulse Incubate->Low_pH Trypsin Trypsin Digestion Low_pH->Trypsin SDS_PAGE SDS-PAGE & Western Blot Trypsin->SDS_PAGE Result Result SDS_PAGE->Result Protected vs. Degraded HA

Caption: Key steps in the HA trypsin sensitivity assay.

Part 2: Targeting Viral Egress - Sulfonamide Linkers in Neuraminidase (NA) Inhibitor Design

Mechanistic Rationale: Bifunctional Inhibition of Neuraminidase

Neuraminidase (NA) is another critical influenza surface glycoprotein. Its enzymatic activity involves cleaving sialic acid residues from host cell and progeny virion surfaces, which is essential for the release of newly formed virus particles from an infected cell.[4] Inhibition of NA leads to viral aggregation at the cell surface and prevents the spread of infection.[4]

While traditional NA inhibitors target the highly conserved active site, the sulfonamide moiety has been cleverly employed as a linker in the design of bifunctional inhibitors. These inhibitors are engineered to simultaneously occupy the sialic acid binding site and an adjacent, less-conserved cavity on the NA surface. The sulfonamide group in the linker can form effective interactions with key arginine residues in the enzyme, enhancing binding affinity and potentially overcoming resistance.

Experimental Protocols for Evaluating NA Inhibitors

This is the standard in vitro assay to quantify the inhibitory activity of compounds against the NA enzyme.

Principle: This assay utilizes a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). When cleaved by NA, MUNANA releases the fluorescent product 4-methylumbelliferone (4-MU). The intensity of the fluorescence is directly proportional to NA activity. An inhibitor will reduce the rate of 4-MU production.[5][6][7]

Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer, such as 33.3 mM MES, 4 mM CaCl2, pH 6.5.

    • MUNANA Substrate: Prepare a stock solution of MUNANA and dilute to a working concentration (e.g., 100 µM) in assay buffer.

    • Stop Solution: Prepare a solution of NaOH in ethanol (e.g., 0.14 M NaOH in 83% ethanol) to terminate the reaction and enhance the fluorescent signal.

    • Virus Lysate: Use a purified influenza virus or a virus-infected cell lysate as the source of NA enzyme.

  • Assay Procedure:

    • In a 96-well black plate, add the diluted test compounds.

    • Add the virus lysate to each well (except for the blank).

    • Incubate the plate at room temperature for 30-45 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the MUNANA substrate to all wells.

    • Incubate the plate at 37°C for 60 minutes.

    • Stop the reaction by adding the stop solution to each well.

    • Read the fluorescence on a plate reader with an excitation wavelength of ~355-365 nm and an emission wavelength of ~450-460 nm.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50), which is the concentration of the compound that reduces NA activity by 50% compared to the no-inhibitor control.

Parameter Typical Value Reference
Cell Line for Virus Culture Madin-Darby Canine Kidney (MDCK)[6]
NA Substrate MUNANA[5][6][7]
MUNANA Concentration 100-300 µM[5][6]
Incubation Time (Enzyme + Inhibitor) 45 minutes[5]
Incubation Time (Reaction) 60 minutes at 37°C[5]
Excitation/Emission Wavelengths 355 nm / 460 nm[5]

Part 3: In Vivo Efficacy Assessment

Promising candidates identified through in vitro screening must be evaluated in animal models to assess their therapeutic potential.

Mouse Model of Influenza Infection

Principle: Mice are infected with a lethal dose of a mouse-adapted influenza strain. The efficacy of the test compound is evaluated based on its ability to improve survival rates, reduce weight loss, and decrease viral titers in the lungs.

Protocol:

  • Infection: Anesthetize mice and intranasally infect them with a lethal dose of a mouse-adapted influenza virus (e.g., A/PR/8/34).

  • Treatment: Begin oral or intraperitoneal administration of the benzenesulfonamide derivative at various doses at a specified time point post-infection (e.g., 1-4 hours). A placebo group receiving the vehicle should be included.

  • Monitoring: Monitor the mice daily for 14-21 days for survival and body weight changes.

  • Viral Titer Determination: At specific time points (e.g., day 3 or 6 post-infection), a subset of mice from each group is euthanized, and their lungs are harvested to determine the viral load via plaque assay or TCID50 assay.

  • Data Analysis: Compare the survival curves, mean body weight changes, and lung viral titers between the treated and placebo groups to determine the in vivo efficacy of the compound.

Conclusion

The benzenesulfonamide scaffold represents a highly adaptable and promising platform for the development of novel anti-influenza therapeutics. By targeting distinct and critical stages of the viral life cycle, namely HA-mediated entry and NA-mediated release, these compounds offer the potential for new mechanisms of action that can circumvent existing drug resistance. The protocols and application notes detailed herein provide a comprehensive framework for researchers to synthesize, screen, and characterize benzenesulfonamide derivatives as potential next-generation anti-influenza agents. Rigorous adherence to these methodologies will ensure the generation of reliable and reproducible data, accelerating the journey from chemical synthesis to potential clinical application.

References

  • Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals. (2017). Journal of Visualized Experiments. [Link]

  • (PDF) Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals. (2017). ResearchGate. [Link]

  • Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals. (2017). PubMed. [Link]

  • Bifunctional Inhibitors of Influenza Virus Neuraminidase: Molecular Design of a Sulfonamide Linker. (n.d.). MDPI. [Link]

  • One-pot synthesis, characterization and antiviral properties of new benzenesulfonamide-based spirothiazolidinones. (n.d.). SpringerLink. [Link]

  • Sulfonamides with Heterocyclic Periphery as Antiviral Agents. (2022). PubMed. [Link]

  • One-pot synthesis, characterization and antiviral properties of new benzenesulfonamide-based spirothiazolidinones. (2024). PMC. [Link]

  • Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. (2011). PMC. [Link]

  • Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity. (n.d.). PMC. [Link]

  • In Vitro and In Vivo Activities of Anti-Influenza Virus Compound T-705. (n.d.). PMC. [Link]

  • Design, synthesis and biological evaluation of a novel class of indazole-containing compounds with potent anti-influenza activities targeting the PA-PB1 interface. (2025). Europe PMC. [Link]

  • Antiviral Efficacy of Verdinexor In Vivo in Two Animal Models of Influenza A Virus Infection. (2016). PLOS ONE. [Link]

  • CPE Inhibition Assay for Antiviral Research. (n.d.). Creative Diagnostics. [Link]

  • Cytopathic Effects of Viruses Protocols. (2007). American Society for Microbiology. [Link]

  • Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. (2022). Current Protocols. [Link]

  • Inhibition of Influenza A Virus (H1N1) Fusion by Benzenesulfonamide Derivatives Targeting Viral Hemagglutinin. (2011). PMC. [Link]

  • The Hemagglutination Assay. (2023). Virology Research Services. [Link]

  • Hemagglutination Protocol & Troubleshooting. (n.d.). Creative Biolabs. [Link]

  • Laboratory Procedures Serological detection of avian influenza A(H7N9) virus infections by modified horse red blood cells haemagglutination-inhibition assay. (2013). World Health Organization. [Link]

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Application Note: Leveraging 3-Ethynylbenzenesulfonamide for the Development of Carbonic Anhydrase-Targeted Chemical Probes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive overview of the design, application, and validation of chemical probes derived from 3-Ethynylbenzenesulfonamide. We delve into the molecular logic underpinning its use as a versatile scaffold for targeting the carbonic anhydrase (CA) family of enzymes. Detailed protocols for activity-based protein profiling (ABPP), competitive inhibitor screening, and mass spectrometry-based target identification are provided for researchers in chemical biology, pharmacology, and drug development.

Introduction: The Convergence of Recognition and Reporting

Small-molecule chemical probes are indispensable tools for interrogating protein function, validating drug targets, and understanding mechanisms of action in complex biological systems.[1][2] A powerful strategy in this field is Activity-Based Protein Profiling (ABPP), which employs reactive chemical probes to covalently label the active sites of specific enzyme families, providing a direct readout of their functional state.[3][4]

At the heart of a successful ABPP experiment is the activity-based probe (ABP), which typically consists of three modular components: a reactive group or "warhead" that covalently binds to a target, a linker, and a reporter tag for detection and enrichment.[4][5] This application note focuses on this compound, a unique molecule that elegantly combines a well-established pharmacophore with a bio-orthogonal handle, making it an ideal starting point for developing sophisticated chemical probes.

The benzenesulfonamide moiety is a classic zinc-binding pharmacophore renowned for its potent and selective inhibition of carbonic anhydrases (CAs).[6][7] The ethynyl group, a terminal alkyne, serves as a versatile handle for bio-orthogonal "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[8] This allows for the attachment of various reporter tags (e.g., fluorophores, biotin) in a secondary step after the initial protein labeling event, a modular approach that preserves the small size of the initial probe and minimizes steric hindrance during target engagement.

Section 1: Scientific Principle - A Modular Scaffold for CA Profiling

The utility of this compound lies in its intrinsic bifunctionality. The sulfonamide group directs the molecule to the active site of carbonic anhydrases, where it coordinates with the catalytic zinc ion.[9] This non-covalent, yet high-affinity, interaction forms the basis of its target selectivity. The terminal alkyne is largely inert within the cellular milieu but can be selectively reacted with an azide-functionalized reporter molecule through CuAAC.[10] This two-step "tagging" strategy is central to its application in ABPP.

The Two-Step Labeling Strategy:

  • Target Engagement: this compound is introduced to a biological system (e.g., cell lysate, intact cells). The sulfonamide group guides it to the active sites of carbonic anhydrase enzymes.

  • Bio-orthogonal Ligation: Following target engagement and removal of the unbound probe, an azide-containing reporter tag (e.g., Azide-Biotin for affinity purification or an Azide-Fluorophore for imaging) is added along with a copper(I) catalyst. A stable triazole ring forms, covalently linking the reporter tag to the probe-bound enzyme.[11]

cluster_0 Step 1: Target Engagement in Proteome cluster_1 Step 2: Bio-orthogonal Click Reaction Probe This compound (Probe Scaffold) CA Active Carbonic Anhydrase (CA) Probe->CA High-Affinity Binding Probe_CA Probe-CA Complex Proteome Other Proteins Labeled_CA Covalently Labeled CA (Ready for Analysis) Probe_CA->Labeled_CA Tag Azide-Reporter Tag (e.g., Biotin, Fluorophore) Tag->Probe_CA CuAAC Click Reaction Cu Cu(I) Catalyst Cu->Probe_CA CuAAC Click Reaction

Caption: Modular workflow for labeling Carbonic Anhydrases.

Section 2: Core Application - Profiling Carbonic Anhydrase Activity

Carbonic Anhydrases (CAs) are a superfamily of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[6] This fundamental reaction is crucial for a wide range of physiological processes, including respiration, pH homeostasis, and electrolyte secretion.[12] Dysregulation of CA activity is implicated in several pathologies, making them important therapeutic targets for glaucoma, epilepsy, and certain cancers.[13][14] The this compound probe allows researchers to profile the activity of CA isozymes within a native biological context, providing insights into their functional state under various conditions.

Section 3: Experimental Workflows & Protocols

Workflow 1: In Vitro ABPP of Carbonic Anhydrases in Cell Lysate

This workflow details the fundamental procedure for labeling active CAs in a complex proteome derived from cultured cells.

start Start: Cultured Cells lysis Cell Lysis & Proteome Harvest start->lysis probe_inc Incubate with This compound lysis->probe_inc click CuAAC Click Reaction with Azide-Reporter probe_inc->click analysis Analysis: SDS-PAGE or Affinity Purification click->analysis

Caption: Workflow for in vitro labeling of Carbonic Anhydrases.

Protocol 1: In Vitro Labeling

A. Cell Culture and Lysate Preparation This protocol is a general guideline for adherent mammalian cells (e.g., HeLa, HEK293T). Optimization may be required.[15]

  • Culture cells to ~80-90% confluency in the appropriate growth medium.

  • Wash the cell monolayer twice with ice-cold Dulbecco's Phosphate-Buffered Saline (DPBS).

  • Lyse the cells by adding ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, and protease inhibitor cocktail) and scraping.

  • Incubate the lysate on ice for 30 minutes with periodic vortexing.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration using a standard method (e.g., BCA assay).

  • Normalize the protein concentration of all samples to 1-2 mg/mL with lysis buffer. Use immediately or store at -80°C.

B. Probe Labeling and Click Reaction

  • In a microcentrifuge tube, add 50 µL of the normalized cell lysate (50-100 µg total protein).

  • Add 1 µL of a 50X stock of this compound (in DMSO) to achieve a final concentration of 1-10 µM. Note: The optimal concentration should be determined empirically.

  • Incubate for 30-60 minutes at 37°C.

  • Prepare the click chemistry reaction mix. For each 50 µL reaction, freshly mix:

    • Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 1 mM.

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) ligand to a final concentration of 100 µM.

    • Azide-reporter tag (e.g., Azide-Biotin or Azide-Fluorophore) to a final concentration of 50-100 µM.

    • Copper(II) Sulfate (CuSO₄) to a final concentration of 1 mM.

  • Add the click mix to the probe-incubated lysate.

  • Vortex briefly and incubate for 1 hour at room temperature, protected from light if using a fluorescent tag.

  • The sample is now ready for downstream analysis.

C. SDS-PAGE Analysis (for fluorescent tags)

  • Add 4X Laemmli sample buffer to the clicked reaction and boil for 5 minutes at 95°C.

  • Resolve the proteins on a suitable SDS-PAGE gel (e.g., 4-20% Tris-Glycine).

  • Visualize the labeled proteins using an appropriate fluorescence gel scanner.

  • Stain the gel with Coomassie Brilliant Blue to visualize total protein loading.

Workflow 2: Target Engagement Validation via Competitive ABPP

This workflow is crucial for validating that a test compound (e.g., a novel drug candidate) engages the target CAs in a competitive manner. A reduction in the labeling signal from the this compound probe indicates successful target engagement by the competitor.[6]

Protocol 2: Competitive Profiling

  • Aliquot 50 µL of normalized cell lysate into several tubes.

  • Add your test compound (inhibitor) at various final concentrations (e.g., a serial dilution from 100 µM to 1 nM). Include a vehicle control (e.g., DMSO).

  • Pre-incubate the lysate with the inhibitor for 30 minutes at 37°C.

  • Add this compound to a final concentration that gives a robust but not saturating signal (determined from Workflow 1).

  • Incubate for 30-60 minutes at 37°C.

  • Proceed with the Click Chemistry reaction and SDS-PAGE analysis as described in Protocol 1, sections B and C.

  • Quantify the band intensity of the labeled CA using densitometry software. Plot the signal intensity against the inhibitor concentration to determine the IC₅₀ value.

Table 1: Representative Quantitative Data from Competitive ABPP

Competitor CompoundTarget IsozymeDetermined IC₅₀ (nM)
AcetazolamideCA-II12.5
Test Compound XCA-II45.2
Test Compound YCA-II>10,000
AcetazolamideCA-IX25.8
Test Compound XCA-IX150.7
Test Compound YCA-IX>10,000
Note: Data are hypothetical and for illustrative purposes.
Workflow 3: Target Identification via Affinity Purification and Mass Spectrometry

This workflow uses the biotin-tagged proteins from Workflow 1 to enrich and identify the specific protein targets of the probe.

start Start: Biotin-Labeled Proteome (from Protocol 1B) pulldown Streptavidin Bead Incubation & Wash start->pulldown digest On-Bead Tryptic Digestion pulldown->digest lcms LC-MS/MS Analysis digest->lcms identify Protein Identification & Quantification lcms->identify

Caption: Proteomics workflow for target identification.

Protocol 3: Target Identification

  • Perform the labeling and click reaction with an Azide-Biotin tag as described in Protocol 1B.

  • Add pre-washed streptavidin-agarose beads to the labeled lysate.

  • Incubate for 1-2 hours at 4°C with gentle rotation to capture the biotinylated proteins.

  • Pellet the beads by gentle centrifugation and discard the supernatant.

  • Wash the beads extensively to remove non-specifically bound proteins (e.g., 3 washes with 1% SDS in PBS, followed by 3 washes with PBS).

  • On-Bead Digestion:

    • Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).

    • Reduce disulfide bonds with DTT (10 mM) for 30 minutes at 56°C.

    • Alkylate cysteine residues with iodoacetamide (20 mM) for 30 minutes at room temperature in the dark.

    • Add sequencing-grade trypsin and incubate overnight at 37°C.

  • Collect the supernatant containing the tryptic peptides.

  • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Identify the enriched proteins by searching the resulting spectra against a protein database. Proteins specifically enriched in the probe-treated sample compared to a DMSO control are considered targets.

Section 4: Data Interpretation and Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
No/Weak Labeling Signal 1. Low abundance/activity of target CAs.2. Inactive probe or click reagents.3. Insufficient probe concentration or incubation time.1. Use a cell line known to express high levels of CAs; ensure lysate is fresh.2. Use fresh, high-quality reagents; check catalyst activity.3. Perform a dose-response and time-course experiment to optimize labeling.
High Background/Smear 1. Non-specific binding of the probe.2. Incomplete removal of unbound probe/reagents.3. Aggregation of proteins during click reaction.1. Decrease probe concentration; include a blocking step.2. Ensure stringent washing steps, especially for affinity purification.3. Optimize click reaction conditions (e.g., lower protein concentration, add mild detergent).
Multiple Labeled Bands 1. The probe is labeling multiple active CA isozymes.2. Off-target binding to other proteins.1. This is expected and a feature of the probe. Use isoform-specific antibodies for validation or MS for identification.2. Validate targets using competitive ABPP with known selective inhibitors.

Conclusion

This compound stands out as a powerful and adaptable chemical tool for the study of carbonic anhydrase biology. Its modular design, leveraging a proven pharmacophore and a bio-orthogonal handle, enables a wide range of applications from enzyme activity profiling and inhibitor screening to robust target identification. The workflows and protocols detailed in this guide provide a solid foundation for researchers to employ this probe in their efforts to understand the physiological roles of carbonic anhydrases and to accelerate the development of next-generation therapeutics.

References

  • BenchChem. (2025).
  • Sigma-Aldrich. Click Chemistry Reagents Overview. Sigma-Aldrich.
  • Wikipedia. Carbonic anhydrase inhibitor. Wikipedia.
  • Drugs.com. List of Carbonic anhydrase inhibitors. Drugs.com.
  • Benns, H. J., et al. (2021). Activity-based protein profiling: A graphical review. PMC - PubMed Central.
  • Shivaraj, L. H., & Tucker, J. (2023). Carbonic Anhydrase Inhibitors.
  • Said, A. M., et al. (2018).
  • Li, Z., et al. (2018).
  • Wikipedia. Activity-based proteomics. Wikipedia.
  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Organic-Chemistry.org.
  • Taylor & Francis Online. Carbonic anhydrase inhibitors – Knowledge and References. Taylor & Francis.
  • Leiden University. Activity-based protein profiling for drug discovery. Universiteit Leiden.
  • Geurink, P. P., et al. (2019). Modular Approaches to Synthesize Activity- and Affinity-Based Chemical Probes. PMC - PubMed Central.
  • Medina-Cleghorn, D., et al. (2012). Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry. PMC - NIH.
  • Lumiprobe.
  • Ali, A., et al. (2022). Click chemistry-based synthesis of new benzenesulfonamide derivatives bearing triazole ring as selective carbonic anhydrase II inhibitors. PubMed.
  • Foley, T. L., & Maly, D. J. (2017). Chemical probes and drug leads from advances in synthetic planning and methodology. PMC - PubMed Central.
  • Fritsch, C. (2023). General protocol for the culture of adherent mammalian cell lines. protocols.io.
  • Wagner, B. K. (2016). Advancing Biological Understanding and Therapeutics Discovery with Small Molecule Probes. PMC - PubMed Central.
  • ATCC. ATCC Animal Cell Culture Guide.

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Application Notes and Protocols for Enzymatic Assays of 3-Ethynylbenzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a superfamily of ubiquitous zinc-containing metalloenzymes that play a pivotal role in fundamental physiological processes.[1][2] They catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1][2] This seemingly simple reaction is critical for pH homeostasis, CO₂ transport, respiration, and various biosynthetic pathways.[2][3]

There are at least 15 known human CA isoforms, each exhibiting distinct tissue distribution, cellular localization, and kinetic properties.[4] The dysregulation of specific CA isoforms is implicated in a range of pathologies. For instance, overexpression of human carbonic anhydrase II (hCA II) is associated with glaucoma, while isoforms like CA IX are prominent tumor-associated proteins, contributing to the acidic microenvironment of solid tumors and promoting cancer cell survival and metastasis.[4][5] This makes specific CA isoforms highly attractive targets for therapeutic intervention.[6]

Benzenesulfonamide-based compounds are a well-established class of potent carbonic anhydrase inhibitors.[7] The sulfonamide moiety (—SO₂NH₂) coordinates to the zinc ion at the enzyme's active site, disrupting the catalytic mechanism.[5] 3-Ethynylbenzenesulfonamide and its derivatives represent a promising subclass of these inhibitors, offering a structural scaffold for the development of isoform-selective drugs with potential applications in treating glaucoma, epilepsy, and cancer.[7]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to accurately determine the inhibitory potency of this compound derivatives against a representative and physiologically significant isoform, human carbonic anhydrase II (hCA II). The protocols herein are designed to be robust, reproducible, and grounded in established principles of enzyme kinetics.

Principle of the Assay: Leveraging Esterase Activity

While the primary physiological function of carbonic anhydrase is CO₂ hydration, it also exhibits esterase activity.[3][4] This secondary function provides a convenient and reliable method for determining enzyme activity and inhibition in a high-throughput format. The assay utilizes the colorless substrate p-nitrophenyl acetate (p-NPA), which is hydrolyzed by CA to produce the yellow-colored product, p-nitrophenol (p-NP).[6]

The rate of p-NP formation can be monitored spectrophotometrically by measuring the increase in absorbance at 400-405 nm.[6] In the presence of an inhibitor, such as a this compound derivative, the rate of this reaction is reduced. The degree of inhibition is proportional to the concentration and potency of the inhibitor, allowing for the determination of key inhibitory parameters like the half-maximal inhibitory concentration (IC₅₀).[6][8]

Enzymatic Reaction sub p-Nitrophenyl Acetate (Substrate, Colorless) enz Carbonic Anhydrase (hCA II) sub->enz Binds to active site prod p-Nitrophenol (Product, Yellow) enz->prod Catalyzes hydrolysis inh This compound Derivative (Inhibitor) inh->enz Inhibits enzyme Experimental Workflow start Start: Prepare Reagents plate_setup Plate Setup: - Blanks - Vehicle Control - Positive Control - Test Compound start->plate_setup pre_inc Enzyme-Inhibitor Pre-incubation (15 min at RT) plate_setup->pre_inc Add Buffer, Inhibitor/DMSO, and Enzyme Solution initiate Initiate Reaction: Add p-NPA Substrate pre_inc->initiate read Kinetic Reading: Measure Absorbance at 405 nm (every 30s for 15 min) initiate->read analyze Data Analysis: - Calculate Reaction Rates (V) - Calculate % Inhibition - Plot Dose-Response Curve read->analyze ic50 Determine IC₅₀ Value analyze->ic50

Caption: Workflow for IC₅₀ determination of CA inhibitors.

Step-by-Step Assay Procedure
  • Prepare Inhibitor Dilutions:

    • Perform serial dilutions of your 10 mM Test Compound and Positive Control stock solutions in Assay Buffer to generate a range of concentrations (e.g., from 100 µM to 0.1 nM). Ensure the final DMSO concentration in each dilution is consistent and does not exceed 1% in the final reaction volume.

  • Enzyme-Inhibitor Pre-incubation:

    • Causality of Choice: Why Pre-incubate? Pre-incubating the enzyme and inhibitor allows for the establishment of binding equilibrium before the substrate is introduced. This is particularly important for inhibitors with slow binding kinetics and ensures that the measured inhibition is a true reflection of the inhibitor's potency.

    • Add 160 µL of Assay Buffer to the appropriate wells.

    • Add 20 µL of the corresponding inhibitor dilution (or DMSO for Vehicle Control).

    • Add 10 µL of the hCA II Working Solution to all wells except the Blank wells. Add 10 µL of Assay Buffer to the Blank wells instead.

    • Mix gently by tapping the plate.

    • Incubate the plate at room temperature for 15 minutes .

  • Reaction Initiation and Measurement:

    • Prepare a working solution of the p-NPA substrate by diluting the 30 mM stock solution in Assay Buffer to a final desired concentration (e.g., 3 mM).

    • Initiate the enzymatic reaction by adding 10 µL of the p-NPA working solution to all wells. The final p-NPA concentration in the well will be 150 µM.

    • Immediately place the plate in the microplate reader.

    • Measure the absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 15-30 minutes.

PART 3: Data Analysis and Interpretation

Calculating Reaction Rates

For each well, the microplate reader software will generate a plot of absorbance versus time. The initial rate of the reaction (V) is the slope of the linear portion of this curve (ΔAbs/min).

  • Correct for Blank: Subtract the rate of the Blank wells from all other wells to account for non-enzymatic hydrolysis of p-NPA.

    • Vcorrected = Vsample - Vblank

Determining Percent Inhibition

Calculate the percentage of inhibition for each inhibitor concentration using the following formula:

  • % Inhibition = [ ( Vvehicle - Vinhibitor ) / Vvehicle ] * 100

    • Where Vvehicle is the rate of the vehicle control (maximum activity) and Vinhibitor is the rate in the presence of the inhibitor. [6]

IC₅₀ Value Determination

The IC₅₀ is the concentration of an inhibitor that reduces the enzyme's activity by 50%. [3][9]

  • Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

  • Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope). This can be performed using software such as GraphPad Prism, Origin, or R.

  • The IC₅₀ value is the concentration at which the fitted curve crosses the 50% inhibition mark. [8]

Data Presentation: Example Kinetic Data

The following table presents a hypothetical dataset for a this compound derivative.

Inhibitor Conc. (nM)Log [Inhibitor]Avg. Rate (ΔAbs/min)% Inhibition
0 (Vehicle)N/A0.1500%
0.1-100.1453.3%
1-90.13013.3%
10-80.08046.7%
50-7.30.04570.0%
100-70.02583.3%
1000-60.01093.3%

Trustworthiness and Validation

The integrity of your findings relies on a self-validating experimental design.

  • Linearity: Ensure the reaction rate for the vehicle control is linear over the measurement period. If not, adjust the enzyme concentration.

  • Positive Control: The IC₅₀ value obtained for Acetazolamide should be consistent with literature values, confirming the assay is performing correctly. For hCA II, this is typically in the low nanomolar range. [5]* Z'-factor: For high-throughput screening, calculating the Z'-factor is recommended to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

Conclusion

This application note provides a detailed, step-by-step protocol for the enzymatic evaluation of this compound derivatives as inhibitors of human carbonic anhydrase II. By adhering to the principles of careful reagent preparation, robust experimental design including necessary controls, and accurate data analysis, researchers can confidently determine the inhibitory potency of novel compounds. This methodology serves as a foundational tool in the drug discovery pipeline, enabling the identification and characterization of new therapeutic agents targeting the carbonic anhydrase family of enzymes.

References

  • PubMed. (2018). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Ethynylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Ethynylbenzenesulfonamide. This document is designed for researchers, medicinal chemists, and process development scientists who are working with or planning to synthesize this valuable chemical intermediate. This compound serves as a critical building block in the development of various pharmaceutical agents, most notably as a precursor to potent carbonic anhydrase inhibitors.

The synthesis, while conceptually straightforward, presents several practical challenges that can impact yield, purity, and scalability. This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and optimize your experimental outcomes.

Core Synthetic Strategy: The Sonogashira Coupling

The most prevalent and versatile method for synthesizing this compound involves a palladium- and copper-catalyzed cross-coupling reaction, known as the Sonogashira coupling. The general workflow involves coupling an aryl halide (typically 3-bromo- or 3-iodobenzenesulfonamide) with a terminal alkyne. To prevent side reactions and simplify handling, a protected alkyne like trimethylsilylacetylene (TMSA) is commonly used, followed by a deprotection step to yield the final product.

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Silyl Deprotection A 3-Halobenzenesulfonamide (X = Br, I) C TMS-protected Intermediate A->C Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) CuI (co-catalyst) Amine Base (e.g., Et₃N) Solvent (e.g., THF/DMF) B Trimethylsilylacetylene (TMSA) D This compound (Final Product) C->D Base (e.g., K₂CO₃/MeOH) or Fluoride source (e.g., TBAF)

Caption: General synthetic workflow for this compound.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. Each entry details the issue, its probable causes, and actionable solutions grounded in chemical principles.

Q1: My Sonogashira coupling reaction has failed or is showing very low conversion. What should I investigate?

Answer: A low-yielding or failed Sonogashira coupling is one of the most common hurdles. The root cause often lies in one of four areas: catalyst system, reaction conditions, reagent quality, or substrate reactivity.

Probable Causes & Solutions:

  • Inactive Catalyst System:

    • Palladium Oxidation: The active catalyst is a Pd(0) species. If your Pd(II) precatalyst (e.g., Pd(PPh₃)₂Cl₂) fails to be reduced in situ or if the active Pd(0) is oxidized by atmospheric oxygen, the catalytic cycle will halt. Ensure your reaction is performed under an inert atmosphere (Nitrogen or Argon) and that solvents are thoroughly degassed via sparging or freeze-pump-thaw cycles.[1]

    • Copper Co-catalyst: Copper(I) iodide is crucial for the formation of the copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[2][3] Ensure your CuI is of high purity; it should be off-white, not green or brown, which indicates oxidation to Cu(II).

  • Sub-optimal Reaction Conditions:

    • Temperature: The oxidative addition of the aryl halide to the palladium center is often the rate-limiting step, especially for less reactive aryl bromides.[4][5] If you are using 3-bromobenzenesulfonamide and running the reaction at room temperature, you will likely see low conversion. Heating the reaction to 80-100 °C is often necessary for aryl bromides.[5] In contrast, the more reactive 3-iodobenzenesulfonamide can often react at lower temperatures.

    • Base and Solvent: An amine base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is required to neutralize the HX produced and deprotonate the alkyne.[1][2] The base can often serve as the solvent, but a co-solvent like THF, DMF, or dioxane is common.[5] For difficult couplings, a switch to a more polar, higher-boiling solvent like DMF can be beneficial.

  • Poor Reagent Quality:

    • Wet Solvents/Reagents: Water can negatively affect the catalyst system and reaction intermediates. Always use anhydrous solvents and ensure starting materials are dry.

    • Inhibitors: Commercial TMS-acetylene or solvents may contain stabilizers that can inhibit the palladium catalyst. Purifying the reagents if issues persist is a good practice.

G Start Low/No Conversion? Inert Is the system fully inert? Start->Inert Degas Degas solvents & use N₂/Ar atmosphere Inert->Degas No Temp Is the temperature adequate? Inert->Temp Yes Degas->Inert Heat Increase temp (esp. for Ar-Br) Temp->Heat No Catalyst Are catalysts active? Temp->Catalyst Yes Heat->Temp FreshCat Use fresh, high-purity Pd catalyst and CuI Catalyst->FreshCat No Substrate Is the substrate reactive enough? Catalyst->Substrate Yes FreshCat->Catalyst SwitchIodide Consider switching from Ar-Br to Ar-I Substrate->SwitchIodide No (Ar-Br) Success Reaction Proceeds Substrate->Success Yes (Ar-I) SwitchIodide->Success

Caption: Troubleshooting flowchart for low Sonogashira conversion.

Q2: I'm getting my desired product, but also a significant amount of a byproduct from the homocoupling of trimethylsilylacetylene (Glaser coupling). How can this be prevented?

Answer: The formation of 1,4-bis(trimethylsilyl)buta-1,3-diyne via Glaser-Hay coupling is a classic side reaction in Sonogashira chemistry. This process is primarily promoted by the copper co-catalyst in the presence of oxygen.

Probable Causes & Solutions:

  • Presence of Oxygen: The Glaser coupling is an oxidative process. The most effective way to suppress it is to maintain strictly anaerobic (oxygen-free) conditions throughout the reaction setup and duration. Rigorous degassing of solvents is critical.[2][6]

  • Excessive Copper or Base: While catalytic copper is necessary, high concentrations can accelerate homocoupling. Use the minimum effective amount of CuI (typically 1-5 mol%). Similarly, some amine bases can promote this side reaction.

  • Copper-Free Conditions: If homocoupling remains problematic, consider a copper-free Sonogashira protocol. These methods rely on a highly active palladium catalyst and often require a different base (e.g., piperidine, K₃PO₄) or additives, but they completely eliminate the Glaser pathway.[1][7]

Q3: The final deprotection of the TMS group is incomplete or causes decomposition of my product. What are the recommended conditions?

Answer: The sulfonamide group is generally robust, but the ethynyl functionality can be sensitive. The choice of deprotection reagent and conditions is key to achieving a clean, high-yielding conversion.

Probable Causes & Solutions:

  • Method Mismatch:

    • Mild Basic Conditions (Recommended): The most reliable method is using a mild base like potassium carbonate (K₂CO₃) in methanol (MeOH).[8] This reaction is typically clean, high-yielding, and can be run at room temperature. It is the first method you should try.

    • Fluoride-Based Reagents: Tetrabutylammonium fluoride (TBAF) in THF is also effective but can sometimes be sluggish or lead to side products if the reaction is not carefully monitored. It is also more expensive and can introduce purification challenges.[8]

    • Harsh Acidic/Basic Conditions: Avoid strong acids (like HCl) or strong bases (like NaOH), as they can potentially lead to hydration of the alkyne or other undesired side reactions. While sulfonamides can be cleaved under very harsh acidic conditions, this is unlikely with the mild reagents needed for TMS deprotection.[9][10]

  • Reaction Monitoring: The deprotection is usually fast (30 minutes to a few hours). Monitor the reaction by TLC or LCMS to avoid prolonged reaction times that could lead to product degradation.

Q4: Purification of the final this compound is difficult. It streaks on TLC and is hard to isolate from column chromatography.

Answer: The free sulfonamide (-SO₂NH₂) and terminal alkyne (-C≡CH) groups make the final product quite polar. This polarity can cause issues during silica gel chromatography.

Probable Causes & Solutions:

  • Strong Adsorption to Silica: The acidic protons on the sulfonamide can interact strongly with the silica gel surface, leading to tailing and poor separation.

    • Solvent System Modification: Use a more polar eluent system. A gradient of ethyl acetate in hexanes might not be sufficient. Consider switching to a dichloromethane/methanol system (e.g., 98:2 to 95:5).

    • Acidification of Mobile Phase: Adding a small amount of acetic acid (0.1-1%) to the mobile phase can help suppress the ionization of the sulfonamide, leading to sharper peaks and better separation.

  • Alternative Purification:

    • Recrystallization: If the crude product is reasonably pure, recrystallization is an excellent alternative to chromatography. Given the polarity of the molecule, consider solvent systems like isopropanol/water, ethanol/water, or ethyl acetate/hexanes.[11]

Frequently Asked Questions (FAQs)

  • Q: For the starting material, should I use 3-bromobenzenesulfonamide or 3-iodobenzenesulfonamide? A: The reactivity order for the halide in Sonogashira coupling is I > Br > Cl.[4][12] 3-Iodobenzenesulfonamide is significantly more reactive and will allow for milder reaction conditions (lower temperature, shorter reaction time), often resulting in higher yields and fewer side products. However, it is more expensive and may be less commercially available than the bromo-analogue. If you are struggling with the reaction using 3-bromobenzenesulfonamide, switching to the iodo- version is a very effective troubleshooting step.

Starting MaterialTypical ConditionsReactivityCost
3-Bromobenzenesulfonamide 80-100 °C, 4-24 hModerateLower
3-Iodobenzenesulfonamide Room Temp - 60 °C, 1-6 hHighHigher
  • Q: What are the best catalyst and ligand combinations? A: For general purposes, a combination of Pd(PPh₃)₂Cl₂ (2-5 mol%) and CuI (1-5 mol%) is a robust and well-documented system.[3][4] If reactivity is low, especially with the aryl bromide, switching to a more electron-rich and bulky phosphine ligand like P(t-Bu)₃ or using a pre-formed catalyst complex like Pd(dppf)Cl₂ can significantly improve the rate of oxidative addition.[5]

  • Q: Can I use ethyne gas directly instead of a protected alkyne? A: While possible, using ethyne gas directly is technically challenging and hazardous. It requires specialized equipment to handle the gas safely and ensure correct stoichiometry. Furthermore, the bifunctional nature of ethyne can easily lead to double-coupling and polymerization. Using a protected alkyne like TMS-acetylene is strongly recommended for safety, ease of handling, and cleaner reaction profiles.

Experimental Protocols

Protocol 1: Synthesis of 3-((Trimethylsilyl)ethynyl)benzenesulfonamide

This protocol is a representative example and may require optimization.

  • To a dry, two-neck round-bottom flask equipped with a condenser and a magnetic stir bar, add 3-bromobenzenesulfonamide (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.03 eq).

  • Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times.

  • Add anhydrous, degassed THF (approx. 5 mL per mmol of starting material) and anhydrous, degassed triethylamine (3.0 eq) via syringe.

  • Add trimethylsilylacetylene (1.5 eq) dropwise to the stirring suspension.

  • Heat the reaction mixture to 80 °C and stir under the inert atmosphere. Monitor the reaction progress by TLC or LCMS. (Typical reaction time: 6-12 hours).

  • Once the starting material is consumed, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst residues.

  • Wash the filtrate with saturated aq. NH₄Cl solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (e.g., 20-40% ethyl acetate in hexanes) to yield the TMS-protected product.

Protocol 2: Deprotection to this compound
  • Dissolve the TMS-protected intermediate (1.0 eq) in methanol (approx. 10 mL per mmol).

  • Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) to the solution.

  • Stir the mixture at room temperature. Monitor the reaction by TLC (the product is more polar than the starting material). (Typical reaction time: 1-3 hours).

  • Once the reaction is complete, neutralize the mixture carefully with 1M HCl until the pH is ~7.

  • Remove most of the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • The resulting crude product can be further purified by recrystallization or chromatography if necessary.

References
  • ResearchGate. (n.d.). a–c) Challenges in catalyzing the Sonogashira coupling reaction with...
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Organic Syntheses. (n.d.). 2-(Trimethylsilyl)ethanesulfonyl (SES) Group.
  • ResearchGate. (n.d.). Synthesis of sulfonimidoyl chloride (SIC) from sulfonamides with silyl protecting groups (PGs).
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • PubMed. (n.d.). Synthesis and biological evaluation of substituted benzenesulfonamides as novel potent membrane-bound phospholipase A2 inhibitors.
  • Haj Houssein, M., et al. (2021). Synthesis of Aryl Sulfonamides by Eco-Friendly Method and Evaluation of Their Anti-Bacterial Activity. Pharmaceutical, Biological and Chemical Sciences.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Biscoe, M. R., & Buchwald, S. L. (2011). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Organic Letters, 13(21), 5862–5865. [Link]

  • Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry, 82(24), 13423–13439. [Link]

  • ResearchGate. (n.d.). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications.
  • Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros.
  • ResearchGate. (n.d.). Strategies for the functionalization of sulfonamides and the synthesis of sulfones.
  • Organic Chemistry Portal. (n.d.). A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents.
  • Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions.
  • ResearchGate. (n.d.). An efficient and novel method for the synthesis of arylsulfonamides and sulfonic acid esters under solvent-free conditions.
  • Xiang, Y., et al. (2011). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. ACS Medicinal Chemistry Letters, 2(8), 614–618. [Link]

  • NRO Chemistry. (2020). Sonogashira Coupling. YouTube.
  • Google Patents. (n.d.). CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
  • Google Patents. (n.d.). US7132444B2 - Process for the preparation of trans-3-ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[[[(4-methyl cyclohexyl) amino]carbonyl]amino]sulfonyl] phenyl]ethyl]-2-oxo-1H-pyrrole-1-carboxamide.
  • Google Patents. (n.d.). US2777844A - Sulfonamide purification process.
  • MDPI. (2022). Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds.

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Technical Support Center: Purification of 3-Ethynylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Ethynylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals. Here, we address common challenges and questions encountered during the purification of this key synthetic intermediate, providing practical, field-proven insights and detailed protocols to help you achieve high purity and yield.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when purifying this compound?

A1: this compound is typically synthesized via a Sonogashira coupling between a halogenated benzenesulfonamide (e.g., 3-iodobenzenesulfonamide or 3-bromobenzenesulfonamide) and a protected alkyne, followed by deprotection. The primary impurities arise from side reactions inherent to this process.[1] Key impurities to anticipate include:

  • Homocoupled Alkyne (Diynes): Formed by the copper-catalyzed Glaser-Hay coupling of the terminal alkyne with itself.[2] This is often a significant byproduct.

  • Unreacted Aryl Halide: Incomplete reaction can leave residual starting material (e.g., 3-iodobenzenesulfonamide).

  • Catalyst Residues: Traces of palladium and copper catalysts used in the coupling reaction.

  • Solvent and Base Residues: Residual solvents from the reaction and workup, as well as the amine base (e.g., triethylamine, diisopropylethylamine) used in the reaction.[1]

Q2: Which purification method is generally better for this compound: recrystallization or column chromatography?

A2: The choice depends on the impurity profile and the desired scale.

  • Recrystallization is highly effective and often preferred for removing minor impurities and for large-scale purification, yielding highly pure crystalline material if a suitable solvent system is found.[3][4] It is particularly good at removing trace amounts of highly colored impurities and catalyst residues.

  • Flash Column Chromatography is superior for separating compounds with significant differences in polarity, such as separating the desired product from unreacted starting materials or homocoupled diynes.[3] It is the go-to method when the crude material is a complex mixture or when recrystallization fails to remove key impurities.

Q3: How do I assess the purity of my final this compound product?

A3: A multi-pronged approach using orthogonal analytical techniques is recommended to ensure the highest confidence in purity assessment.[5][6]

  • ¹H NMR Spectroscopy: This is an excellent first-line technique to confirm the structure and identify the presence of proton-bearing impurities. Quantitative NMR (qNMR) can be used for an absolute purity determination without needing a reference standard of the analyte itself.[7][8]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a highly sensitive method for detecting and quantifying trace impurities.[5][9] It is particularly effective for identifying impurities that may not be easily visible by NMR.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify unknown impurities.

Q4: Is this compound stable to typical purification conditions?

A4: While generally stable, care should be taken. The sulfonamide group can be susceptible to hydrolysis under harsh acidic or basic conditions, especially at elevated temperatures.[10] The terminal alkyne is also reactive and can undergo undesired reactions under certain conditions. It is advisable to use mild bases and acids during workup and purification and to avoid prolonged heating where possible.

Part 2: Troubleshooting Guides

Recrystallization Troubleshooting

Issue 1: The compound "oils out" instead of forming crystals.

"Oiling out" occurs when the solute separates from the solution as a liquid phase, which often traps impurities.[11]

G start Compound 'Oils Out' q1 Is the solution cooling too quickly? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No s1 Reheat to dissolve. Insulate flask for slow cooling. a1_yes->s1 q2 Is the solvent too nonpolar? a1_no->q2 end_success Crystals Form s1->end_success a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No s2 Reheat to dissolve. Add a small amount of a miscible, more polar 'anti-solvent' (e.g., water to isopropanol). Cool slowly. a2_yes->s2 q3 Is the crude material highly impure? a2_no->q3 s2->end_success a3_yes Yes q3->a3_yes Yes s3 Consider pre-purification with a quick silica plug filtration or full column chromatography. a3_yes->s3

Issue 2: No crystals form upon cooling.

This typically happens if the solution is not saturated enough (too much solvent) or if it is supersaturated and requires nucleation.[11]

G start No Crystals Form q1 Is the solution supersaturated? start->q1 s1 Induce nucleation: 1. Scratch inner wall of the flask with a glass rod. 2. Add a seed crystal of pure product. q1->s1 Likely q2 Was too much solvent added? q1->q2 Unlikely end_success Crystals Form s1->end_success s2 Reduce solvent volume by gentle heating and evaporation (use a stream of N₂). Allow to cool again. q2->s2 Possible q3 Still no crystals? q2->q3 No s2->end_success s3 Place flask in an ice bath to further decrease solubility. If still no success, re-evaluate solvent choice. q3->s3

Flash Column Chromatography Troubleshooting

Issue: Poor separation of product and a close-running impurity.

This is a common issue when impurities have similar polarities to the desired compound.

G start Poor Separation (Overlapping Spots) q1 Is the mobile phase polarity too high? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no s1 Decrease polarity of the eluent. (e.g., from 30% EtOAc/Hexane to 20%). Aim for a target Rf of ~0.2-0.3 for the product. a1_yes->s1 q2 Isocratic elution still not working? a1_no->q2 end_success Good Separation s1->end_success a2_yes Yes q2->a2_yes a2_no No q2->a2_no s2 Switch to a gradient elution. Start with a lower polarity than the isocratic condition and gradually increase polarity. a2_yes->s2 q3 Still poor separation? a2_no->q3 s2->end_success a3_yes Yes q3->a3_yes s3 Change the solvent system to alter selectivity. (e.g., switch from Ethyl Acetate/Hexane to Dichloromethane/Methanol). a3_yes->s3 s3->end_success

Part 3: Experimental Protocols & Data

Protocol 1: Purification by Recrystallization

This protocol provides a starting point for recrystallizing this compound. The ideal solvent system should be determined through small-scale solubility tests.[4]

Objective: To obtain high-purity crystalline this compound.

Recommended Starting Solvent Systems: Due to the presence of a polar sulfonamide group and a less polar ethynylphenyl group, solvent mixtures are often effective.[12]

Solvent SystemRationale
Isopropanol / WaterIsopropanol solubilizes the molecule, while water acts as an anti-solvent to induce crystallization upon cooling.[11][13]
Ethanol (95%) / WaterA classic choice for sulfonamides, balancing polarity to achieve temperature-dependent solubility.[12]
Ethyl Acetate / HeptaneFor less polar impurities, where the compound is dissolved in hot ethyl acetate and heptane is added to the cloud point.

Step-by-Step Methodology (using Isopropanol/Water):

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot isopropanol, swirling and heating gently, until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities or catalyst residues are visible, perform a hot gravity filtration through a fluted filter paper into a pre-heated clean flask to remove them.

  • Induce Crystallization: While the solution is still hot, add hot water dropwise until the solution becomes faintly turbid (the cloud point). Add a few more drops of hot isopropanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. To encourage larger crystal growth, do not disturb the flask during this period.

  • Complete Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold isopropanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purification by Flash Column Chromatography

This protocol is designed to separate this compound from common, less polar impurities like homocoupled diynes and more polar baseline impurities.

Objective: To isolate pure this compound from a complex mixture.

Recommended Conditions:

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient of Ethyl Acetate (EtOAc) in Hexane is a good starting point.[14] For more polar compounds, a Dichloromethane (DCM) / Methanol (MeOH) system can be used.[14][15]

Step-by-Step Methodology (using EtOAc/Hexane):

  • TLC Analysis: First, determine the optimal eluent composition using Thin Layer Chromatography (TLC). The ideal solvent system should give the product an Rf value of approximately 0.2-0.3.

  • Column Packing: Prepare a silica gel slurry in the initial, low-polarity eluent (e.g., 5% EtOAc/Hexane) and carefully pack the column, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM or the column eluent. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the packed column.

  • Elution: Begin elution with the low-polarity solvent. If using a gradient, gradually increase the percentage of the more polar solvent (EtOAc). For example:

    • Column Volumes 1-2: 5% EtOAc/Hexane

    • Column Volumes 3-10: Gradient from 5% to 30% EtOAc/Hexane

    • Column Volumes 11+: 30% EtOAc/Hexane

  • Fraction Collection: Collect fractions and monitor their composition using TLC.

  • Combine and Evaporate: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.

  • Drying: Dry the resulting solid under high vacuum to remove residual solvent.

G start Crude this compound tlc 1. TLC Analysis (Find solvent for Rf ~0.25) start->tlc pack 2. Pack Silica Column (Wet or Dry Load) tlc->pack elute 3. Elute with Solvent Gradient (e.g., 5% -> 30% EtOAc/Hexane) pack->elute collect 4. Collect Fractions elute->collect monitor 5. Monitor Fractions by TLC collect->monitor combine 6. Combine Pure Fractions monitor->combine evap 7. Evaporate Solvent combine->evap end Pure Product evap->end

References

  • Cortes, S. (2020). Experiment 3 Notes. Chemistry LibreTexts. [Link]

  • University of Rochester. Chromatography: Solvent Systems For Flash Column. Department of Chemistry. [Link]

  • Biotage. (2023). How does mobile phase organic solvent choice impact reversed-phase flash column chromatography?[Link]

  • King Group. Successful Flash Chromatography. [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • National Institutes of Health. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. [Link]

  • MH Chem. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. [Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Google Patents.
  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. [Link]

  • Diness, F., Bjerrum, N. J., & Begtrup, M. (2018). Synthesis and stability of strongly acidic benzamide derivatives. Beilstein Journal of Organic Chemistry, 14, 427–434. [Link]

  • Royal Society of Chemistry. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. [Link]

  • Alagarsamy, V. et al. (2007). Sonogashira Coupling Reaction with Diminished Homocoupling. Synthetic Communications, 37(5), 793-800. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • ResearchGate. (2015). Synthesis and Antibacterial Activity of N,N-Diethylamide Bearing Benzenesulfonamide Derivatives. [Link]

  • ResearchGate. (2018). Synthesis and stability of strongly acidic benzamide derivatives. [Link]

  • ResearchGate. (2011). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. [Link]

  • ResearchGate. (2015). Quantitative NMR spectroscopy in pharmaceutical R&D. [Link]

  • Pauli, G. F., Chen, S.-N., & Simmler, C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Google Patents. Method for synthesizing 4-(2-aminoethyl)benzsulfamide - CN106336366A.
  • Monigatti, F., Gausseres, E., & Kitas, E. A. (2007). Stability of tyrosine sulfate in acidic solutions. Analytical Biochemistry, 363(2), 317–319. [Link]

  • Google Patents. Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide - WO2013162390A1.

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Technical Support Center: A Researcher's Guide to Optimizing the Synthesis of 3-Ethynylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Ethynylbenzenesulfonamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance your synthetic success. Our focus is on providing practical, field-tested insights grounded in established chemical principles to help you navigate the common challenges associated with this synthesis and ultimately improve your yield and purity.

Overview of the Synthesis

The most prevalent and versatile method for synthesizing this compound is the Sonogashira cross-coupling reaction.[1][2][3] This powerful carbon-carbon bond-forming reaction typically involves the coupling of a terminal alkyne (or a protected version) with an aryl halide in the presence of a palladium catalyst and a copper(I) co-catalyst.[4][5] The general synthetic strategy involves two key stages: the Sonogashira coupling of a protected alkyne with 3-iodobenzenesulfonamide, followed by a deprotection step.

This guide will primarily focus on troubleshooting and optimizing this two-step sequence, as it is where most experimental challenges arise.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound in a question-and-answer format.

Sonogashira Coupling Stage

Question 1: My Sonogashira coupling reaction is showing low to no conversion of the starting materials. What are the likely causes and how can I fix it?

Answer: Low or no conversion in a Sonogashira coupling is a common issue that can often be traced back to catalyst activity, reaction conditions, or the quality of your reagents.

  • Catalyst Inactivity: The active Pd(0) species is crucial for the catalytic cycle.[6]

    • Solution: Ensure your palladium catalyst, such as Pd(PPh₃)₄ or a combination of a Pd(II) source like PdCl₂(PPh₃)₂ with a phosphine ligand, is of high quality and has been stored under an inert atmosphere. If using a Pd(II) precatalyst, its reduction to Pd(0) in situ can be facilitated by the amine base or phosphine ligands.[4] Consider using a more active catalyst system with bulky, electron-rich phosphine ligands like XPhos or PtBu₃, especially for less reactive aryl bromides.[7]

  • Inert Atmosphere: The Sonogashira reaction, particularly the copper-catalyzed version, is sensitive to oxygen.[8]

    • Solution: Rigorously degas your solvents and reagents. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[7] Maintain a positive pressure of inert gas throughout the reaction setup.

  • Reaction Temperature: While many Sonogashira reactions proceed at room temperature, some substrate combinations require heating.[8]

    • Solution: If your reaction is sluggish at room temperature, gradually increase the temperature to 50-80 °C. For particularly challenging couplings, microwave irradiation can be an effective method to accelerate the reaction.[7]

  • Base Selection: The choice and amount of base are critical.

    • Solution: Triethylamine (Et₃N) is a commonly used and effective base, often serving as both the base and a co-solvent.[2] Ensure the base is anhydrous. The amount of base can also be optimized; typically, 2-5 equivalents are used.[1][2]

Question 2: I am observing a significant amount of alkyne homocoupling (Glaser coupling) side product. How can I minimize this?

Answer: Alkyne homocoupling is a frequent side reaction in copper-catalyzed Sonogashira couplings, leading to the formation of a diyne byproduct.[3][8] This is primarily caused by the presence of oxygen.[7]

  • Strictly Anaerobic Conditions:

    • Solution: As mentioned above, the rigorous exclusion of oxygen is paramount.[7][8] Utilize Schlenk line techniques or a glovebox for the reaction setup.

  • Copper Concentration:

    • Solution: While copper(I) iodide is a crucial co-catalyst for activating the alkyne,[4] using an excessive amount can promote homocoupling.[7] Reduce the loading of the copper catalyst to the minimum effective amount (typically 1-5 mol%).

  • Copper-Free Conditions:

    • Solution: Consider a copper-free Sonogashira protocol. These methods have gained popularity as they are often more environmentally friendly and can circumvent the issue of homocoupling.[9][10]

  • Dilute Hydrogen Atmosphere:

    • Solution: Some protocols suggest that carrying out the reaction under a dilute hydrogen atmosphere (mixed with nitrogen or argon) can significantly reduce homocoupling.[11]

Question 3: The reaction works, but the yield is consistently moderate. How can I further optimize for a higher yield?

Answer: Moving from a moderate to a high yield often involves fine-tuning the reaction parameters.

  • Solvent Choice: The solvent can significantly influence reaction rates and solubility.[12]

    • Solution: While amine bases can act as solvents, using a co-solvent like THF or DMF can improve the solubility of your starting materials and enhance the reaction rate.[8][12] Ensure all solvents are anhydrous.[8]

  • Catalyst Loading:

    • Solution: While it may seem counterintuitive, both too little and too much catalyst can be detrimental. Optimize the palladium catalyst loading, typically in the range of 0.1 to 5 mol%.[1][2]

  • Reaction Time:

    • Solution: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. Extending the reaction time may lead to product degradation in some cases.

Troubleshooting Workflow for Sonogashira Coupling

start Low Yield or No Reaction catalyst Check Catalyst Activity - Use high-quality catalyst - Ensure inert atmosphere storage start->catalyst atmosphere Ensure Inert Atmosphere - Degas solvents and reagents - Use Schlenk line or glovebox catalyst->atmosphere If catalyst is active temp Optimize Temperature - Gradually increase if sluggish - Consider microwave irradiation atmosphere->temp If atmosphere is inert base Verify Base - Use anhydrous amine base - Optimize equivalents temp->base If temperature is optimized homocoupling High Homocoupling? - Strictly anaerobic conditions - Reduce Cu(I) loading - Consider Cu-free protocol base->homocoupling If conversion is still low

Caption: A decision tree for troubleshooting common issues in the Sonogashira coupling step.

Deprotection Stage (Desilylation)

Question 4: I am having trouble with the desilylation of the trimethylsilyl (TMS)-protected alkyne. What are the best conditions?

Answer: The removal of the TMS protecting group is a crucial final step. Several mild methods are available.

  • Fluoride-Based Reagents:

    • Solution: Tetrabutylammonium fluoride (TBAF) in THF is a very common and effective reagent for desilylation.[13][14] However, workup to remove TBAF salts can sometimes be challenging.[13] An alternative is using potassium carbonate (K₂CO₃) in methanol, which is a milder and often easier to work up method.[14][15] For large-scale synthesis, cesium fluoride (CsF) can be a cost-effective alternative to TBAF.[16]

  • In-situ Desilylation:

    • Solution: To avoid handling the potentially volatile terminal alkyne, an in-situ desilylation-Sonogashira coupling protocol can be employed.[16] In this one-pot procedure, a fluoride source like CsF is added to the reaction mixture to generate the terminal alkyne in situ, which then immediately participates in the coupling reaction.[16] This can prevent homocoupling and improve overall yield.[16]

Purification Stage

Question 5: How can I effectively remove the palladium catalyst from my final product?

Answer: Residual palladium can be problematic, especially for pharmaceutical applications. Several methods can be employed for its removal.

  • Filtration through Celite/Silica Gel:

    • Solution: After the reaction, filtering the reaction mixture through a short plug of Celite or silica gel can help remove a significant portion of the palladium catalyst and other inorganic salts.[17]

  • Column Chromatography:

    • Solution: Standard silica gel column chromatography is an effective method for separating the product from the palladium catalyst.[17]

  • Scavenger Resins:

    • Solution: For applications requiring very low levels of palladium, scavenger resins can be highly effective.[17][18] These are solid-supported ligands (e.g., isocyanides or thiols) that selectively bind to the palladium, which can then be removed by filtration.[18]

  • Recrystallization:

    • Solution: If your product is a solid, recrystallization can be a very effective final purification step to remove residual catalyst and other impurities.[19][20]

Frequently Asked Questions (FAQs)

Q1: What is the best starting material: 3-iodobenzenesulfonamide or 3-bromobenzenesulfonamide?

A1: The reactivity of aryl halides in the Sonogashira coupling follows the order I > Br > Cl.[8] Therefore, 3-iodobenzenesulfonamide will generally be more reactive and require milder reaction conditions than 3-bromobenzenesulfonamide. If you are struggling with the reactivity of the bromo analogue, switching to the iodo derivative is a good strategy.

Q2: Can I perform the Sonogashira coupling in water?

A2: Yes, there have been successful reports of Sonogashira couplings in aqueous media, which aligns with the principles of "Green Chemistry".[1][2] These protocols often utilize water-soluble ligands and can be highly efficient.

Q3: My final product, this compound, seems to be unstable. How should I handle and store it?

A3: Terminal alkynes, particularly those with electron-withdrawing groups, can be susceptible to decomposition or polymerization over time, especially when exposed to light, air, or heat. It is advisable to store the purified product under an inert atmosphere, protected from light, and at a low temperature (e.g., in a freezer). For long-term storage, consider storing it as a solution in a degassed solvent.

Q4: What are the key safety precautions when running these reactions?

A4: Always work in a well-ventilated fume hood. Palladium catalysts and phosphine ligands can be toxic and should be handled with care. Solvents like THF and DMF have specific handling requirements. Amine bases are corrosive and have strong odors. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Experimental Protocols

Protocol 1: Two-Step Synthesis of this compound

Step A: Sonogashira Coupling of 3-Iodobenzenesulfonamide with (Trimethylsilyl)acetylene

  • To a dry Schlenk flask equipped with a magnetic stir bar, add 3-iodobenzenesulfonamide (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous triethylamine (3.0 eq) and anhydrous THF (to achieve a 0.2 M solution with respect to the aryl iodide) via syringe.

  • Add (trimethylsilyl)acetylene (1.2 eq) dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS. If the reaction is slow, gently heat to 50 °C.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or taken directly to the next step.

Step B: Desilylation to Yield this compound

  • Dissolve the crude product from Step A in a mixture of methanol and THF (1:1).

  • Add potassium carbonate (2.0 eq) to the solution.

  • Stir the mixture at room temperature for 1-3 hours, monitoring the deprotection by TLC.

  • Once the reaction is complete, neutralize the mixture with a dilute aqueous HCl solution.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.

Overall Synthesis Workflow

start_mat 3-Iodobenzenesulfonamide + (Trimethylsilyl)acetylene sonogashira Sonogashira Coupling (Pd/Cu catalyst, base) start_mat->sonogashira intermediate Protected Intermediate sonogashira->intermediate desilylation Desilylation (K2CO3/MeOH or TBAF/THF) intermediate->desilylation purification Purification (Column Chromatography) desilylation->purification product This compound purification->product

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Data Summary Tables

Table 1: Recommended Reaction Conditions for Sonogashira Coupling

ParameterRecommended RangeNotes
Palladium Catalyst Loading 0.1 - 5 mol%Higher loading for less reactive substrates.
Copper(I) Co-catalyst Loading 1 - 5 mol%Keep low to minimize homocoupling.
Base (e.g., Et₃N) 2 - 5 equivalentsMust be anhydrous.
Temperature Room Temp. to 80 °CStart at room temperature and heat if necessary.
Solvent THF, DMF, Et₃NEnsure solvent is anhydrous and degassed.

Table 2: Comparison of Desilylation Reagents

ReagentConditionsAdvantagesDisadvantages
TBAF THF, Room Temp.High efficacy, fast reaction.Workup can be difficult.[13]
K₂CO₃ Methanol, Room Temp.Mild, easy workup, inexpensive.[15]May be slower for some substrates.
CsF THF or DMF, Room Temp.Good for in-situ protocols, cost-effective.[16]Less common than TBAF or K₂CO₃.

References

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (n.d.). KAUST Repository. Retrieved from [Link]

  • How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?. (2013, May 17). ResearchGate. Retrieved from [Link]

  • Optimization of reaction conditions for the Sonogashira reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (n.d.). KAUST Repository. Retrieved from [Link]

  • Optimization of the reaction conditions of the Sonogashira-type coupling reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis. (n.d.). NIH. Retrieved from [Link]

  • The Sonogashira Coupling. (n.d.).
  • Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. (n.d.). MDPI. Retrieved from [Link]

  • Some Aspects of the Chemistry of Alkynylsilanes. (n.d.). NIH. Retrieved from [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. Retrieved from [Link]

  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (n.d.). IntechOpen. Retrieved from [Link]

  • Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents. (n.d.). ResearchGate. Retrieved from [Link]

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  • Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. (2011, June 7). NIH. Retrieved from [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020, April 20). MDPI. Retrieved from [Link]

  • Method for synthesizing 4-(2-aminoethyl)benzsulfamide. (n.d.). Google Patents.
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  • Process for the preparation of trans-3-ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[[[(4-methyl cyclohexyl) amino]carbonyl]amino]sulfonyl] phenyl]ethyl]-2-oxo-1H-pyrrole-1-carboxamide. (n.d.). Google Patents.
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stability issues of 3-Ethynylbenzenesulfonamide in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Ethynylbenzenesulfonamide

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues when working with this compound in solution. As a Senior Application Scientist, my goal is to provide you with not only troubleshooting steps but also the underlying scientific reasoning to empower your experimental success.

Frequently Asked Questions (FAQs) on Solution Stability

Q1: I'm observing a decrease in the concentration of my this compound stock solution over time. What are the likely causes?

This is a common issue that can stem from several factors related to the chemical nature of this compound. The molecule possesses two key functional groups that can be susceptible to degradation under certain conditions: the sulfonamide group and the terminal ethynyl group.

  • Sulfonamide Group: While generally considered hydrolytically stable, especially in acidic conditions, the sulfonamide moiety can undergo degradation.[1][2]

  • Ethynyl Group: The terminal alkyne is a reactive functional group. While robust, it can be susceptible to hydration, oxidation, or other transformations, especially in the presence of certain contaminants or under harsh environmental conditions.

  • Environmental Factors: Stability is significantly influenced by the solution's pH, the solvent used, exposure to light, and storage temperature.[1]

To diagnose the issue, a systematic approach is required. We recommend performing a forced degradation study, which is a standard practice in pharmaceutical development to identify potential degradation pathways.[3][4]

Q2: What is the expected stability of this compound in aqueous solutions at different pH values?
  • Acidic pH (pH < 7): Sulfonamides are generally quite stable at acidic pH values.[1] However, the ethynyl group could be susceptible to acid-catalyzed hydration, although this typically requires strong acid and often a metal catalyst. For typical laboratory buffers, this is less of a concern but should not be entirely ruled out over long-term storage.

  • Neutral pH (pH ≈ 7): Stability is expected to be optimal around neutral pH, assuming other degrading factors like light and temperature are controlled.

  • Basic pH (pH > 7): While some sulfonamides show increased degradation at higher pH, the primary concern for this compound in basic conditions would be the potential for deprotonation of the terminal alkyne, which could lead to other reactions. However, for most common basic buffers, significant degradation is not anticipated unless other reactive species are present.

A simple pH screening study is the most effective way to determine the optimal pH for your specific application.

Q3: Can the choice of solvent impact the stability of my this compound solution?

Absolutely. The solvent can influence stability in several ways:

  • Solvent Polarity: The polarity of the solvent can affect the photophysical properties of sulfonamides, which may in turn influence their photostability.[5]

  • Solvent Reactivity: Protic solvents (e.g., water, methanol, ethanol) can participate in hydrolytic degradation pathways. Aprotic solvents (e.g., DMSO, DMF, acetonitrile) are generally preferred for long-term storage of stock solutions to minimize hydrolysis risk.

  • Contaminants: Solvents can contain impurities (e.g., water, peroxides) that can initiate degradation. Always use high-purity, anhydrous solvents for preparing stock solutions.

For long-term storage, we recommend preparing a concentrated stock solution in an anhydrous aprotic solvent like DMSO and storing it at -20°C or -80°C. Aliquoting the stock solution is also advisable to avoid repeated freeze-thaw cycles.

Q4: My solution of this compound has turned a slight yellow color. What does this indicate?

A color change often suggests the formation of degradation products. Aromatic compounds, including sulfonamides, can form colored byproducts upon degradation, particularly through oxidative or photolytic pathways.[6] The appearance of color is a strong indicator that the integrity of your solution has been compromised. We recommend discontinuing the use of this solution and preparing a fresh one. To prevent this, ensure your solutions are protected from light and stored under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage.

Troubleshooting Guides

Guide 1: Investigating Loss of Compound Potency or Concentration

If you suspect your this compound solution has degraded, this guide will help you systematically identify the cause.

Step 1: Verify Analytical Method Ensure your method for quantifying this compound is accurate and stability-indicating. An appropriate method, such as HPLC-UV or LC-MS, should be able to separate the parent compound from potential degradants.[7]

Step 2: Prepare a Fresh Standard Prepare a fresh solution of this compound from a reliable solid source. Analyze this fresh standard to confirm the expected concentration and purity.

Step 3: Conduct a Comparative Analysis Analyze your suspect solution alongside the fresh standard. A significant decrease in the peak area of the parent compound and/or the appearance of new peaks in the suspect solution's chromatogram confirms degradation.

Step 4: Isolate Potential Degradation Factors To pinpoint the cause, design a small-scale experiment where you expose freshly prepared solutions to different stress conditions one at a time:

  • pH Stress: Prepare solutions in buffers of varying pH (e.g., pH 3, 7, 9) and monitor over time.

  • Thermal Stress: Store solutions at different temperatures (e.g., 4°C, room temperature, 40°C) in the dark.

  • Photostability: Expose a solution to a controlled light source, as per ICH Q1B guidelines, while keeping a control sample in the dark.[8][9]

  • Oxidative Stress: Treat a solution with a low concentration of an oxidizing agent (e.g., hydrogen peroxide).

By analyzing the samples at various time points, you can identify which conditions lead to the most significant degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol outlines a basic forced degradation study to understand the stability of this compound under various stress conditions.

1. Materials:

  • This compound

  • High-purity solvents (e.g., acetonitrile, methanol, water)

  • Buffers of various pH (e.g., 0.1 N HCl, 0.1 N NaOH, phosphate buffer pH 7.4)

  • 3% Hydrogen Peroxide

  • HPLC or LC-MS system with a suitable column (e.g., C18)

  • Photostability chamber

  • Temperature-controlled incubator

2. Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Keep 1 mL of the stock solution in a sealed vial at 60°C for 24 hours.

    • Photodegradation: Expose 1 mL of the stock solution in a quartz cuvette or other suitable transparent container to light in a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/m²).[8][9]

    • Control Sample: Keep 1 mL of the stock solution at 4°C in the dark.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 24 hours), take an aliquot from each stress condition.

    • Neutralize the acidic and basic samples before injection if necessary.

    • Analyze all samples by a validated stability-indicating HPLC or LC-MS method.

  • Data Evaluation:

    • Calculate the percentage degradation of this compound in each condition.

    • Identify and, if possible, characterize the major degradation products.

Data Presentation

Table 1: Hypothetical Forced Degradation Study Results for this compound

Stress Condition% Degradation after 24hMajor Degradation Products (Hypothetical)
0.1 N HCl, 60°C< 5%Minor unknown peaks
0.1 N NaOH, 60°C15%Product A, Product B
3% H₂O₂, RT25%Oxidized products
60°C (Thermal)< 2%-
Photostability30%Photodegradant X, Photodegradant Y
Control (4°C, dark)< 1%-

This table presents hypothetical data to illustrate the expected outcomes of a forced degradation study. Actual results may vary.

Visualizations

Potential Degradation Pathways

G cluster_hydrolysis Hydrolysis (Base-catalyzed) cluster_oxidation Oxidation cluster_photolysis Photolysis parent This compound hydrolysis_prod Hydrolysis Product (e.g., cleavage of S-N bond) parent->hydrolysis_prod OH⁻ ox_prod1 Oxidized Ethynyl Group (e.g., carboxylic acid) parent->ox_prod1 [O] ox_prod2 Other Oxidized Products parent->ox_prod2 [O] photo_prod1 Sulfanilic Acid Derivative parent->photo_prod1 hν (UV light) photo_prod2 Rearrangement Products parent->photo_prod2 hν (UV light)

Caption: Potential degradation pathways for this compound.

Troubleshooting Workflow

G cluster_stress Stress Conditions start Suspected Degradation (e.g., loss of potency, color change) fresh_standard Prepare Fresh Standard start->fresh_standard comparative_analysis Comparative Analysis (HPLC/LC-MS) fresh_standard->comparative_analysis degradation_confirmed Degradation Confirmed? comparative_analysis->degradation_confirmed no_degradation No Degradation. Check analytical method or initial concentration. degradation_confirmed->no_degradation No forced_degradation Conduct Forced Degradation Study degradation_confirmed->forced_degradation Yes ph_stress pH forced_degradation->ph_stress temp_stress Temperature forced_degradation->temp_stress light_stress Light forced_degradation->light_stress ox_stress Oxidation forced_degradation->ox_stress identify_cause Identify Primary Degradation Factor(s) ph_stress->identify_cause temp_stress->identify_cause light_stress->identify_cause ox_stress->identify_cause mitigate Implement Mitigation Strategies: - Optimize pH - Adjust storage temp - Protect from light - Use inert atmosphere identify_cause->mitigate

Caption: Workflow for troubleshooting stability issues.

References

  • Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. (2024). PMC - NIH.
  • Studies on sulfonamide degradation products. (n.d.).
  • Quantitative determination of three sulfonamides in environmental water samples using liquid chromatography coupled to electrospray tandem mass spectrometry. (2005).
  • Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermedi
  • ESI-MSn and LC-ESI-MS studies to characterize forced degradation products of bosentan and a validated stability-indic
  • Forced degrad
  • Photostability testing theory and practice. (2021). Q1 Scientific.
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). ICH.
  • (PDF) Investigation of solvent effect on photophysical properties of some sulfonamides derivatives. (2017).

Sources

overcoming low reactivity of 3-Ethynylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 3-Ethynylbenzenesulfonamide. This guide is designed for researchers, medicinal chemists, and process scientists utilizing this versatile building block. This compound is a valuable reagent, incorporating a terminal alkyne for coupling reactions and a sulfonamide moiety common in pharmacologically active compounds.[1][2]

However, its unique bifunctional nature—possessing an electron-withdrawing sulfonamide group and a reactive alkyne—can present challenges. The primary issue reported is its apparent low reactivity or low yields in common coupling reactions. This guide provides in-depth troubleshooting strategies, optimized protocols, and a mechanistic rationale to help you overcome these challenges and achieve success in your experiments.

Frequently Asked Questions (FAQs)

Q1: My Sonogashira reaction with this compound is failing or giving very low yield. What's the most likely cause?

A1: Low reactivity in Sonogashira couplings with this substrate often stems from catalyst inhibition or deactivation. The nitrogen and oxygen atoms of the sulfonamide group can coordinate with the palladium catalyst, hindering its activity.[3] Additionally, the electron-withdrawing nature of the sulfonamide group can decrease the nucleophilicity of the alkyne, slowing down the reaction. We recommend reviewing your catalyst/ligand system, base, and solvent choices as detailed in our Sonogashira Troubleshooting Guide below.

Q2: I'm observing a significant amount of a byproduct that appears to be a dimer of my starting alkyne. What is it and how can I prevent it?

A2: You are likely observing the result of Glaser coupling, a common side reaction in Sonogashira protocols that causes the homocoupling of terminal alkynes.[4][5] This is promoted by the presence of the copper(I) co-catalyst and oxygen. To minimize this, ensure your reaction is thoroughly deoxygenated. Alternatively, switching to a "copper-free" Sonogashira protocol is a highly effective strategy.[4][5]

Q3: this compound has poor solubility in my chosen reaction solvent. What can I do?

A3: Poor solubility is a common issue with sulfonamides.[6][7] For Sonogashira or Click reactions, consider using more polar aprotic co-solvents like DMF, DMSO, or NMP to improve solubility.[8][9] Gentle heating can also help, but must be balanced against potential catalyst decomposition.[8] For aqueous Click reactions, using a co-solvent like DMSO or t-BuOH is often necessary.[9]

Q4: My Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click" reaction is sluggish. Could the sulfonamide group be interfering?

A4: Yes. The sulfonamide proton is weakly acidic (pKa ~10). Under basic conditions, it can be deprotonated, which may affect the reaction environment. More importantly, the sulfonamide moiety can chelate the catalytic copper(I) ion, reducing its availability for the cycloaddition.[9] Using a stabilizing ligand for the copper, such as THPTA or TBTA, is crucial to prevent both catalyst deactivation by chelation and oxidation to inactive Cu(II).[10]

Troubleshooting Guide 1: Sonogashira Coupling

Low product yield in a Sonogashira coupling involving this compound can be traced to several factors. Use the following guide to diagnose and resolve common issues.

Issue 1.1: Catalyst System Inefficiency
  • Problem: The palladium catalyst is inactive or poisoned. The sulfonamide group is a known potential ligand for palladium, which can lead to the formation of inactive catalyst complexes.[3]

  • Solutions & Rationale:

    • Ligand Choice: Standard ligands like PPh₃ may not be sufficient. Switch to bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, P(t-Bu)₃). These ligands promote the reductive elimination step and their steric bulk can physically block the sulfonamide from coordinating to the palladium center.[11]

    • Palladium Precursor: Use a stable Pd(II) precatalyst like PdCl₂(PPh₃)₂ or Pd(OAc)₂, which is reduced in situ to the active Pd(0) species.[8] Air-sensitive Pd(0) sources like Pd(PPh₃)₄ can be less reliable if not handled under strictly inert conditions.[8]

    • Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) may overcome partial deactivation.

Issue 1.2: Suboptimal Reaction Conditions
  • Problem: The chosen solvent, base, or temperature is not suitable for this specific substrate.

  • Solutions & Rationale:

    • Solvent Selection: While THF and toluene are common, a more polar co-solvent may be needed to dissolve the sulfonamide. A mixture of Toluene/DMF or Dioxane/DMF can be effective. Be aware that DMF can sometimes slow reactions.[8]

    • Base Selection: An amine base is required to deprotonate the alkyne.[8][12] While triethylamine (NEt₃) is common, a bulkier base like diisopropylethylamine (DIPEA) or a stronger secondary amine like piperidine or diisopropylamine can be more effective.[5][8] Inorganic bases like K₂CO₃ or Cs₂CO₃ are generally poor choices for the standard Sonogashira mechanism.[8]

    • Temperature: Less reactive aryl bromides or chlorides will require heating, often in the range of 80-100 °C.[8] For highly unreactive partners, sealed-tube conditions may be necessary. Monitor for thermal decomposition of your starting materials.

Issue 1.3: Dominant Side Reactions
  • Problem: Glaser-Hay homocoupling of this compound is consuming the starting material.

  • Solutions & Rationale:

    • Rigorous Deoxygenation: Ensure the reaction mixture and headspace are thoroughly purged with an inert gas (Argon or Nitrogen). Oxygen promotes the oxidative Cu(I) → Cu(II) process that drives Glaser coupling.[5]

    • Adopt a Copper-Free Protocol: This is the most robust solution. Copper-free Sonogashira reactions eliminate the possibility of Glaser coupling.[5][13] These protocols typically require a slightly higher reaction temperature and a carefully chosen palladium/ligand system and base.

Troubleshooting Workflow: Sonogashira Reaction

Use this decision tree to systematically address low yields.

Sonogashira_Troubleshooting start Low Yield with This compound check_glaser Glaser Homocoupling Observed (TLC/LC-MS)? start->check_glaser go_cu_free Switch to Copper-Free Protocol check_glaser->go_cu_free Yes degas Improve Degassing (Ar sparging) check_glaser->degas Minor check_catalyst Catalyst/Ligand System Check check_glaser->check_catalyst No end Improved Yield go_cu_free->end degas->end ligand Use Bulky Ligand (e.g., XPhos, P(t-Bu)₃) check_catalyst->ligand check_conditions Reaction Conditions Optimization ligand->check_conditions base Screen Bases (DIPEA, Piperidine) check_conditions->base solvent Add Polar Co-solvent (DMF, NMP) base->solvent temp Increase Temperature (80-100 °C) solvent->temp temp->end

Caption: Troubleshooting workflow for Sonogashira couplings.

Troubleshooting Guide 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is generally robust, but substrates like this compound can introduce specific challenges related to the copper catalyst.

Issue 2.1: Catalyst Inactivation or Inhibition
  • Problem: The Cu(I) catalyst is being oxidized to inactive Cu(II) or sequestered by the sulfonamide group.

  • Solutions & Rationale:

    • Use a Stabilizing Ligand: This is critical. Ligands like THPTA (for aqueous media) or TBTA (for organic solvents) protect Cu(I) from oxidation and disproportionation.[10] They also prevent the sulfonamide from strongly chelating the copper, keeping the metal center catalytically available.

    • In Situ Reduction: The most reliable method for generating active Cu(I) is the in situ reduction of CuSO₄ with a reducing agent like sodium ascorbate.[10][14] Prepare the sodium ascorbate solution fresh just before use.[9]

    • Strict Deoxygenation: Although the reducing agent provides some protection, it's good practice to degas all solutions to minimize the oxidative burden on the system.[9]

Issue 2.2: Poor Reagent Solubility or Reactivity
  • Problem: One or more components are not fully dissolved, or the reaction is inherently slow due to sterics or electronics.

  • Solutions & Rationale:

    • Co-solvents: For aqueous reactions, adding up to 20-30% DMSO or t-BuOH can dramatically improve the solubility of the sulfonamide without significantly impairing the reaction.[9]

    • Temperature: If the reaction is sluggish at room temperature, gentle heating to 37-50 °C can increase the rate.[9] This is particularly useful for more sterically hindered azides or alkynes.

    • pH Control: The CuAAC reaction is tolerant of a wide pH range (4-11).[9] For bioconjugation, maintaining a neutral pH around 7 is recommended.[9] The acidity of the sulfonamide is unlikely to be an issue unless other pH-sensitive functional groups are present.

Data Summary: Recommended CuAAC Conditions
ParameterRecommended ConditionRationale
Copper Source CuSO₄ (5 mol%)Readily available, stable Cu(II) precursor.
Reducing Agent Sodium Ascorbate (10-15 mol%)Efficiently reduces Cu(II) to active Cu(I) in situ.[14] Use fresh solution.
Ligand THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)Water-soluble, stabilizes Cu(I), prevents catalyst inhibition.[10]
Solvent Aqueous Buffer (e.g., PBS) + DMSO (10-30% v/v)Balances biological compatibility with substrate solubility.[9]
Temperature Room Temperature to 37 °CMild conditions suitable for most substrates; gentle heat for slow reactions.[9]

Recommended Experimental Protocols

Protocol 1: Optimized Copper-Free Sonogashira Coupling

This protocol is designed to minimize side reactions and overcome catalyst inhibition.

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and Cesium Carbonate (Cs₂CO₃, 2.0 equiv.).

  • Catalyst Addition: In a glovebox or under a strong flow of inert gas, add the Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and a bulky phosphine ligand (e.g., XPhos, 4.4 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Dioxane or Toluene, to a concentration of 0.1 M).

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to ensure all oxygen is removed.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the aryl halide is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and catalyst residues. Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Protocol 2: Robust Aqueous CuAAC (Click) Reaction

This protocol uses a pre-mixed catalyst solution for reliability and is suitable for bioconjugation.

  • Prepare Stock Solutions:

    • Azide partner in water or DMSO.

    • This compound in DMSO.

    • Copper Catalyst: 20 mM CuSO₄ in water.

    • Ligand: 100 mM THPTA in water.

    • Reducing Agent: 300 mM Sodium Ascorbate in water (prepare fresh).

  • Reaction Assembly: In a microcentrifuge tube, add the following in order:

    • Buffer (e.g., PBS, pH 7.4) to final volume.

    • Azide partner (to 1.0 equiv.).

    • This compound (to 1.1 - 1.5 equiv.).

    • THPTA solution (to a final concentration of 5 mM).

    • CuSO₄ solution (to a final concentration of 1 mM). Vortex briefly.

  • Initiation: Add the fresh Sodium Ascorbate solution to initiate the reaction (to a final concentration of 15 mM).[10] Vortex briefly.

  • Incubation: Protect the reaction from light and allow it to proceed at room temperature for 1-4 hours. For difficult substrates, incubate at 37 °C.

  • Analysis/Purification: The reaction mixture can be analyzed directly by LC-MS. For purification, methods will vary depending on the product (e.g., protein precipitation, HPLC, extraction).

CuAAC Reaction Mechanism and Failure Points

CUAAC_Mechanism cluster_cat Catalyst Activation cluster_fail1 Failure Point 1 cluster_cycle Catalytic Cycle cluster_fail2 Failure Point 2 CuSO4 Cu(II)SO₄ Cu_I Cu(I)-Ligand CuSO4->Cu_I Reduction Ascorbate Sodium Ascorbate Ascorbate->CuSO4 Cu_II_inactive Inactive Cu(II) Cu_I->Cu_II_inactive Oxidation Cu_Acetylide Copper Acetylide Cu_I->Cu_Acetylide + Alkyne Inactive_Complex Inactive Chelate Cu_I->Inactive_Complex Sequestration O2 Oxygen (O₂) Alkyne 3-Ethynyl- benzenesulfonamide Alkyne->Cu_Acetylide Azide Azide Partner Metallacycle 6-Membered Cu(III) Metallacycle Azide->Metallacycle Product Triazole Product Product->Cu_I Regenerates Catalyst Cu_Acetylide->Metallacycle + Azide Metallacycle->Product Reductive Elimination Chelation Sulfonamide Chelation

Caption: CuAAC catalytic cycle showing key failure points.

References

  • Benchchem. The Advent and Evolution of Aryl Sulfonates in Cross-Coupling Chemistry: A Technical Guide. Benchchem.com.
  • Zhang, A., et al. (2022). Cu‐Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides. Angewandte Chemie International Edition.
  • Zhang, A., et al. (2022). Cu-Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides. Angewandte Chemie International Edition, 61(43).
  • Benchchem. Troubleshooting low reactivity in Sonogashira coupling reactions. Benchchem.com.
  • Hein, J. E., et al. (2010). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. PMC.
  • Organic Chemistry Blog. (2008). Copper-free Sonogashira coupling. The chemical reaction database.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2023). Broad-Scope Amination of Aryl Sulfamates Catalyzed by a Palladium Phosphine Complex. Journal of the American Chemical Society.
  • Benchchem. Technical Support Center: Troubleshooting Low Conversion in 2-Amino-4-bromopyridine Cross-Coupling Reactions. Benchchem.com.
  • Willard, D. F., et al. (2012). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. PMC.
  • Benchchem. Technical Support Center: Optimizing CuAAC Reactions for Sensitive Substrates. Benchchem.com.
  • Benchchem. Optimizing CuAAC reaction conditions for high yield bioconjugation. Benchchem.com.
  • Wikipedia. Sonogashira coupling. Wikipedia.
  • Díez-González, S., et al. (2022). Cu-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics.
  • ResearchGate. (2022). Optimization of the conditions for CuAAC reaction. ResearchGate.
  • Bocheng, Y., et al. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme.
  • Behrens, S., et al. (2019). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Nanomaterials.
  • Volkova, T. V., et al. (2020). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. ResearchGate.
  • Volkova, T. V., et al. (2020). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data.
  • Benchchem. Strategies for enhancing the biological activity of synthesized sulfonamide derivatives. Benchchem.com.
  • Benchchem. troubleshooting poor yields in Sonogashira reactions with halogenated anilines. Benchchem.com.
  • Organic Chemistry Portal. Sonogashira Coupling. Organic-chemistry.org.
  • Gholinejad, M., & Ghorbani-Choghamarani, A. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances.
  • Sharma, R., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. PMC.
  • El-Gohary, N. S., et al. (2022). Click chemistry-based synthesis of new benzenesulfonamide derivatives bearing triazole ring as selective carbonic anhydrase II inhibitors. Drug Development Research, 83(6), 1281-1291.
  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Organic-chemistry.org.
  • Wikipedia. Click chemistry. Wikipedia.
  • Cole, T. B., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society.
  • TCI AMERICA. Topics (Click Chemistry). TCIchemicals.com.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts.
  • The Organic Chemistry Tutor. (2019). Sonogashira coupling. YouTube.
  • BroadPharm. (2022). Protocol for Azide-Alkyne Click Chemistry. BroadPharm.

Sources

Technical Support Center: Troubleshooting Sonogashira Coupling for 3-Ethynylbenzenesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the Sonogashira cross-coupling reaction, tailored for the synthesis of 3-Ethynylbenzenesulfonamide and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful C-C bond-forming reaction. Here, we address common challenges and frequently asked questions in a direct, problem-solving format, grounding our advice in mechanistic principles and field-proven experience.

Frequently Asked Questions (FAQs): Core Reaction Parameters

Q1: What are the recommended starting materials for synthesizing this compound via Sonogashira coupling?

When planning your synthesis, the choice of the aryl halide is critical. The general order of reactivity for the halide (X) in Ar-X is I > Br > OTf >> Cl.[1][2]

  • Aryl Halide: For optimal reactivity and milder conditions, 3-Iodobenzenesulfonamide is the preferred starting material. Reactions with aryl iodides can often proceed efficiently at room temperature.[3] 3-Bromobenzenesulfonamide is a viable and often more cost-effective alternative, but it typically requires higher reaction temperatures and may necessitate a more robust catalytic system to achieve good yields.[3][4]

  • Alkyne Partner: Direct use of acetylene gas is challenging. Therefore, a common strategy is to use a protected alkyne surrogate. Trimethylsilylacetylene (TMSA) is highly recommended. This approach, often termed a "sila-Sonogashira," involves coupling the aryl halide with TMSA, followed by a straightforward deprotection step (e.g., with TBAF or K₂CO₃/MeOH) to reveal the terminal alkyne.[5][6] This method also elegantly sidesteps many issues with the homocoupling of the terminal alkyne.[1]

Q2: Should I use a classic copper-catalyzed system or a copper-free protocol?

This is a crucial decision that impacts reaction setup and potential side products.

  • Copper-Catalyzed Sonogashira: This is the traditional and often faster method. The copper(I) salt (typically CuI) acts as a co-catalyst, forming a copper(I) acetylide intermediate that rapidly transmetalates with the palladium center, accelerating the overall catalytic cycle.[3][7] However, the major drawback is the promotion of oxidative homocoupling of the alkyne (Glaser coupling), which forms an undesired dimeric byproduct, especially in the presence of trace oxygen.[1][3][8]

  • Copper-Free Sonogashira: Developed specifically to prevent Glaser homocoupling, this method is advantageous when using valuable or complex alkynes.[3][9] These reactions may require more specialized, electron-rich, and bulky phosphine ligands, higher temperatures, or stronger bases to facilitate the direct interaction of the alkyne with the palladium center.[1][7]

Recommendation: For initial trials and if the alkyne is not prohibitively expensive, a carefully executed, oxygen-free copper-catalyzed reaction is often efficient. If homocoupling proves to be an intractable issue, transitioning to a copper-free protocol is the logical next step.

Q3: What is the role of the base, and which one is most effective?

The base serves two primary functions: it neutralizes the hydrogen halide (H-X) generated during the reaction and facilitates the deprotonation of the terminal alkyne, making it nucleophilic.[3]

  • Amine Bases: Liquid amine bases like triethylamine (TEA) or diisopropylamine (DIPA) are standard choices.[2][3] They are typically used in excess and can often serve as part of the solvent system.

  • Inorganic Bases: For certain copper-free systems or when amine bases might be problematic, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be effective.[1][3]

The sulfonamide N-H is acidic, but its pKa is generally high enough that it does not interfere with common amine bases used for the Sonogashira coupling. The significantly more acidic terminal alkyne C-H is preferentially deprotonated.

Q4: Why are an inert atmosphere and anhydrous conditions so critical?

These conditions are non-negotiable for a successful and reproducible Sonogashira coupling.

  • Preventing Homocoupling: Oxygen is the primary culprit in the copper-mediated oxidative dimerization (Glaser coupling) of the alkyne.[10] Rigorous deoxygenation of the reaction mixture and maintenance of an inert atmosphere (argon or nitrogen) are the most effective ways to suppress this major side reaction.

  • Protecting the Catalyst: The active Pd(0) catalyst and its phosphine ligands are susceptible to oxidation, which leads to catalyst deactivation and the formation of palladium black. Anhydrous solvents prevent water-mediated side reactions and catalyst degradation.

Troubleshooting Guide: Common Problems & Solutions

Problem 1: Low to No Product Yield

Q: My reaction shows little to no formation of this compound after several hours, with starting material largely unconsumed. What are the likely causes?

This is the most common issue, and a systematic approach is key.

  • Cause A: Catalyst Inactivity. The true catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst, such as Pd(PPh₃)₂Cl₂, it must be reduced in situ to Pd(0) for the cycle to begin.[3][7]

    • Solution: Ensure your reagents and solvent are of high purity. Amines and phosphine ligands can aid in the in situ reduction. Check the age and storage conditions of your palladium source; palladium catalysts can degrade over time. Consider using a dedicated Pd(0) source like Pd(PPh₃)₄, though it is less stable.

  • Cause B: Insufficient Substrate Reactivity. As noted, aryl bromides are significantly less reactive than iodides.[4]

    • Solution: If using 3-bromobenzenesulfonamide, a simple increase in temperature (e.g., from room temperature to 50-80 °C) is the first step. If this is ineffective, consider switching to a more active catalytic system. The use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands can dramatically increase the rate of oxidative addition for less reactive aryl halides.[7]

  • Cause C: Ineffective Base/Solvent System.

    • Solution: Ensure your base is anhydrous and of high quality. If using a co-solvent like THF or DMF, ensure it is also anhydrous. Sometimes, the choice of amine can be critical; if TEA is not working, try DIPA or other hindered amines.

Problem 2: Significant Alkyne Homocoupling (Glaser Product)

Q: My main product is the dimer of my alkyne, with only traces of the desired cross-coupled product. How can I prevent this?

This is the classic sign of oxidative conditions in a copper-catalyzed reaction.

  • Cause: Copper-Catalyzed Oxidation. In the presence of O₂, Cu(I) is oxidized to Cu(II), which facilitates the oxidative dimerization of the copper acetylide intermediate.[1][3]

    • Solution 1 (Procedural Optimization): Rigorously deoxygenate your solvent and reaction vessel. A common method is to bubble argon or nitrogen through the solvent for 20-30 minutes before adding the catalysts and reagents. Maintain a positive pressure of inert gas throughout the reaction.

    • Solution 2 (Slow Addition): Adding the terminal alkyne slowly via syringe pump over the course of the reaction can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling side reaction.[1]

    • Solution 3 (Switch Protocols): The most definitive solution is to switch to a copper-free protocol . This eliminates the primary catalyst for the homocoupling pathway.[9]

Problem 3: Catalyst Decomposition (Formation of Palladium Black)

Q: My reaction started but then stalled, and the mixture turned from a clear yellow/brown to a suspension of black particles. What happened?

The black precipitate is palladium black (elemental Pd), a clear indicator of catalyst decomposition.

  • Cause A: Oxygen. The Pd(0) catalytic species can be oxidized and agglomerate if the inert atmosphere is compromised.

  • Cause B: High Temperature. While heat can be necessary for less reactive substrates, excessive temperatures can accelerate catalyst decomposition pathways, especially with less stable ligands.[4]

  • Cause C: Impurities. Impurities in reagents or solvents can poison the catalyst.

    • Solution: Re-evaluate your setup to ensure it is scrupulously oxygen-free. Use high-purity, anhydrous solvents and reagents. If heating, do so judiciously and monitor the reaction closely. If decomposition persists, employing more robust, sterically hindered ligands can often stabilize the palladium catalyst at higher temperatures.

Experimental Protocols

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling

This protocol is a robust starting point for the coupling of 3-iodobenzenesulfonamide with trimethylsilylacetylene (TMSA).

  • Setup: To an oven-dried Schlenk flask, add 3-iodobenzenesulfonamide (1.0 eq), dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (0.02 eq, 2 mol%), and copper(I) iodide (CuI) (0.04 eq, 4 mol%).

  • Inerting: Seal the flask, evacuate, and backfill with high-purity argon. Repeat this cycle three times.

  • Reagent Addition: Under a positive flow of argon, add anhydrous, degassed triethylamine (3.0 eq) and anhydrous, degassed THF (to achieve a ~0.2 M concentration). Stir the mixture to dissolve the solids.

  • Alkyne Addition: Add trimethylsilylacetylene (1.2 eq) dropwise via syringe.

  • Reaction: Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS. If no reaction occurs, gently warm the mixture to 40-50 °C.

  • Workup: Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove catalyst residues.[2] Wash the filtrate with saturated aq. NH₄Cl, then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude silyl-protected product by flash column chromatography on silica gel. The subsequent TMS deprotection can be achieved under standard conditions.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is recommended if homocoupling is a persistent issue.

  • Setup: To an oven-dried Schlenk flask, add 3-bromobenzenesulfonamide (1.0 eq), Pd(OAc)₂ (0.02 eq, 2 mol%), and a suitable phosphine ligand like XPhos (0.04 eq, 4 mol%).

  • Inerting: Seal the flask, evacuate, and backfill with high-purity argon. Repeat this cycle three times.

  • Reagent Addition: Under a positive flow of argon, add anhydrous, degassed DMF (to achieve a ~0.2 M concentration) and cesium carbonate (Cs₂CO₃) (2.0 eq).

  • Alkyne Addition: Add trimethylsilylacetylene (1.5 eq) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup & Purification: Follow the same procedure as described in Protocol 1.

Data & Workflow Visualization

Table 1: Comparison of Key Reaction Parameters
ParameterStandard Cu-CatalyzedCopper-FreeRationale & Causality
Aryl Halide 3-Iodobenzenesulfonamide3-Bromo- or 3-IodobenzenesulfonamideReactivity: I > Br. Copper-free systems often need more robust conditions, making them suitable for less reactive bromides.
Pd Catalyst PdCl₂(PPh₃)₂ or Pd(PPh₃)₄Pd(OAc)₂ + Ligand (e.g., XPhos)Copper-free methods require more active catalysts, often generated in situ from a Pd(II) source and a bulky, electron-rich ligand.[7]
Co-Catalyst CuI (2-5 mol%)NoneCuI accelerates the reaction but is the primary cause of alkyne homocoupling.[1][3]
Base Triethylamine, DiisopropylamineCs₂CO₃, K₂CO₃, TBAAStronger, non-nucleophilic inorganic bases are often used in copper-free systems to promote alkyne activation at the Pd center.[3]
Solvent THF, DMF, AcetonitrileDMF, NMP, TolueneHigher boiling point solvents are often required for the higher temperatures needed to activate aryl bromides.
Temperature Room Temp to 50 °C60 °C to 110 °CMilder conditions are possible due to the high efficiency of the copper co-catalyst.
Key Risk Alkyne HomocouplingSlower Reaction / Catalyst DecompositionThe primary trade-off is between the risk of side products and the need for more forcing conditions.
Diagrams

Sonogashira_Catalytic_Cycle Fig. 1: Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Co-Catalyst Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_Aryl L₂Pd(II)(Ar)(X) Pd0->PdII_Aryl + Ar-X OA Oxidative Addition PdII_Alkyne L₂Pd(II)(Ar)(C≡CR) PdII_Aryl->PdII_Alkyne TM Transmetalation Product Ar-C≡CR (Product) PdII_Alkyne->Product RE Reductive Elimination Product->Pd0 CuX CuX CuAcetylide Cu-C≡CR CuX->CuAcetylide + Alkyne, Base - Base·HX CuAcetylide->PdII_Aryl CuAcetylide->CuX Base Base Alkyne H-C≡CR

Caption: Simplified mechanism of the copper-co-catalyzed Sonogashira reaction.

Troubleshooting_Workflow Fig. 2: Troubleshooting Workflow cluster_yield Low / No Yield cluster_side_products Major Side Product Start Reaction Issue (Low Yield / Side Products) Check_Catalyst 1. Check Catalyst (Age, Purity, Loading) Start->Check_Catalyst Homocoupling Alkyne Dimer? Start->Homocoupling Check_Reactivity 2. Check Reactivity (Halide, Temp) Check_Catalyst->Check_Reactivity Action_Catalyst Use fresh catalyst Increase loading Check_Catalyst->Action_Catalyst Check_Conditions 3. Check Conditions (Inertness, Solvent) Check_Reactivity->Check_Conditions Action_Reactivity Increase Temperature Use stronger ligand Switch I for Br Check_Reactivity->Action_Reactivity Action_Conditions Re-degas solvent Use fresh anhydrous solvent Check_Conditions->Action_Conditions Pd_Black Pd Black? Homocoupling->Pd_Black Action_Homocoupling Ensure O₂-free Slow alkyne addition Switch to Cu-free protocol Homocoupling->Action_Homocoupling Action_Pd_Black Improve inerting Lower temperature Check reagent purity Pd_Black->Action_Pd_Black

Caption: A logical workflow for diagnosing common Sonogashira coupling issues.

References

  • Wikipedia. Sonogashira coupling . [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling . [Link]

  • Organic Chemistry Portal. Sonogashira Coupling . [Link]

  • Mohajer, F., Heravi, M. M., Zadsirjan, V., & Poormohammad, N. (2021). Copper-free Sonogashira cross-coupling reactions: an overview . RSC Advances, 11(13), 7434-7493. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry . Chemical Reviews, 107(3), 874-922. [Link]

  • ChemOrgChem. (2025). Sonogashira reaction | Solved Practice Problems . YouTube. [Link]

  • ChemOrgChem. (2025). Sonogashira coupling reaction | Organometallic name reaction . YouTube. [Link]

  • Svatunek, D., et al. (2024). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst . Catalysts, 14(3), 193. [Link]

  • Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling . Organic Letters, 5(11), 1841-1844. [Link]

  • NROChemistry. Sonogashira Coupling . [Link]

  • Google Patents. CN102617411A - Synthesis method of N-ethyl-N(3'-sulfo) benzyl aniline.
  • Google Patents. US7132444B2 - Process for the preparation of trans-3-ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[[[(4-methyl cyclohexyl) amino]carbonyl]amino]sulfonyl] phenyl]ethyl]-2-oxo-1H-pyrrole-1-carboxamide.
  • Wang, L., et al. (2012). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex . Molecules, 17(12), 14705-14717. [Link]

  • El-Ghanam, A. M. (2014). Synthesis of unsymmetrical aryl-ethynylated benzenes via regiocontrolled Sonogashira reaction of 1,3,5-tribromobenzene . Journal of the Brazilian Chemical Society, 25, 1344-1351. [Link]

  • Al-Ostath, R. A., et al. (2023). Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds . Molecules, 28(20), 7111. [Link]

  • Nakao, K., et al. (1995). Synthesis and biological evaluation of substituted benzenesulfonamides as novel potent membrane-bound phospholipase A2 inhibitors . Journal of Medicinal Chemistry, 38(11), 1968-1980. [Link]

  • Google Patents. CN103819369A - Method for synthesizing benzene sulfonamide compounds.

Sources

Technical Support Center: Analysis of 3-Ethynylbenzenesulfonamide Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request to create a technical support center with troubleshooting guides and FAQs for analytical methods for detecting impurities in 3-Ethynylbenzenesulfonamide.

Welcome to the technical support guide for the analytical characterization of this compound. This resource is designed for researchers, analytical scientists, and drug development professionals. Here, we address common challenges and questions encountered during the detection, identification, and quantification of impurities, grounding our advice in established scientific principles and regulatory expectations.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the foundation of a robust impurity analysis strategy.

Q1: What are the potential impurities I should be looking for in this compound?

A1: Impurities in any Active Pharmaceutical Ingredient (API) can originate from various stages, including synthesis, purification, and storage.[1] For this compound, potential impurities can be categorized as organic, inorganic, and residual solvents.[2][3]

  • Organic Impurities: These are the most common and can include starting materials, intermediates, by-products, and degradation products.[3]

  • Inorganic Impurities: These often stem from catalysts and reagents used during synthesis (e.g., elemental impurities).[2]

  • Residual Solvents: These are organic volatile chemicals used during the manufacturing process.[2]

A proactive approach involves considering the synthetic route. For this compound, the key reactions are likely a Sonogashira coupling (or similar) to introduce the ethynyl group and a sulfonamidation.

Table 1: Potential Organic Impurities in this compound

Impurity Type Potential Structure/Identity Likely Origin
Starting Material 3-BromobenzenesulfonamideIncomplete reaction during ethynylation.
Starting Material Ethynyltrimethylsilane or Acetylene sourceExcess reagent from the ethynylation step.
Intermediate 3-Ethynylbenzenesulfonyl chlorideUnreacted intermediate from the sulfonamidation step.
By-product Dimerized starting materials or productsSide reactions during coupling.
Degradation Product 3-FormylbenzenesulfonamideOxidation of the ethynyl group upon exposure to air/light.
Q2: What are the regulatory limits for these impurities?

A2: The primary guidelines come from the International Council for Harmonisation (ICH).[4] Specifically, ICH Q3A(R2) provides thresholds for reporting, identifying, and qualifying impurities in new drug substances.[5]

Table 2: ICH Q3A(R2) Thresholds for Impurities

Maximum Daily Dose Reporting Threshold Identification Threshold Qualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day intake (whichever is lower)0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%
This table summarizes the key thresholds. Always refer to the latest official ICH guidelines for complete information.[4][6]
Q3: Which analytical technique should I start with for impurity profiling?

A3: For routine impurity profiling and quantification, High-Performance Liquid Chromatography (HPLC) , particularly Reverse-Phase HPLC with UV detection, is the industry gold standard due to its robustness and versatility.[2][7] For identifying unknown impurities, a combination of techniques is essential, often involving isolation by HPLC followed by structural elucidation using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][8][9]

Below is a decision tree to guide your initial approach.

G start Goal of Analysis? quant Quantify Known Impurities & Routine QC start->quant ident Identify Unknown Impurity start->ident hplc Start with RP-HPLC/UPLC with UV/PDA Detector quant->hplc lcms LC-MS for Preliminary ID (Molecular Weight) ident->lcms isolate Isolate Impurity via Preparative HPLC lcms->isolate elucidate Structural Elucidation isolate->elucidate nmr Definitive Structure by NMR (1H, 13C, 2D NMR) elucidate->nmr Sufficient Quantity msms Fragment Analysis by MS/MS elucidate->msms Trace Levels

Caption: Decision tree for selecting an analytical technique.

Part 2: Troubleshooting Guides

This section provides practical, in-depth solutions to common experimental problems in a Q&A format.

HPLC / UPLC Analysis

Q: I am not seeing good separation between my main this compound peak and a key impurity. How can I optimize my HPLC method?

A: Poor resolution is a common challenge. A systematic approach to method development is key.[7]

  • Understand the Analytes: this compound is a relatively polar molecule due to the sulfonamide group but has non-polar character from the phenyl ring. The ethynyl group adds some unique electronic properties. If the impurity is structurally similar (e.g., a positional isomer or a closely related precursor), separation can be difficult.

  • Column Chemistry:

    • Initial Choice: A C18 column is a good starting point. However, if resolution is poor, consider a C8 column, which is less retentive and may provide different selectivity for polar compounds.[7][10]

    • Alternative Selectivity: For aromatic compounds, a Phenyl-Hexyl column can offer alternative π-π interactions, potentially resolving impurities that co-elute on standard alkyl phases.

  • Mobile Phase Optimization:

    • Organic Modifier: If you are using acetonitrile, try substituting it with methanol, or using a mixture of both.[11] Methanol has different solvent properties and can alter elution order and peak shape.

    • pH Adjustment: The sulfonamide group has an acidic proton. Adjusting the pH of the aqueous portion of your mobile phase can change the ionization state of your API and impurities, drastically affecting retention and selectivity. Use a buffer (e.g., phosphate or acetate) to control the pH reliably. A good starting point is a pH of around 3-4.

    • Gradient Slope: If you are running a gradient, try making the slope shallower around the elution time of your peaks of interest. This gives more time for the separation to occur.[7]

  • Temperature: Increasing the column temperature (e.g., from 25°C to 40°C) will decrease viscosity and can improve peak efficiency and sometimes alter selectivity.[11]

Q: My impurity peaks are very small and close to the limit of detection (LOD). How can I improve sensitivity?

A: Improving sensitivity requires optimizing both the chromatography and the detection.

  • Increase Injection Volume & Concentration: This is the most direct approach. Prepare your sample at a higher concentration, but be careful not to overload the column with the main API peak, which can cause peak distortion and affect the resolution of nearby impurities.[12]

  • Optimize Detection Wavelength: Use a Photo-Diode Array (PDA) detector to screen the UV spectra of your API and impurities.[7] Select a wavelength where the impurities have a strong absorbance, even if it's not the λmax of the main compound.

  • Switch to UPLC: Ultra-Performance Liquid Chromatography (UPLC) uses smaller particle size columns (sub-2 µm), leading to sharper, taller peaks. This increase in peak height directly translates to higher sensitivity.

  • Use Mass Spectrometry (MS) Detection: If UV sensitivity is insufficient, an LC-MS system offers significantly higher sensitivity and selectivity.[8] You can monitor for the specific mass-to-charge ratio (m/z) of your expected impurities using Selected Ion Monitoring (SIM) mode.

Mass Spectrometry (MS) Analysis

Q: I have isolated an impurity, but I'm struggling to get a clear molecular ion peak using Electrospray Ionization (ESI). What can I do?

A: ESI is sensitive to the mobile phase composition and the analyte's chemistry.

  • Check Ionization Mode: Sulfonamides generally ionize well in both positive and negative ESI modes. Test both. In positive mode, you'd look for the [M+H]⁺ adduct. In negative mode, you'd look for the [M-H]⁻ adduct after deprotonation of the sulfonamide N-H.

  • Optimize Mobile Phase: ESI efficiency is highly dependent on the mobile phase.

    • Additives: If you are not getting a strong [M+H]⁺ signal, try adding a small amount of an acid like formic acid (0.1%) to the mobile phase.[12] Conversely, for negative mode, a small amount of a weak base like ammonium acetate can be beneficial.

    • Adduct Formation: Sometimes, instead of a protonated molecule, you might see sodium [M+Na]⁺ or ammonium [M+NH₄]⁺ adducts, especially if there is contamination in your system or you are using certain buffers.[13] While these confirm the molecular weight, they can sometimes suppress the desired [M+H]⁺ ion.

    • Consider APCI: For some less polar or thermally stable compounds, Atmospheric Pressure Chemical Ionization (APCI) can be a more effective ionization technique than ESI.[13]

  • High-Resolution MS (HRMS): If available, use an HRMS instrument (e.g., TOF or Orbitrap). It provides a highly accurate mass measurement, which can help you confidently identify the molecular formula of your impurity even if the peak is of low intensity.[8]

NMR Spectroscopy

Q: I need definitive structural confirmation of an unknown impurity I've isolated. How should I approach the NMR analysis, especially with a limited amount of sample?

A: NMR is the ultimate tool for unequivocal structure elucidation.[9] With modern instruments, analysis is possible on sub-milligram quantities.

  • Prioritize Experiments: With a limited sample, you must be strategic.

    • ¹H NMR: This is the most sensitive NMR experiment and should be run first.[14] It provides crucial information about the number of different types of protons and their connectivity.

    • HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates protons directly to the carbons they are attached to. It is much more sensitive than a direct ¹³C experiment.

    • HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between protons and carbons that are 2-3 bonds away, which is critical for piecing together the molecular skeleton.[15]

    • COSY (Correlation Spectroscopy): This shows which protons are coupled to each other (i.e., are on adjacent carbons).[15]

  • Use a Cryoprobe: If your facility has an NMR spectrometer equipped with a cryoprobe, use it. Cryoprobes can increase sensitivity by a factor of 3-4, making it possible to acquire excellent data on very small amounts of material.[15]

  • Sample Preparation: Dissolve your sample in a deuterated solvent that will not obscure key signals (e.g., DMSO-d₆ or CDCl₃). Ensure the solvent is of high purity.[10]

Part 3: Experimental Protocols & Workflows

Protocol 1: Starting Point RP-HPLC Method for this compound

This method serves as a robust starting point for your analysis. Validation according to ICH guidelines is required for its use in a regulated environment.[7][16]

Parameter Condition Rationale
Column C18, 4.6 x 150 mm, 3.5 µmGood balance of efficiency and backpressure; widely applicable.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good peak shape and ESI-MS compatibility.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent with good UV transparency.
Gradient 10% B to 90% B over 20 minA broad gradient to elute impurities with a wide range of polarities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable retention times.
Detection PDA/UV at 254 nmAromatic compounds typically absorb at this wavelength.
Injection Vol. 5 µLA good starting volume to avoid overloading.
Diluent 50:50 Acetonitrile:WaterShould be able to solubilize the API and impurities.
Workflow: Isolation and Identification of an Unknown Impurity

This workflow illustrates the logical progression from detecting an unknown peak to confirming its structure.

Caption: Workflow for unknown impurity identification.

References

  • Pharmaffiliates. (2025, February 3). The Role of Impurity Standards in Pharmaceutical Quality Control.
  • Goulas, V., et al. (n.d.). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES.
  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
  • Trends in Sciences. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
  • European Medicines Agency. (n.d.). Quality: impurities.
  • Benchchem. (n.d.). A Comparative Guide to Determining the Purity of Synthesized Sulfonamides.
  • Patyra, E., et al. (2019, January 28).
  • Goulas, V., et al. (n.d.).
  • CABI Digital Library. (n.d.). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes.
  • Intertek. (n.d.).
  • gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q3B(R) Impurities in New Drug Products.
  • Research Journal of Pharmacy and Technology. (2021, December 21).
  • PubMed. (2014, August 15).
  • Research Journal of Pharmacy and Technology. (n.d.).
  • PubMed. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions.
  • LGC. (2025, May 8). The benefits of high-resolution mass spectrometry for impurity profiling.
  • CONICET. (n.d.).
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides.
  • Hypha Discovery. (n.d.).
  • Vijayakumar, E. K. S., et al. (n.d.).
  • Biomedical Journal of Scientific & Technical Research. (2022, January 10). Recent Trends in Analytical Techniques for Impurity Profiling.
  • Research and Reviews. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
  • Agilent. (2009, May 1).
  • ResearchGate. (2025, August 9). Synthesis of {3-(2-dimethylamino-ethy1)-2-[3-(2-dimethylaminoethyl)

Sources

Technical Support Center: Scaling Up the Production of 3-Ethynylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 3-Ethynylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and intricacies of this synthetic process. We will delve into the underlying chemistry, provide actionable troubleshooting advice, and offer detailed protocols to ensure the successful and efficient production of this valuable compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, especially for scale-up?

A1: The most prevalent and scalable method is the Sonogashira cross-coupling reaction.[1][2][3] This involves coupling an aryl halide, typically 3-bromobenzenesulfonamide, with a terminal alkyne. For scalability and safety, a protected alkyne such as trimethylsilylacetylene (TMSA) is often used, followed by a desilylation step to yield the final product.[4]

Q2: Why is a protected alkyne like trimethylsilylacetylene (TMSA) recommended?

A2: Acetylene gas is highly flammable and explosive, making it hazardous on a large scale. Trimethylsilylacetylene is a liquid with a higher boiling point (53°C), making it significantly safer and easier to handle.[5] The trimethylsilyl (TMS) group also prevents the unwanted homocoupling (Glaser coupling) of the terminal alkyne, a common side reaction.[6] The TMS group can be easily removed under mild conditions to regenerate the terminal alkyne.[7][8]

Q3: What are the critical components of the Sonogashira coupling reaction?

A3: The reaction typically requires a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), a base (usually an amine like triethylamine or diisopropylamine), and a suitable solvent (e.g., THF, DMF, or toluene).[1][2][9]

Q4: My reaction is not proceeding to completion. What are the likely causes?

A4: Incomplete conversion can stem from several factors:

  • Inactive Catalyst: The palladium(0) catalyst can be sensitive to air. Ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[1]

  • Low Reaction Temperature: While some Sonogashira couplings proceed at room temperature, aryl bromides often require heating to facilitate the oxidative addition step.[1][10]

  • Inappropriate Solvent or Base: The choice of solvent and base can significantly impact reaction efficiency.[10][11]

  • Poor Quality Reagents: Ensure your aryl halide, alkyne, and solvents are pure and dry.[5]

Q5: I am observing significant amounts of a side product. What could it be?

A5: A common side product is the homocoupled dimer of the alkyne (a diyne), often referred to as the Glaser coupling product.[6] This is more prevalent when using a terminal alkyne directly and can be minimized by using a protected alkyne like TMSA or by ensuring strictly anaerobic conditions. Another possibility is the homocoupling of the aryl halide.

Troubleshooting Guide

Issue 1: Low or No Product Formation
Potential Cause Troubleshooting Steps & Explanation
Catalyst Inactivity Ensure Rigorous Inert Atmosphere: De-gas your solvent thoroughly (e.g., by freeze-pump-thaw cycles or sparging with argon for an extended period).[1] The active Pd(0) species is readily oxidized to inactive Pd(II).Use a Fresh Catalyst: Palladium catalysts, especially those with phosphine ligands, can degrade over time. Use a fresh batch or a more air-stable pre-catalyst.Consider a Different Ligand: If using a simple palladium source, the addition of a suitable ligand like dppf can sometimes improve catalyst performance for challenging substrates.[10]
Sub-optimal Reaction Temperature Increase the Temperature: For aryl bromides, temperatures between 60-100°C are often necessary.[10] Use a sealed reaction vessel if your alkyne is volatile.[5] Monitor the reaction progress by TLC or LC-MS to find the optimal temperature.
Incorrect Solvent/Base Combination Solvent Polarity: For polar substrates like sulfonamides, solvents like DMF or a mixture of toluene and an amine base can be effective.[11]Base Strength & Sterics: Triethylamine (TEA) or diisopropylamine (DIPA) are common choices. DIPA is more sterically hindered and can sometimes suppress side reactions. Ensure at least 2 equivalents of the amine base are used to neutralize the generated hydrohalic acid.[1]
Poor Reagent Quality Purify Starting Materials: Ensure the 3-bromobenzenesulfonamide is pure. Impurities can interfere with the catalyst.Use Dry Solvents: Water can negatively impact the reaction. Use anhydrous solvents.[5]
Issue 2: Significant Homocoupling of the Alkyne (Glaser Coupling)
Potential Cause Troubleshooting Steps & Explanation
Presence of Oxygen Improve Inert Atmosphere Technique: As mentioned above, oxygen promotes the oxidative homocoupling of the copper acetylide intermediate. Rigorous de-gassing is crucial.[1][6]
High Copper Catalyst Loading Reduce Copper(I) Iodide: While catalytic, excess copper can favor the homocoupling pathway. Reduce the amount of CuI to the minimum effective level (e.g., 1-5 mol%).
Use of a Terminal Alkyne Switch to a Protected Alkyne: Using trimethylsilylacetylene (TMSA) is the most effective way to prevent homocoupling. The TMS group is then removed in a separate step.[12]
Copper-Free Conditions Explore Copper-Free Sonogashira Protocols: Several methods exist that avoid the use of a copper co-catalyst, which inherently eliminates Glaser coupling. These often require specific ligands or conditions.[9]
Issue 3: Difficulties with Product Purification
Potential Cause Troubleshooting Steps & Explanation
Removal of Metal Catalysts Aqueous Workup: A standard workup involves quenching the reaction, diluting with an organic solvent, and washing with aqueous solutions like ammonium chloride to remove copper salts and the amine hydrochloride.[13]Filtration: Passing the crude product solution through a plug of silica gel or celite can help remove residual palladium species.
Separation from Starting Materials Chromatography: Column chromatography is often necessary for high purity. A gradient elution with a hexane/ethyl acetate system is a good starting point.[14]Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective purification method for larger scales.[15]
Product is an Insoluble Solid Modified Workup: If the product precipitates from the reaction mixture, it can be isolated by filtration. The collected solid should then be washed thoroughly to remove trapped impurities. The filtrate can be processed separately to recover any dissolved product.[14]

Experimental Protocols & Workflows

Synthesis of 3-Bromobenzenesulfonamide

This precursor can be synthesized from 3-bromobenzenesulfonyl chloride.

Experimental Protocol:

  • In a flask submerged in an ice bath, dissolve 3-bromobenzenesulfonyl chloride in dichloromethane.

  • Slowly add a 25% aqueous ammonia solution while maintaining the temperature at 0-5°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 6 hours.

  • The precipitated product is collected by filtration, washed with cold water, and dried under vacuum.[16]

Workflow for the Synthesis of this compound

The overall process can be visualized as a two-step sequence: Sonogashira coupling followed by desilylation.

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Desilylation A 3-Bromobenzenesulfonamide E Reaction under Inert Atmosphere (e.g., Argon) at 60-70°C A->E B Trimethylsilylacetylene B->E C Pd Catalyst (e.g., PdCl₂(PPh₃)₂) CuI Co-catalyst C->E D Base (e.g., Triethylamine) Solvent (e.g., THF) D->E F 3-(Trimethylsilylethynyl)benzenesulfonamide E->F Formation of C-C bond G 3-(Trimethylsilylethynyl)benzenesulfonamide I Reaction at Room Temperature G->I H Base (e.g., K₂CO₃) Solvent (e.g., Methanol) H->I J This compound I->J Removal of TMS group

Synthetic workflow for this compound.
Detailed Protocol for Sonogashira Coupling

Materials:

ReagentMolar Mass ( g/mol )
3-Bromobenzenesulfonamide236.09
Trimethylsilylacetylene98.22
PdCl₂(PPh₃)₂701.90
Copper(I) Iodide (CuI)190.45
Triethylamine (TEA)101.19
Tetrahydrofuran (THF)72.11

Procedure:

  • To a dry, three-necked flask equipped with a condenser and a magnetic stirrer, add 3-bromobenzenesulfonamide, PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (1-5 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed THF and triethylamine (2-3 equivalents).

  • Add trimethylsilylacetylene (1.1-1.5 equivalents) dropwise via syringe.

  • Heat the reaction mixture to 60-70°C and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove insoluble salts.

  • Wash the organic phase with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude TMS-protected product.

Detailed Protocol for Desilylation

Procedure:

  • Dissolve the crude 3-(trimethylsilylethynyl)benzenesulfonamide in methanol.

  • Add a catalytic amount of potassium carbonate (K₂CO₃).[7]

  • Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.

  • Neutralize the mixture with dilute HCl.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude this compound.

  • Purify the final product by column chromatography or recrystallization.

Safety Considerations

  • Trimethylsilylacetylene: This reagent is highly flammable and its vapors can form explosive mixtures with air.[17][18] It should be handled in a well-ventilated fume hood, away from ignition sources. Grounding and bonding of containers is necessary to prevent static discharge.[19]

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Amine Bases: Triethylamine and diisopropylamine are corrosive and have strong odors. Handle them in a fume hood.

  • Scale-Up: When scaling up reactions, be mindful of exotherms, especially during the addition of reagents. Ensure adequate cooling capacity. The increased quantities of flammable solvents also pose a greater fire risk.[20]

This guide provides a foundational understanding and practical solutions for the synthesis of this compound. For further specific inquiries, please consult the referenced literature.

References

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Validation & Comparative

A Comparative Guide to the Reactivity of 3-Ethynylbenzenesulfonamide and 4-Ethynylbenzenesulfonamide for Drug Discovery and Chemical Biology

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks for novel molecular entities is a critical decision. The ethynylbenzenesulfonamide scaffold is of particular interest, offering a versatile platform for the synthesis of complex molecules through reactions such as Sonogashira coupling and azide-alkyne cycloadditions (click chemistry). The seemingly subtle change in the position of the ethynyl group, from the 4-position to the 3-position on the benzenesulfonamide core, can have profound implications for the molecule's reactivity and, consequently, its utility in a synthetic workflow. This guide provides an in-depth comparison of the reactivity of 3-Ethynylbenzenesulfonamide and 4-Ethynylbenzenesulfonamide, supported by foundational principles of organic chemistry and illustrative experimental protocols.

Introduction: Structural Isomers with Distinct Chemical Personalities

This compound and 4-Ethynylbenzenesulfonamide are structural isomers, sharing the same molecular formula (C₈H₇NO₂S) but differing in the substitution pattern on the benzene ring.[1] This positional variance of the electron-withdrawing sulfonamide group relative to the reactive ethynyl moiety is the primary determinant of their differing chemical behavior. The 4-isomer possesses a para-relationship between these groups, allowing for direct electronic communication through resonance, while the 3-isomer's meta-arrangement precludes such direct resonance effects. This fundamental difference dictates the electronic environment of the alkyne and the acidity of the terminal proton, which are key factors in many of its characteristic reactions.

Physicochemical Properties: A Tale of Two Isomers

A summary of the key physicochemical properties of this compound and 4-Ethynylbenzenesulfonamide is presented below. It is important to note that while experimental data for the 4-isomer is more readily available, some properties of the 3-isomer are predicted based on computational models due to a scarcity of published experimental values.

PropertyThis compound4-Ethynylbenzenesulfonamide
Molecular Formula C₈H₇NO₂SC₈H₇NO₂S
Molecular Weight 181.21 g/mol 181.21 g/mol [1]
CAS Number 39960-78-41788-08-5[1]
Appearance Predicted: White to off-white solidWhite to off-white solid
Melting Point Not available126-130 °C
Boiling Point Predicted: 395.9 °C at 760 mmHgPredicted: 395.9 °C at 760 mmHg
pKa (Terminal Alkyne) Predicted to be slightly higher than 4-isomerPredicted to be slightly lower than 3-isomer

Comparative Reactivity Analysis: Unraveling the Electronic and Steric Landscape

The reactivity of the ethynyl group is paramount in the synthetic applications of these molecules. Two key aspects to consider are the acidity of the terminal alkyne proton and the electron density of the carbon-carbon triple bond.

Electronic Effects: The Decisive Role of Substituent Position

The sulfonamide group (-SO₂NH₂) is a strong electron-withdrawing group, primarily through a negative inductive effect (-I) and a negative resonance effect (-R).[2] The impact of these effects on the ethynyl group differs significantly between the two isomers.

  • 4-Ethynylbenzenesulfonamide (Para-isomer): In the para-isomer, both the inductive and resonance effects of the sulfonamide group work in concert to withdraw electron density from the entire aromatic ring, including the ethynyl substituent. This strong electron withdrawal has two major consequences:

    • Increased Acidity of the Terminal Proton: The electron-withdrawing nature of the para-sulfonamide group stabilizes the resulting acetylide anion formed upon deprotonation of the terminal alkyne. This increased acidity facilitates reactions that proceed via an acetylide intermediate, such as the Sonogashira coupling.[3]

    • Reduced Nucleophilicity of the Alkyne: The π-system of the alkyne is rendered more electron-deficient, making it a better electrophile but a poorer nucleophile. This can influence the rates of reactions where the alkyne acts as a nucleophile, such as in certain cycloaddition reactions.

  • This compound (Meta-isomer): In the meta-isomer, the strong -I effect of the sulfonamide group is still operative, withdrawing electron density from the ring. However, the -R effect does not extend to the meta position.[4][5] Consequently:

    • Moderated Acidity of the Terminal Proton: The acetylide anion is stabilized by the inductive effect, but to a lesser extent than in the para-isomer where resonance stabilization is also a factor. This suggests that the terminal proton of the 3-isomer is slightly less acidic than that of the 4-isomer.

    • Higher Electron Density of the Alkyne: With no direct resonance withdrawal, the alkyne in the 3-isomer is comparatively more electron-rich than in the 4-isomer. This can enhance its reactivity in reactions where the alkyne acts as a nucleophile.

The following diagram illustrates the key electronic differences influencing reactivity.

G cluster_0 4-Ethynylbenzenesulfonamide (para) cluster_1 This compound (meta) 4-isomer Strong Electron Withdrawal (-I and -R effects) 4-acidity Higher Acidity of Terminal Proton 4-isomer->4-acidity Stabilizes acetylide 4-reactivity Favors Acetylide Formation (e.g., Sonogashira) 4-acidity->4-reactivity 3-isomer Moderate Electron Withdrawal (-I effect only at meta) 3-acidity Lower Acidity of Terminal Proton 3-isomer->3-acidity Less stabilization of acetylide 3-reactivity More Nucleophilic Alkyne 3-isomer->3-reactivity Less electron withdrawn

Caption: Electronic effects on the reactivity of 3- and 4-Ethynylbenzenesulfonamide.

Steric Considerations

In many common reactions of terminal alkynes, the steric environment around the ethynyl group is a crucial factor. For both 3- and 4-Ethynylbenzenesulfonamide, the sulfonamide group is relatively distant from the reactive alkyne, and therefore, steric hindrance is not expected to be a major differentiating factor in their reactivity.[6]

Experimental Protocols and Mechanistic Insights

To illustrate the practical implications of these reactivity differences, we present representative protocols for two of the most common and powerful reactions involving terminal alkynes: the Sonogashira coupling and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[3][7]

Sonogashira Coupling: A Palladium and Copper-Catalyzed Cross-Coupling

The Sonogashira reaction is a robust method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[3] The reaction proceeds via a catalytic cycle involving both palladium and copper.[8] The increased acidity of the terminal proton in 4-Ethynylbenzenesulfonamide is expected to facilitate the formation of the key copper acetylide intermediate, potentially leading to faster reaction rates or milder reaction conditions compared to the 3-isomer.

Representative Experimental Protocol:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 equiv), 3- or 4-Ethynylbenzenesulfonamide (1.2 equiv), copper(I) iodide (0.05 equiv), and a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 equiv).

  • Solvent and Base Addition: Add a suitable solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), followed by a base, typically an amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 equiv).

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium(0) species, which is the active catalyst, is sensitive to oxidation. An inert atmosphere is crucial to prevent catalyst deactivation.

  • Copper(I) Iodide: The copper co-catalyst is essential for the formation of the copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[8]

  • Base: The amine base is required to deprotonate the terminal alkyne, forming the reactive acetylide anion.

The workflow for a typical Sonogashira coupling is depicted below.

G start Start setup Reaction Setup: Aryl Halide, Alkyne, Pd Catalyst, CuI start->setup solvent_base Add Solvent (THF/DMF) and Base (Et3N) setup->solvent_base reaction Stir at RT or Heat solvent_base->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring monitoring->reaction Incomplete workup Quench, Extract, Wash, and Dry monitoring->workup Complete purification Purify by Column Chromatography workup->purification product Final Product purification->product

Caption: General workflow for a Sonogashira coupling reaction.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups.[7] The CuAAC reaction, which forms a stable 1,2,3-triazole linkage, is a prime example.[9][10] Given that both isomers can participate in this reaction, the choice between them may depend on the desired electronic properties of the final triazole-containing product. The more electron-withdrawing nature of the 4-substituted isomer will impart a greater dipole moment to the resulting triazole product.

Representative Experimental Protocol:

  • Reaction Setup: In a vial, dissolve the azide-containing compound (1.0 equiv) and either 3- or 4-Ethynylbenzenesulfonamide (1.0-1.2 equiv) in a suitable solvent system, often a mixture of t-butanol and water or dimethyl sulfoxide (DMSO).

  • Catalyst Preparation: In a separate vial, prepare the copper catalyst by adding a solution of copper(II) sulfate (CuSO₄) (0.05-0.1 equiv) to a solution of a reducing agent, typically sodium ascorbate (0.1-0.2 equiv). A ligand such as tris(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can be added to stabilize the active Cu(I) species.[9]

  • Reaction Initiation: Add the freshly prepared copper catalyst solution to the mixture of the azide and alkyne.

  • Reaction Execution: Stir the reaction mixture at room temperature. The reaction is often complete within a few hours. Monitor the progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, the product can often be isolated by simple filtration if it precipitates from the reaction mixture. Alternatively, the reaction mixture can be diluted with water and extracted with an organic solvent. The crude product is then purified by crystallization or column chromatography.

Causality Behind Experimental Choices:

  • Copper(II) Sulfate and Sodium Ascorbate: This combination generates the active Cu(I) catalyst in situ. Sodium ascorbate reduces Cu(II) to Cu(I).[7]

  • Solvent System: The use of aqueous solvent mixtures often accelerates the reaction and is environmentally benign.

  • Ligand (Optional but Recommended): Ligands like TBTA or THPTA stabilize the Cu(I) oxidation state, preventing disproportionation and oxidative side reactions, leading to more reliable and higher-yielding reactions.[9]

Conclusion: Strategic Selection for Desired Outcomes

The choice between this compound and 4-Ethynylbenzenesulfonamide is a strategic one that should be guided by the specific requirements of the synthetic target and the reaction chemistry to be employed.

  • 4-Ethynylbenzenesulfonamide is the preferred choice when enhanced acidity of the terminal alkyne is desired, which can lead to more efficient Sonogashira couplings and other reactions proceeding through an acetylide intermediate. The strong electron-withdrawing nature of the para-sulfonamide group will also significantly influence the electronic properties of the final product.

  • This compound , with its more electron-rich alkyne, may be advantageous in reactions where the alkyne acts as a nucleophile. The less pronounced electronic perturbation from the meta-sulfonamide group could be beneficial when seeking to maintain the inherent nucleophilicity of the alkyne or to fine-tune the electronic properties of the final molecule in a more subtle manner.

Ultimately, a thorough understanding of the electronic and steric factors governing the reactivity of these two isomers empowers the modern chemist to make informed decisions, leading to more efficient and successful synthetic endeavors in the pursuit of novel therapeutics and chemical probes.

References

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A Comparative Guide to the Biological Activity of 3-Ethynylbenzenesulfonamide and Other Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the biological activity of 3-Ethynylbenzenesulfonamide with other prominent sulfonamides, primarily focusing on their role as carbonic anhydrase inhibitors. This document is intended for researchers, scientists, and drug development professionals interested in the structure-activity relationships and therapeutic potential of this important class of compounds.

Introduction: The Enduring Significance of Sulfonamides in Medicine

Sulfonamides (R-SO₂NH₂) represent a cornerstone of medicinal chemistry. Initially lauded for their antimicrobial properties, their therapeutic applications have since expanded significantly. A primary mechanism through which many sulfonamides exert their biological effects is the inhibition of carbonic anhydrases (CAs), a family of ubiquitous metalloenzymes.[1] CAs play a critical role in various physiological processes, including pH regulation, CO₂ transport, and electrolyte balance.[2] Consequently, inhibitors of these enzymes have found utility as diuretics, anti-glaucoma agents, antiepileptics, and more recently, as anticancer and anti-obesity drugs.[3]

The sulfonamide moiety itself is a key pharmacophore, capable of coordinating with the zinc ion located in the active site of carbonic anhydrases, leading to the inhibition of their catalytic activity.[4] The diverse therapeutic applications of sulfonamides stem from the existence of at least 15 different human CA isoforms, which exhibit distinct tissue distribution and physiological functions.[5] This isoform diversity allows for the development of selective inhibitors targeting specific CAs implicated in various pathologies, thereby minimizing off-target effects.[6]

This guide will focus on the biological activity of this compound, a member of the sulfonamide family, in comparison to other well-established sulfonamides. While direct experimental data for this compound is not extensively available in the public domain, we will draw upon data from a closely related analog, 4-phenylethynylbenzenesulfonamide, to infer its potential activity and selectivity profile.[7] This comparative analysis will be benchmarked against the widely used, non-selective carbonic anhydrase inhibitor, Acetazolamide.

Comparative Analysis of Carbonic Anhydrase Inhibition

The primary biological target for many benzenesulfonamides is the family of carbonic anhydrase enzymes. The inhibitory potency and isoform selectivity are key determinants of their therapeutic potential.

The Promise of Ethynyl-Substituted Benzenesulfonamides

The introduction of an ethynyl group onto the benzenesulfonamide scaffold can significantly influence its inhibitory profile. While specific data for the 3-ethynyl isomer is lacking, studies on the analog 4-phenylethynylbenzenesulfonamide reveal a compelling profile of selective inhibition. This analog demonstrates a remarkable preference for the tumor-associated isoforms hCA IX and hCA XII over the ubiquitous cytosolic isoforms hCA I and hCA II.[7] This selectivity is highly desirable for the development of anticancer agents, as hCA IX and hCA XII are often overexpressed in various tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis.[3]

The data for 4-phenylethynylbenzenesulfonamide suggests that the ethynylphenyl moiety likely engages in favorable interactions within the active site of hCA IX and hCA XII, contributing to its high affinity for these isoforms. In contrast, its interaction with the active sites of hCA I and hCA II is significantly weaker, leading to poor inhibition.

Quantitative Comparison of Inhibitory Potency

To provide a clear comparison, the following table summarizes the inhibition constants (Kᵢ) of 4-phenylethynylbenzenesulfonamide and the non-selective inhibitor Acetazolamide against four key human carbonic anhydrase isoforms. A lower Kᵢ value indicates a higher binding affinity and more potent inhibition.

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
4-Phenylethynylbenzenesulfonamide>10000187035.44.8
Acetazolamide25012255.7

Data for 4-Phenylethynylbenzenesulfonamide and Acetazolamide from Benchchem.[7]

Interpretation of the Data:

  • 4-Phenylethynylbenzenesulfonamide exhibits remarkable selectivity for the tumor-associated isoforms hCA IX and particularly hCA XII, with Kᵢ values in the nanomolar range. Conversely, it is a very weak inhibitor of the cytosolic isoforms hCA I and hCA II.[7] This profile suggests that ethynyl-substituted benzenesulfonamides like the 3-ethynyl analog could be promising candidates for the development of targeted anticancer therapies with a reduced potential for side effects associated with the inhibition of off-target CAs.

  • Acetazolamide , in stark contrast, is a potent inhibitor of all four isoforms, demonstrating its non-selective nature.[7][8] While effective in conditions where broad CA inhibition is desired, this lack of selectivity can lead to side effects.[2]

Experimental Protocols for Assessing Biological Activity

The evaluation of carbonic anhydrase inhibitors relies on robust and reproducible in vitro assays. The gold-standard method is the stopped-flow CO₂ hydration assay, which directly measures the enzyme's catalytic activity. A more accessible colorimetric method is also widely used for initial screening.

Stopped-Flow CO₂ Hydration Assay

This kinetic assay is the most accurate method for determining the inhibitory potency of compounds against carbonic anhydrases.[7]

Principle: The assay measures the enzyme-catalyzed hydration of carbon dioxide to bicarbonate and a proton. The resulting decrease in pH is monitored in real-time using a pH indicator, and the initial rate of this change is proportional to the enzyme's activity.[1]

Experimental Workflow:

G cluster_prep Reagent Preparation cluster_incubation Pre-incubation cluster_assay Stopped-Flow Measurement cluster_analysis Data Analysis P1 Prepare CO2-saturated water A1 Load enzyme-inhibitor mix and CO2-saturated water into separate syringes P1->A1 P2 Prepare buffer with pH indicator I1 Mix enzyme with inhibitor (or vehicle) P2->I1 P3 Prepare enzyme stock solution P3->I1 P4 Prepare inhibitor stock solutions (serial dilutions) P4->I1 I2 Incubate for a defined period I2->A1 A2 Rapidly mix solutions in the observation cell A1->A2 A3 Monitor absorbance change of pH indicator over time A2->A3 D1 Calculate initial reaction rates A3->D1 D2 Plot rates vs. inhibitor concentration D1->D2 D3 Determine IC50 and/or Ki values D2->D3

Caption: Workflow for Stopped-Flow CO₂ Hydration Assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • CO₂-Saturated Water: Prepare fresh by bubbling CO₂ gas through chilled, deionized water. Keep on ice to maintain saturation.[1]

    • Assay Buffer: A suitable buffer (e.g., Tris-HCl) containing a pH indicator (e.g., phenol red) is prepared. The pH is adjusted to be on the steep part of the indicator's titration curve.[1]

    • Enzyme Solution: A stock solution of the purified human carbonic anhydrase isoform is prepared in the assay buffer.

    • Inhibitor Solutions: A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent (e.g., DMSO) and serially diluted to obtain a range of concentrations.

  • Enzyme-Inhibitor Pre-incubation:

    • The enzyme solution is pre-incubated with various concentrations of the inhibitor (or vehicle control) for a specific time (e.g., 15 minutes) at room temperature to allow for binding to occur.[9]

  • Stopped-Flow Measurement:

    • The stopped-flow instrument is set up and equilibrated to the desired temperature.

    • One syringe is loaded with the CO₂-saturated water, and the other with the enzyme-inhibitor mixture.[1]

    • The two solutions are rapidly mixed, and the change in absorbance of the pH indicator is recorded over a short period (milliseconds to seconds).

  • Data Analysis:

    • The initial rate of the reaction is calculated from the slope of the absorbance versus time curve.

    • The rates are plotted against the inhibitor concentrations, and the data are fitted to a suitable equation to determine the IC₅₀ (the concentration of inhibitor that causes 50% inhibition) and subsequently the Kᵢ value.

Colorimetric p-Nitrophenyl Acetate (p-NPA) Hydrolysis Assay

This assay is a convenient method for high-throughput screening of carbonic anhydrase inhibitors.[9]

Principle: This assay is based on the esterase activity of carbonic anhydrase. The enzyme catalyzes the hydrolysis of the colorless substrate p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol (p-NP). The rate of p-NP formation is monitored spectrophotometrically at 400-405 nm. In the presence of an inhibitor, the rate of this reaction is reduced.[9]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.5).[9]

    • Enzyme Solution: A working solution of the purified CA isoform is prepared in the assay buffer.

    • Substrate Solution: A stock solution of p-NPA is prepared in a solvent like acetonitrile or DMSO.[9]

    • Inhibitor Solutions: Serial dilutions of the test compounds are prepared.

  • Assay Procedure (96-well plate format):

    • To the wells of a microplate, add the assay buffer, the inhibitor solution (or vehicle), and the enzyme solution.

    • Incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow for enzyme-inhibitor binding.[9]

    • Initiate the reaction by adding the substrate solution to all wells.

    • Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals.

  • Data Analysis:

    • Calculate the rate of reaction from the change in absorbance over time.

    • Determine the percent inhibition for each inhibitor concentration and calculate the IC₅₀ value.

The Role of Carbonic Anhydrase IX in Tumor Hypoxia

The selective inhibition of tumor-associated carbonic anhydrase isoforms like hCA IX is a promising strategy in cancer therapy. hCA IX is overexpressed in many solid tumors in response to hypoxia (low oxygen levels).

G cluster_tumor Tumor Microenvironment cluster_cell Cancer Cell cluster_extracellular Extracellular Space Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_exp CAIX Gene Expression HIF1a->CAIX_exp CAIX CAIX Protein CAIX_exp->CAIX H2CO3 H2CO3 CAIX->H2CO3 catalyzes CO2 CO2 (from metabolism) CO2->H2CO3 H2O H2O H2O->H2CO3 HCO3 HCO3- H2CO3->HCO3 H_plus H+ H2CO3->H_plus pHi Intracellular pH (pHi) Maintained HCO3->pHi H_plus->pHi pHe Extracellular pH (pHe) Acidification H_plus->pHe Proliferation Cell Proliferation & Survival pHi->Proliferation Metastasis Invasion & Metastasis pHe->Metastasis Inhibitor This compound (Selective CAIX Inhibitor) Inhibitor->CAIX inhibits

Caption: Role of CAIX in Tumor Hypoxia and Site of Inhibition.

Under hypoxic conditions, the transcription factor HIF-1α is stabilized, leading to the increased expression of the CAIX gene. The resulting CAIX protein on the surface of cancer cells catalyzes the hydration of CO₂, a product of increased glycolysis, into protons and bicarbonate ions. The protons are extruded, leading to the acidification of the extracellular microenvironment, which promotes tumor invasion and metastasis. The bicarbonate ions are transported back into the cell, helping to maintain a neutral intracellular pH, which is favorable for cell proliferation and survival. A selective CAIX inhibitor, such as potentially this compound, would block this catalytic activity, leading to an increase in intracellular acidity and a decrease in extracellular acidity, thereby inhibiting tumor growth and metastasis.

Conclusion

While direct experimental evidence for the biological activity of this compound is still emerging, the available data for its close analog, 4-phenylethynylbenzenesulfonamide, strongly suggests its potential as a selective inhibitor of the tumor-associated carbonic anhydrase isoforms IX and XII. This selectivity profile, when compared to the non-selective nature of classical inhibitors like Acetazolamide, highlights the promise of ethynyl-substituted benzenesulfonamides in the development of targeted cancer therapies. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of this compound and other novel sulfonamide derivatives, enabling researchers to further elucidate their therapeutic potential.

References

  • Tsukerman, A., & Tsui, J. (2021). Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1838-1850. [Link]

  • ResearchGate. (n.d.). Inhibition data of hCA isoforms I, II, IX and XII using acetazolamide (AAZ) as standard drug. [Link]

  • ResearchGate. (n.d.). K i values (in nM): Inhibition of human carbonic anhydrase I, II, IX, XII of compounds 1-15 with the standard inhibitor acetazolamide (AAZ) and SLC-0111 (positive control) and calculated selectivity of hCA IX and hCA XII against hCA I and hCA II, respectively. [Link]

  • Giel-Pietraszuk, M., et al. (2019). Organoruthenium(II) Complexes of Acetazolamide Potently Inhibit Human Carbonic Anhydrase Isoforms I, II, IX and XII. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 388-393. [Link]

  • Kim, J. K., et al. (2021). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. Molecules and Cells, 44(1), 47-54. [Link]

  • Angeli, A., et al. (2018). Carbonic Anhydrase Inhibitors of Different Structures Dilate Pre-Contracted Porcine Retinal Arteries. International Journal of Molecular Sciences, 19(11), 3379. [Link]

  • Tufts, J. C., et al. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Biophysical Journal, 112(6), 1237-1246. [Link]

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  • Taylor & Francis. (n.d.). Carbonic anhydrase inhibitors – Knowledge and References. [Link]

  • De Simone, G., & Supuran, C. T. (2020). Looking toward the Rim of the Active Site Cavity of Druggable Human Carbonic Anhydrase Isoforms. ACS Medicinal Chemistry Letters, 11(4), 482-485. [Link]

  • Lee, J. Y., et al. (2020). Kinetic Study of CO2 Hydration by Small-Molecule Catalysts with A Second Coordination Sphere that Mimic the Effect of the Thr-199 Residue of Carbonic Anhydrase. International Journal of Molecular Sciences, 21(18), 6835. [Link]

  • Anzenbacher, P., Jr., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Chem, 2(2), 271-282. [Link]

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  • ResearchGate. (n.d.). K I values for the in vitro inhibition of hCA I, hCA II and IX with compounds 1-10, NK-154, NK-168 and AZA. [Link]

  • Wang, L., et al. (2019). Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase Inhibitory Evaluations of Benzenesulfonamide Derivatives Containing Thiazolidinone. Molecules, 24(13), 2418. [Link]

  • D'Ascenzio, M., et al. (2020). New Dihydrothiazole Benzensulfonamides: Looking for Selectivity toward Carbonic Anhydrase Isoforms I, II, IX, and XII. ACS Medicinal Chemistry Letters, 11(4), 513-520. [Link]

  • Angeli, A., et al. (2021). Benzenesulfonamide decorated dihydropyrimidin(thi)ones: carbonic anhydrase profiling and antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1634-1647. [Link]

  • Bua, S., et al. (2022). Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. International Journal of Molecular Sciences, 23(25), 16297. [Link]

  • Pinard, M. A., et al. (2013). Structural study of interaction between brinzolamide and dorzolamide inhibition of human carbonic anhydrases. Bioorganic & Medicinal Chemistry, 21(22), 7210-7215. [Link]

  • Al-Rashida, M., et al. (2019). Benzenesulfonamides Incorporating Hydantoin Moieties Effectively Inhibit Eukaryoticand Human Carbonic Anhydrases. Molecules, 24(21), 3878. [Link]

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A Researcher's Guide to the Validation of 3-Ethynylbenzenesulfonamide as a Selective Carbonic Anhydrase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation and comparative analysis of 3-Ethynylbenzenesulfonamide as a carbonic anhydrase (CA) inhibitor. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of protocols. Instead, it offers an in-depth rationale for the experimental choices, ensuring a robust and self-validating workflow. We will benchmark the performance of our target molecule against established standards, providing the necessary experimental designs to generate objective, publication-quality data.

Introduction: The Rationale for Novel Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that are crucial to fundamental physiological processes.[1][2][3] They catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[2][3][4] This simple reaction is pivotal in pH regulation, CO₂ transport, electrolyte secretion, and various biosynthetic pathways.[4][5]

Given their widespread roles, the dysfunction or overexpression of specific CA isoforms is linked to a range of pathologies. This has made them compelling therapeutic targets for decades.[6][7][8][9] The primary sulfonamide moiety (—SO₂NH₂) is a well-established zinc-binding group (ZBG) that anchors inhibitors within the enzyme's active site, effectively blocking catalysis.[10][11] This has led to the successful development of drugs for glaucoma (Dorzolamide), epilepsy, and altitude sickness (Acetazolamide).[5][11]

However, the human body expresses 15 different CA isoforms, and a lack of selectivity can lead to off-target effects.[3][12] For instance, the tumor-associated isoforms CA IX and CA XII are overexpressed in hypoxic cancers and contribute to the acidic tumor microenvironment, promoting cancer progression and metastasis.[6][7][8][10] Therefore, the central goal in modern CA inhibitor design is to achieve isoform selectivity, targeting pathogenic CAs while sparing the ubiquitous, physiologically vital isoforms like CA I and CA II.

This compound enters this landscape as a promising candidate. Its rigid ethynyl group offers a vector for exploring specific interactions within the active site cleft, potentially leading to a unique selectivity profile compared to more flexible analogs. This guide outlines the critical path to validating its efficacy and selectivity.

The Validation Framework: A Multi-Pillar Approach

A thorough validation of a novel inhibitor is not a single experiment but a logical progression of assays, each building upon the last. Our approach is founded on three pillars: Enzymatic Inhibition, Biophysical Binding, and Cellular Target Engagement.

G cluster_0 Phase 1: Enzymatic Activity cluster_1 Phase 2: Biophysical Confirmation cluster_2 Phase 3: Cellular Context enzymatic_assay Stopped-Flow CO₂ Hydration Assay (Determine Ki) spr Surface Plasmon Resonance (SPR) (Determine ka, kd, KD) enzymatic_assay->spr Confirms direct binding itc Isothermal Titration Calorimetry (ITC) (Determine KD, ΔH, ΔS) enzymatic_assay->itc Confirms direct binding cetsa Cellular Thermal Shift Assay (CETSA) (Confirm Target Engagement) spr->cetsa Validates in-cell activity itc->cetsa Validates in-cell activity

Caption: Experimental workflow for the validation of a selective carbonic anhydrase inhibitor.

We will use two well-characterized inhibitors as benchmarks for comparison:

  • Acetazolamide (AAZ): The archetypal non-selective, clinically used CA inhibitor.[4][13]

  • 4-Phenylethynylbenzenesulfonamide: A structurally related analog with published data, providing a direct, rational comparison for the ethynylbenzenesulfonamide scaffold.[14]

Quantitative Comparison of Inhibitor Potency

The primary goal is to determine the inhibition constant (Kᵢ) of this compound against key CA isoforms and compare it to our benchmarks. A lower Kᵢ value signifies a higher binding affinity and more potent inhibition.[14] The key isoforms for this validation are:

  • hCA I & hCA II: Ubiquitous, cytosolic "off-target" isoforms. High Kᵢ values are desirable.

  • hCA IX & hCA XII: Tumor-associated, transmembrane "on-target" isoforms. Low Kᵢ values are desirable.

The following table presents data for our chosen benchmarks. The objective of the subsequent experimental protocols is to populate this table for our candidate molecule, this compound.

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Selectivity (I/IX)Selectivity (II/IX)
Acetazolamide 250[14]12[14]25[14]5.7[14]100.48
4-Phenylethynylbenzenesulfonamide >10,000[14]1870[14]35.4[14]4.8[14]>28252.8
This compound To be determinedTo be determinedTo be determinedTo be determinedTo be calculatedTo be calculated

Data Interpretation: The data clearly shows Acetazolamide's lack of selectivity, as it potently inhibits the off-target hCA II.[14] In contrast, 4-Phenylethynylbenzenesulfonamide demonstrates significant selectivity for the tumor-associated isoforms, particularly against hCA II, making it a much more desirable profile for anticancer applications.[14]

Experimental Protocols: A Step-by-Step Guide

Pillar 1: Enzymatic Inhibition Assay

The gold-standard method for measuring CA activity and inhibition is the stopped-flow CO₂ hydration assay .[13][14] This technique directly measures the enzyme's native catalytic function, providing the most accurate and reliable Kᵢ values.

Causality: We choose this over simpler esterase assays because some compounds can inhibit the surrogate esterase activity without affecting the physiologically relevant CO₂ hydration.[2] This method directly measures the catalytic event of interest.

Protocol: Stopped-Flow CO₂ Hydration Assay

  • Reagent Preparation:

    • Assay Buffer: Prepare a 20 mM TRIS buffer containing a pH indicator (e.g., 100 µM Phenol Red), adjusted to pH 8.3.[2]

    • Enzyme Solutions: Prepare stock solutions of purified recombinant hCA I, II, IX, and XII in the assay buffer. The final concentration in the assay will be low nanomolar (e.g., 5-10 nM).

    • Inhibitor Solutions: Prepare a 10 mM stock of this compound in DMSO. Create a series of dilutions in assay buffer to achieve a final concentration range that brackets the expected Kᵢ (e.g., from 0.1 nM to 10 µM).

    • Substrate Solution: Prepare CO₂-saturated water by bubbling pure CO₂ gas through chilled, deionized water for at least 30 minutes prior to and during the experiments.[2][14]

  • Enzyme-Inhibitor Pre-incubation:

    • Mix the enzyme solution with each concentration of the inhibitor solution (and a DMSO-only control).

    • Incubate for 15-30 minutes at a controlled temperature (e.g., 25°C) to allow the enzyme-inhibitor complex to reach equilibrium.

  • Stopped-Flow Measurement:

    • Load one syringe of the stopped-flow instrument with the enzyme-inhibitor mixture and the other with the CO₂-saturated water.[14]

    • Rapidly mix the contents. The hydration of CO₂ to HCO₃⁻ and H⁺ will cause a drop in pH.

    • Monitor the change in absorbance of the pH indicator over time at its maximum absorbance wavelength (e.g., 570 nm for Phenol Red).[2]

  • Data Analysis:

    • Determine the initial rate of the reaction (V₀) from the slope of the absorbance vs. time curve for each inhibitor concentration.

    • Plot the percentage of enzyme activity relative to the DMSO control against the inhibitor concentration.

    • Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a dose-response curve.

    • Convert the IC₅₀ value to the Kᵢ value using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant for CO₂ for that specific CA isoform.[14]

Pillar 2: Biophysical Binding Assays

While enzymatic assays demonstrate functional inhibition, biophysical assays confirm direct binding and provide a deeper understanding of the interaction kinetics and thermodynamics.

Causality: SPR is a powerful, label-free technology for measuring real-time binding kinetics.[15][16] It provides the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₗ). A slow kₔ (long residence time) can be more important for in vivo efficacy than Kₗ alone.

Protocol: SPR Kinetic Analysis

  • Chip Preparation:

    • Immobilize high-purity recombinant CA isoforms onto separate flow cells of a carboxylated sensor chip (e.g., CM5) via amine coupling.[15]

    • Activate the surface with EDC/NHS, inject the CA protein until the desired immobilization level is reached, and then deactivate any remaining active esters with ethanolamine.[15]

    • Use one flow cell as a reference by activating and deactivating it without immobilizing any protein. This allows for the subtraction of bulk refractive index changes and non-specific binding.[15]

  • Binding Measurement:

    • Prepare a dilution series of this compound in a suitable running buffer (e.g., HBS-EP+). The concentration range should span from 0.1 to 100 times the expected Kₗ.[15]

    • Inject the different concentrations of the inhibitor over the CA and reference flow cells at a constant flow rate.

    • Monitor the association (binding) and dissociation (wash-off) phases in real-time, generating a sensorgram.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data.

    • Globally fit the corrected sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir interaction model) to determine kₐ, kₔ, and Kₗ (Kₗ = kₔ/kₐ).[16]

Causality: ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[17][18] It determines the binding affinity (Kₐ, from which Kₗ is calculated), the binding stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. This information is invaluable for understanding the driving forces of the interaction (e.g., hydrogen bonds vs. hydrophobic effects) and for lead optimization.[18][19]

Protocol: ITC Thermodynamic Analysis

  • Sample Preparation:

    • Dialyze the purified CA protein and dissolve the inhibitor in the exact same buffer to minimize heats of dilution. A common buffer is 10-20 mM phosphate with 50-150 mM NaCl.

    • Place the CA solution (e.g., 5-20 µM) in the sample cell of the calorimeter.[19]

    • Load the inhibitor solution (e.g., 50-200 µM, typically 10x the protein concentration) into the injection syringe.[19]

  • Titration:

    • Set the experiment temperature (e.g., 25°C).

    • Perform a series of small, sequential injections (e.g., 25 injections of 10 µL each) of the inhibitor into the protein solution.[19]

    • The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells, yielding a heat signal for each injection.

  • Data Analysis:

    • Integrate the area under each peak to determine the heat change per injection.

    • Plot the heat change against the molar ratio of inhibitor to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to calculate Kₐ, n, and ΔH.

    • The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTlnKₐ = ΔH - TΔS.[18]

Pillar 3: Cellular Target Engagement

Causality: Demonstrating that a compound inhibits a purified enzyme is essential, but confirming it can enter a cell and bind to its target in a complex physiological environment is the critical next step. The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target engagement in intact cells or even tissues.[20][21] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[21][22][23]

Protocol: Western Blot-based CETSA

  • Cell Treatment:

    • Culture cells known to express the target CA isoform (e.g., a cancer cell line overexpressing CA IX).

    • Treat the cells with a high concentration of this compound (e.g., 10-50 µM) or a vehicle control (DMSO) for 1-2 hours.

  • Thermal Challenge:

    • Aliquot the treated cell suspensions into separate PCR tubes.

    • Heat the aliquots to a range of different temperatures for 3 minutes (e.g., from 40°C to 70°C). This creates a "melt curve."

    • Immediately cool the samples on ice.

  • Protein Extraction and Analysis:

    • Lyse the cells (e.g., by freeze-thaw cycles or sonication).

    • Centrifuge at high speed to pellet the aggregated, denatured proteins.

    • Collect the supernatant, which contains the soluble, non-denatured protein fraction.

    • Analyze the amount of soluble CA protein remaining at each temperature using Western blotting with a specific anti-CA antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble protein remaining against the temperature for both the inhibitor-treated and vehicle-treated samples.

    • A successful target engagement event will result in a rightward shift of the melt curve for the inhibitor-treated sample, indicating that the protein was stabilized and remained soluble at higher temperatures.[22]

Visualizing the Mechanism of Action

Understanding how sulfonamides inhibit carbonic anhydrase is key to interpreting the experimental data.

G cluster_0 Carbonic Anhydrase Active Site cluster_1 Catalytic Cycle cluster_2 Inhibition Mechanism Zn Zn²⁺ His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 OH ⁻OH Zn->OH Coordination HCO3 HCO₃⁻ CO2 CO₂ CO2->OH Nucleophilic Attack H2O H₂O HCO3->H2O Product Release & Water Binding H2O->OH Proton Shuttle Inhibitor R-SO₂NH⁻ Inhibitor->Zn Binds to Zinc, Displaces Water/OH⁻

Caption: Mechanism of carbonic anhydrase catalysis and sulfonamide inhibition.

Conclusion

The validation of a novel carbonic anhydrase inhibitor like this compound requires a rigorous, multi-faceted approach. By systematically progressing from functional enzymatic assays to direct biophysical binding confirmation and finally to in-cell target engagement, researchers can build an unassailable case for the molecule's mechanism of action and selectivity profile. The protocols and comparative framework outlined in this guide provide a clear and logical path to generating the high-quality data necessary for publication and for advancing promising candidates toward preclinical development. The unique structural motif of this compound holds the potential for a novel and highly selective inhibitor, and the thorough execution of these validation steps is paramount to unlocking that potential.

References

  • Benchchem. Application Note: High-Throughput Screening of Carbonic Anhydrase VI Inhibitors Using Surface Plasmon Resonance. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGECDrH586uimVBWD5gquNnM9nPRq4OGde1ZjCK634XsMObfYnP9nrRhastCMwU04R6YA0fqkpE9dxyVex19C4js-fiHZdQMx18yeOU9sL5LO9iXiU57sBePQynSmJN3aXp8z8_nFdKLKNVjqBl43o45rqxRSy5kGppsaaa2CReEXQzUCXKI_rrMrF2SHwtd-XEapeOru3kXsisZAAVIrweNDLfx7zgcarDRUBwKEpxBLic9bmeEAHCjnBdKXT6FPzmGQPZjvtdtoZCkQk=]
  • Di Domizio, J., et al. (2014). Label-free characterization of carbonic anhydrase-novel inhibitor interactions using surface plasmon resonance, isothermal titration calorimetry and fluorescence-based thermal shift assays. Journal of Molecular Recognition, 27(1), 46-56. [URL: https://pubmed.ncbi.nlm.nih.gov/24166828/]
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  • Sharma, A., et al. (2018). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Journal of Medicinal Chemistry, 61(9), 4006-4023. [URL: https://pubmed.ncbi.nlm.nih.gov/29648818/]
  • Bua, S., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(15), 8348-8360. [URL: https://pubmed.ncbi.nlm.nih.gov/32519851/]
  • Yüksek, H., et al. (2004). Synthesis, characterization, antimicrobial activity and structure-activity relationships of new aryldisulfonamides. Archiv der Pharmazie, 337(8), 445-51. [URL: https://pubmed.ncbi.nlm.nih.gov/15352063/]
  • Al-Warhi, T., et al. (2023). Novel benzenesulfonamides containing a dual triazole moiety with selective carbonic anhydrase inhibition and anticancer activity. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10363294/]
  • ResearchGate. (2017). Synthesis and Characterization of Some New benzenesulfonamides. [URL: https://www.researchgate.
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  • Semantic Scholar. (2024). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carboni. [URL: https://www.semanticscholar.org/paper/Design%2C-synthesis-and-mechanistic-study-of-new-as-El-Gazzar-El-Gazzar/336263595f9c9c86950275817a0210085a662762]
  • Jiang, X., et al. (2011). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3110188/]
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comparative docking studies of 3-Ethynylbenzenesulfonamide derivatives

These findings provide a clear, data-supported rationale for prioritizing the synthesis and experimental validation of derivatives bearing polar functional groups at the para position. Future work should involve synthesizing these high-scoring compounds and determining their inhibitory activity (e.g., IC₅₀ values) experimentally to validate the predictive power of this computational model. [12]

References

  • RCSB Protein Data Bank. (2010). 3K34: Human carbonic anhydrase II with a sulfonamide inhibitor. [Link]

  • Chimera UCSF. (2020). Protein-ligand docking with AutoDock Vina and UCSF Chimera. YouTube. [Link]

  • RCSB Protein Data Bank. (2011). 3ML2: Human carbonic anhydsase II in complex with an aryl sulfonamide inhibitor. [Link]

  • PubMed. (2013). Docking, CoMFA and CoMSIA Studies of a Series of Sulfonamides Derivatives as Carbonic Anhydrase I Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • RCSB Protein Data Bank. (2006). 1Z9Y: carbonic anhydrase II in complex with furosemide as sulfonamide inhibitor. [Link]

  • RCSB Protein Data Bank. (n.d.). 2HD6: Crystal structure of the human carbonic anhydrase II in complex with a hypoxia-activatable sulfonamide. [Link]

  • RCSB Protein Data Bank. (2011). 3M2Y: Carbonic Anhydrase II in complex with novel sulfonamide inhibitor. [Link]

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  • National Institutes of Health. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. [Link]

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A Head-to-Head Comparison of Synthesis Routes for Ethynylbenzenesulfonamides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of bioactive molecules, the ethynylbenzenesulfonamide scaffold represents a valuable pharmacophore. Its utility in medicinal chemistry, particularly as a precursor for carbonic anhydrase inhibitors and other therapeutic agents, necessitates efficient and reliable synthetic access. This guide provides a head-to-head comparison of the primary synthetic routes to ethynylbenzenesulfonamides, offering field-proven insights and experimental data to inform your selection of the most suitable methodology. We will delve into two principal strategies: the classical, stepwise Sonogashira coupling approach and a more recent, streamlined one-pot synthesis.

Route 1: The Classical Stepwise Approach via Sonogashira Coupling

The traditional and most widely employed method for the synthesis of ethynylbenzenesulfonamides involves a two-step sequence: the formation of a halogenated benzenesulfonamide followed by a palladium-catalyzed Sonogashira cross-coupling reaction with a protected or terminal alkyne. This route offers flexibility in the choice of starting materials and allows for the isolation and purification of intermediates, which can be advantageous for ensuring the purity of the final product.

Mechanistic Considerations

The cornerstone of this route is the Sonogashira coupling, a powerful C-C bond-forming reaction between a terminal alkyne and an aryl or vinyl halide.[1] The catalytic cycle, co-catalyzed by palladium and copper, involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[2] To circumvent issues with the gaseous nature and potential for side reactions of acetylene, a protected alkyne such as trimethylsilylacetylene (TMSA) is commonly used. The trimethylsilyl (TMS) group is then removed in a subsequent deprotection step.[3]

Experimental Workflow & Protocol

The classical synthesis can be broken down into three key stages:

  • Synthesis of the Halogenated Benzenesulfonamide Precursor: This is typically achieved by the reaction of a corresponding aniline with a sulfonyl chloride, or by direct halosulfonation of a substituted benzene. For instance, 4-iodobenzenesulfonamide can be prepared from 4-iodoaniline.

  • Sonogashira Coupling: The halogenated benzenesulfonamide is then coupled with trimethylsilylacetylene in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine or diisopropylamine) in a suitable solvent like THF or DMF.[2]

  • Deprotection of the Trimethylsilyl Group: The resulting TMS-protected ethynylbenzenesulfonamide is treated with a fluoride source, such as tetrabutylammonium fluoride (TBAF), or a base like potassium carbonate in methanol to cleave the silicon-carbon bond and afford the terminal alkyne.[3]

Detailed Experimental Protocol: Synthesis of 4-Ethynylbenzenesulfonamide via the Classical Route

Step 1: Sonogashira Coupling of 4-Iodobenzenesulfonamide with Trimethylsilylacetylene

  • To a solution of 4-iodobenzenesulfonamide (1.0 equiv) in anhydrous THF are added Pd(PPh₃)₂Cl₂ (0.02 equiv), CuI (0.04 equiv), and triethylamine (3.0 equiv).

  • The mixture is degassed and placed under an inert atmosphere (e.g., argon or nitrogen).

  • Trimethylsilylacetylene (1.2 equiv) is added dropwise, and the reaction mixture is stirred at room temperature for 12-24 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

  • Upon completion, the reaction mixture is filtered to remove the catalyst, and the solvent is removed under reduced pressure.

  • The crude product, 4-((trimethylsilyl)ethynyl)benzenesulfonamide, is then purified by column chromatography on silica gel.

Step 2: Deprotection of 4-((trimethylsilyl)ethynyl)benzenesulfonamide

  • The purified 4-((trimethylsilyl)ethynyl)benzenesulfonamide (1.0 equiv) is dissolved in methanol.

  • Potassium carbonate (2.0 equiv) is added, and the mixture is stirred at room temperature for 2-4 hours.

  • The reaction is monitored by TLC until the starting material is fully consumed.

  • The solvent is evaporated, and the residue is partitioned between water and ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 4-ethynylbenzenesulfonamide.

Route 2: The One-Pot Synthesis Approach

In an effort to improve efficiency and reduce the number of synthetic steps and purification procedures, a one-pot synthesis of 4-ethynylbenzenesulfonamides has been developed.[4][5] This innovative approach combines debrominative decarboxylation, sulfamation, and elimination reactions in a single reaction vessel, starting from a readily accessible precursor.

Mechanistic Considerations

This one-pot strategy initiates with the simultaneous debrominative decarboxylation and sulfamation of anti-2,3-dibromo-3-(4-chlorosulfonylphenyl)propanoic acid. This precursor is treated with an amine under microwave irradiation to stereoselectively form an intermediate (Z)-4-(2-bromovinyl)benzenesulfonamide. Without isolation, this intermediate is then treated with a base, such as sodium ethoxide, to induce elimination of HBr and afford the final 4-ethynylbenzenesulfonamide.[5]

Experimental Workflow & Protocol

The one-pot synthesis streamlines the process into a single, continuous workflow.

Detailed Experimental Protocol: One-Pot Synthesis of N-Substituted-4-ethynylbenzenesulfonamides [5]

  • A mixture of anti-2,3-dibromo-3-(4-chlorosulfonylphenyl)propanoic acid (1.0 equiv) and the desired primary or secondary amine (2.5 equiv) in DMF (for alkylamines) or a 1:1 mixture of DMF and pyridine (for anilines) is subjected to microwave irradiation (800 W) for 1-3 minutes.

  • After cooling to room temperature, a solution of sodium ethoxide (prepared from sodium and ethanol) is added.

  • The reaction mixture is stirred at room temperature for 1-2 hours.

  • The reaction is quenched by the addition of water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography to yield the desired N-substituted-4-ethynylbenzenesulfonamide.

Head-to-Head Comparison of the Synthesis Routes

To facilitate an objective comparison, the following table summarizes the key performance indicators for each route.

FeatureClassical Stepwise Route (Sonogashira)One-Pot Synthesis Route
Overall Yield Generally moderate to good (typically 60-85% over two steps)Good to excellent (typically 65-90%)[5]
Number of Steps 2-3 (including precursor synthesis)1
Purification Intermediate purification often requiredSingle final purification
Reaction Time Longer (can be >24 hours for coupling and deprotection)Shorter (typically a few hours)
Reagents & Catalysts Palladium and copper catalysts, phosphine ligands, protected alkyneMicrowave irradiation, sodium ethoxide
Atom Economy Lower due to the use of protecting groups and multiple stepsHigher
Scalability Well-established and scalablePotentially scalable, but may require specialized microwave equipment
Substrate Scope Broad, tolerates a wide range of functional groups on the arene and alkyneDemonstrated for various primary and secondary amines[5]
Key Advantages Flexibility, well-understood mechanism, intermediate characterizationEfficiency, reduced waste, shorter reaction time
Key Disadvantages Multiple steps and purifications, use of expensive catalystsRequires a specific starting material, microwave-assisted

Visualizing the Synthetic Pathways

To further clarify the differences between the two routes, the following diagrams illustrate the respective workflows.

Classical_Route cluster_0 Classical Stepwise Route A Halogenated Benzenesulfonamide B Sonogashira Coupling (with TMS-Acetylene) A->B Pd/Cu catalyst, Base C TMS-Protected Ethynylbenzenesulfonamide B->C D Deprotection C->D Fluoride source or Base E Final Product: Ethynylbenzenesulfonamide D->E

Caption: Workflow for the Classical Stepwise Synthesis.

One_Pot_Route cluster_1 One-Pot Synthesis Route F anti-2,3-dibromo-3-(4-chlorosulfonylphenyl)propanoic acid + Amine G Microwave Irradiation (Debrominative Decarboxylation & Sulfamation) F->G H Intermediate (Z)-Vinyl Bromide (in situ) G->H I Elimination H->I Base (e.g., EtONa) J Final Product: N-Substituted Ethynylbenzenesulfonamide I->J

Sources

A Researcher's Guide to Assessing the Selectivity of 3-Ethynylbenzenesulfonamide-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The 3-ethynylbenzenesulfonamide scaffold has emerged as a privileged structure in medicinal chemistry, particularly for the development of potent inhibitors targeting the carbonic anhydrase (CA) family of enzymes. Given the high structural homology among the 15 human CA isoforms, achieving isoform selectivity is a critical challenge in the development of therapeutic agents with minimized off-target effects. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the selectivity of this compound-based inhibitors, integrating established experimental protocols with the rationale behind methodological choices.

The Imperative of Selectivity for Carbonic Anhydrase Inhibitors

Carbonic anhydrases are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Different isoforms are expressed in various tissues and play distinct physiological roles. For instance, cytosolic isoforms hCA I and II are widespread, while transmembrane isoforms like hCA IX and XII are overexpressed in hypoxic tumors and are validated anticancer targets.[2][3] Non-selective inhibition of ubiquitously expressed isoforms by drugs like acetazolamide can lead to a range of side effects, underscoring the need for isoform-selective inhibitors.[4][5] The this compound scaffold has been a focal point in designing such selective inhibitors, with compounds like SLC-0111 demonstrating notable selectivity for the tumor-associated CAs IX and XII over the cytosolic CAs I and II.[2]

The primary sulfonamide group of these inhibitors coordinates with the catalytic Zn2+ ion in the active site, while the substituted phenyl ring and its "tail" moieties extend into the active site cavity.[4][6] The nature and orientation of these tails are crucial determinants of potency and isoform selectivity, as they form specific interactions with amino acid residues that differ between isoforms.[6][7]

Comparative Selectivity Profiles of Benzenesulfonamide-Based Inhibitors

A quantitative comparison of an inhibitor's potency, typically expressed as the inhibition constant (Ki) or half-maximal inhibitory concentration (IC50), across a panel of CA isoforms is the cornerstone of selectivity assessment.[8] The selectivity ratio, calculated by dividing the Ki for an off-target isoform by the Ki for the target isoform, provides a clear measure of selectivity.[8]

Below is a representative comparison of the well-characterized inhibitor SLC-0111 and the non-selective clinical drug Acetazolamide (AAZ).

Inhibitor hCA I (Ki, nM) hCA II (Ki, nM) hCA IX (Ki, nM) hCA XII (Ki, nM) Selectivity Ratio (hCA II / hCA IX)
SLC-0111 High nM range (weak)150 (representative)5.8 (representative)8.2 (representative)~26
Acetazolamide (AAZ) 25012255.7~0.5

Note: The data for SLC-0111 are representative values compiled from literature to illustrate its selectivity profile.[2][8] Actual values may vary based on experimental conditions.

This data clearly illustrates that SLC-0111 is significantly more potent against the cancer-associated isoforms hCA IX and XII compared to the off-target cytosolic isoform hCA II. In contrast, Acetazolamide is a potent inhibitor of hCA II, leading to the side effects associated with its clinical use.

Key Experimental Methodologies for Selectivity Profiling

Accurate and reproducible experimental data is the bedrock of any selectivity assessment. The following protocols are standard in the field for characterizing carbonic anhydrase inhibitors.

Stopped-Flow CO2 Hydration Assay

This is the gold-standard method for measuring the kinetics of CA-catalyzed CO2 hydration and determining the inhibitory potency of compounds.[1][8] The assay rapidly mixes a solution containing the CA enzyme and a pH indicator with a CO2-saturated solution. The resulting enzymatic hydration of CO2 produces protons, causing a pH drop that is monitored in real-time by the change in absorbance of the pH indicator.[1]

G cluster_0 Syringe A cluster_1 Syringe B A Enzyme (e.g., hCA IX) + pH Indicator (Phenol Red) + Inhibitor (Test Compound) Mixer Stopped-Flow Mixer A->Mixer B CO2-Saturated Water (on ice) B->Mixer Cell Observation Cell (Spectrophotometer) Mixer->Cell Rapid Mixing DAQ Data Acquisition System (Absorbance vs. Time) Cell->DAQ Monitor Absorbance Change Analysis Calculate Initial Rate Determine Ki DAQ->Analysis

Caption: Workflow for the Stopped-Flow CO2 Hydration Assay.

Detailed Protocol:

  • Reagent Preparation:

    • Enzyme Solution: Prepare a stock solution of the purified recombinant human CA isoform in a suitable buffer (e.g., 20 mM Tris, pH 8.3). The final concentration in the assay is typically in the nanomolar range.[9]

    • CO2-Saturated Water: Bubble pure CO2 gas through deionized water kept on ice for at least 30 minutes. The concentration of CO2 in saturated water at 4°C is approximately 77 mM.[1][9]

    • Indicator Solution: Prepare a stock solution of a pH indicator such as Phenol Red (e.g., 1 mM in water).[1]

    • Inhibitor Solutions: Prepare a stock solution of the this compound derivative in a suitable solvent like DMSO. Perform serial dilutions to generate a range of concentrations for testing.[1]

  • Instrument Setup:

    • Turn on the stopped-flow spectrophotometer and allow the lamp to warm up.

    • Set the observation wavelength for the chosen pH indicator (e.g., 570 nm for phenol red).[9]

    • Equilibrate the sample handling unit and observation cell to the desired temperature (e.g., 25°C).[1]

  • Assay Procedure:

    • Load one syringe of the instrument with the CO2-saturated water.

    • In a separate tube, pre-incubate the enzyme with the desired concentration of the inhibitor for a specified time (e.g., 15 minutes) at room temperature.[1] Add the pH indicator to this mixture.

    • Load the second syringe with the enzyme-inhibitor-indicator mixture.

    • Initiate a "push" to rapidly mix the contents of the two syringes in the observation cell.

    • Record the change in absorbance over time. The initial linear phase of the curve reflects the initial rate of the enzymatic reaction.

  • Data Analysis:

    • Calculate the initial reaction rates from the absorbance vs. time plots.

    • Plot the percentage of enzyme activity versus the logarithm of the inhibitor concentration.

    • Fit the data to the appropriate dose-response equation to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation, which requires knowledge of the substrate (CO2) concentration and the Michaelis-Menten constant (Km) of the enzyme for CO2.

Cellular Thermal Shift Assay (CETSA®)

While the stopped-flow assay is the gold standard for enzymatic activity, it does not confirm that an inhibitor engages its target in a cellular context. CETSA is a powerful method to verify target engagement in intact cells.[10][11] The principle is that ligand binding stabilizes a target protein, leading to an increase in its thermal denaturation temperature.[12][13]

G Start Treat Intact Cells with Inhibitor or Vehicle (DMSO) Heat Heat Cell Lysates or Intact Cells across a Temperature Gradient Start->Heat Separate Separate Soluble Proteins from Precipitated Aggregates (Centrifugation) Heat->Separate Quantify Quantify Remaining Soluble Target Protein (e.g., Western Blot, HTRF) Separate->Quantify Plot Plot Soluble Protein Fraction vs. Temperature Quantify->Plot Result Binding Induces a 'Thermal Shift' to a Higher Denaturation Temperature Plot->Result

Caption: General workflow for the Cellular Thermal Shift Assay (CETSA®).

Detailed Protocol:

  • Cell Treatment:

    • Culture cells known to express the target CA isoform (e.g., a cancer cell line overexpressing hCA IX).

    • Treat the cells with various concentrations of the this compound inhibitor or a vehicle control (e.g., DMSO) for a defined period (e.g., 1-2 hours) at 37°C.[14]

  • Thermal Challenge:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the samples to a range of temperatures for a short duration (e.g., 3 minutes) using a thermal cycler. A typical range might be 40°C to 70°C in 2-3°C increments.[14]

  • Lysis and Separation:

    • Lyse the cells (e.g., by freeze-thaw cycles or addition of a mild lysis buffer).

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the precipitated/aggregated proteins.[10]

  • Quantification of Soluble Protein:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Quantify the amount of the target CA isoform remaining in the supernatant using a specific detection method. Common methods include:

      • Western Blotting: Requires a specific antibody for the target CA.

      • High-Throughput Formats: Methods like AlphaScreen® or HTRF® can be used for higher throughput screening and require specific antibody pairs.[11][14]

  • Data Analysis:

    • For each inhibitor concentration, plot the normalized amount of soluble protein as a function of temperature.

    • The resulting curves are "melting curves." A shift of the curve to the right (higher temperature) in the presence of the inhibitor indicates target stabilization and therefore, target engagement.

Conclusion

A rigorous assessment of inhibitor selectivity is paramount in the development of targeted therapeutics. For the this compound class of carbonic anhydrase inhibitors, a multi-faceted approach is essential. The stopped-flow CO2 hydration assay provides the foundational kinetic data to determine potency and calculate selectivity ratios across different CA isoforms. Complementing this with the Cellular Thermal Shift Assay validates that the inhibitor engages its intended target within the complex milieu of a living cell. By employing these robust methodologies, researchers can confidently characterize the selectivity profiles of novel inhibitors, paving the way for the development of safer and more effective drugs.

References

  • IUPHAR/BPS Guide to PHARMACOLOGY. SLC-0111. [Link]

  • Li, Z., et al. (2015). N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • ACS Publications. (2015). N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors. [Link]

  • Giménez-Gualdo, A., et al. (2021). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules. [Link]

  • Angeli, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Journal of Medicinal Chemistry. [Link]

  • Rutkauskas, K., et al. (2021). Predicting Isoform-Selective Carbonic Anhydrase Inhibitors via Machine Learning and Rationalizing Structural Features Important for Selectivity. ACS Omega. [Link]

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  • El-Gamal, M. I., et al. (2022). Design and synthesis of benzothiazole-based SLC-0111 analogues as new inhibitors for the cancer-associated carbonic anhydrase isoforms IX and XII. Scientific Reports. [Link]

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  • Angeli, A., et al. (2016). Kinetic and X-ray crystallographic investigations on carbonic anhydrase isoforms I, II, IX and XII of a thioureido analog of SLC-0111. Bioorganic & Medicinal Chemistry. [Link]

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A Researcher's Guide to 3-Ethynylbenzenesulfonamide Derivatives: Correlating In Vitro Potency with In Vivo Performance

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising compound in a petri dish to a viable therapeutic in a living system is fraught with challenges. The sulfonamide scaffold, a cornerstone in medicinal chemistry, continues to yield derivatives with potent biological activities. Among these, 3-ethynylbenzenesulfonamide derivatives have emerged as a class of molecules with significant therapeutic potential, primarily as inhibitors of carbonic anhydrases (CAs) and as anticancer agents.

This guide provides an in-depth technical comparison of the in vitro and in vivo efficacy of this compound derivatives and their close analogs. By dissecting the experimental data and methodologies, we aim to provide a clear understanding of the factors that govern the translation of laboratory findings to preclinical and clinical success.

The Molecular Target: Carbonic Anhydrases and Beyond

The primary allure of benzenesulfonamide derivatives lies in their well-established role as inhibitors of carbonic anhydrases, a family of zinc-containing metalloenzymes.[1] These enzymes are pivotal in various physiological processes, including pH regulation, CO2 transport, and electrolyte secretion. Notably, certain CA isoforms, such as CA IX and CA XII, are overexpressed in various tumors, contributing to the acidic tumor microenvironment and promoting cancer progression.[2] This makes them attractive targets for anticancer therapy. The ethynyl group, a small, rigid, and electron-rich moiety, can engage in unique interactions within the enzyme's active site, potentially leading to enhanced potency and selectivity.

Beyond carbonic anhydrase inhibition, benzenesulfonamide derivatives have been explored as inhibitors of other enzymes and as modulators of various signaling pathways implicated in disease.[3][4]

In Vitro Efficacy: Quantifying Potency at the Molecular and Cellular Level

The initial assessment of any new chemical entity begins with rigorous in vitro testing. These assays provide a controlled environment to quantify the direct interaction of a compound with its molecular target and its effect on cellular functions.

Enzymatic Inhibition Assays

For this compound derivatives targeting carbonic anhydrases, the primary in vitro assay measures the inhibition of CO2 hydration. The results are typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), with lower values indicating higher potency.

Derivative (Analog)Target Isoform(s)In Vitro Potency (Ki/IC50)Reference
Benzenesulfonamide Analog 1hCA I, II, IX, XIIKi: 9.7 nM (hCA I), 1150 nM (hCA II), 6.2 nM (hCA IX), 2.3 nM (hCA XII)[5]
Benzenesulfonamide Analog 2hCA I, II, IX, XIIKi: 45.1 nM (hCA IX), 4.5 nM (hCA XII)[5]
Isatin-linked Benzenesulfonamide 9ahCA IX60.5 nM[6]
Isatin-linked Benzenesulfonamide 9ghCA IX92.1 nM[6]

Table 1: Representative In Vitro Carbonic Anhydrase Inhibitory Activity of Benzenesulfonamide Derivatives.

Cellular Assays

Beyond enzymatic activity, it is crucial to assess a compound's effect on cancer cells. Cytotoxicity assays, such as the MTT or MTS assay, measure the concentration of the compound required to reduce cell viability by 50% (GI50 or IC50).

Derivative (Analog)Cancer Cell LineIn Vitro Potency (GI50/IC50)Reference
Phenylisoxazole Sulfonamide 58HL-60 (Leukemia)1.21 µM[4]
Phenylisoxazole Sulfonamide 58MV4-11 (Leukemia)0.15 µM[4]
Benzenesulfonamide Derivative BA-3bVarious Cancer Cell Lines0.007 - 0.036 µM[7]
Thiazolone-Benzenesulfonamide 4eMDA-MB-231 (Breast Cancer)1.52 µM[1]

Table 2: Representative In Vitro Anticancer Activity of Benzenesulfonamide Derivatives.

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydrase Assay)

This protocol outlines a standard method for determining the inhibitory activity of compounds against carbonic anhydrase.

Materials:

  • Recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • HEPES buffer (pH 7.4)

  • Phenol red indicator

  • CO2-saturated water

  • Stopped-flow spectrophotometer

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare stock solutions of the CA enzymes and test compounds. Serially dilute the test compounds to the desired concentrations.

  • Assay Mixture: In the stopped-flow instrument's syringe, mix the HEPES buffer, phenol red indicator, and the CA enzyme. In the other syringe, place the CO2-saturated water.

  • Reaction Initiation: Rapidly mix the contents of the two syringes. The CA-catalyzed hydration of CO2 will cause a pH change, which is monitored by the change in absorbance of the phenol red indicator at 557 nm.

  • Data Acquisition: Record the initial rate of the reaction.

  • Inhibition Measurement: Repeat the assay in the presence of various concentrations of the test compounds.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 or Ki value by fitting the data to a dose-response curve.

cluster_in_vitro In Vitro Efficacy Assessment Target Molecular Target (e.g., Carbonic Anhydrase) Enzyme_Assay Enzymatic Inhibition Assay (e.g., Stopped-Flow) Target->Enzyme_Assay Catalyzes reaction Compound This compound Derivative Compound->Enzyme_Assay Inhibits Cell_Assay Cell-Based Assay (e.g., MTT Assay) Compound->Cell_Assay Affects IC50_Ki Potency (IC50 / Ki) Enzyme_Assay->IC50_Ki Determines GI50 Cytotoxicity (GI50) Cell_Assay->GI50 Determines

Caption: Workflow for in vitro efficacy evaluation.

In Vivo Efficacy: Assessing Performance in a Complex Biological System

While in vitro assays are essential for initial screening, they cannot replicate the complexity of a living organism. In vivo studies in animal models are therefore a critical step in the drug development pipeline, providing insights into a compound's efficacy, pharmacokinetics, and safety profile.

Xenograft Models for Anticancer Activity

For evaluating the anticancer potential of this compound derivatives, the most common in vivo models are xenografts, where human cancer cells are implanted into immunocompromised mice.

Derivative (Analog)Animal ModelIn Vivo EfficacyReference
Ureido-substituted benzenesulfonamide FC-531Xenograft modelReduced tumor growth and metastatization[8]
Benzenesulfonamide BSM-0004Xenograft breast cancer modelReduced tumor growth[9]
Substituted benzenesulfonamide ER-3826Coronary occluded ratsReduced size of myocardial infarction at >0.3 mg/kg i.v.[3]

Table 3: Representative In Vivo Efficacy of Benzenesulfonamide Derivatives.

Experimental Protocol: In Vivo Xenograft Model

This protocol provides a general framework for assessing the antitumor efficacy of a test compound in a subcutaneous xenograft model.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or NSG)

  • Human cancer cell line of interest

  • Test compound (this compound derivative) formulated for administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Inject a suspension of the human cancer cells subcutaneously into the flank of the mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomly assign the mice to treatment and control groups. Administer the test compound or vehicle control according to the predetermined dosing schedule (e.g., daily, twice daily) and route (e.g., oral gavage, intraperitoneal injection).

  • Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., 2-3 times per week). Calculate the tumor volume using the formula: (Length x Width²)/2.

  • Monitoring: Monitor the body weight and overall health of the mice throughout the study.

  • Endpoint: The study is typically terminated when the tumors in the control group reach a predetermined size or when the animals show signs of distress.

  • Data Analysis: Compare the tumor growth curves between the treated and control groups to determine the extent of tumor growth inhibition.

cluster_in_vivo In Vivo Efficacy Assessment (Xenograft Model) Cell_Implantation Implant Human Cancer Cells Tumor_Growth Tumor Growth to Palpable Size Cell_Implantation->Tumor_Growth Randomization Randomize Mice into Groups Tumor_Growth->Randomization Treatment Administer Compound and Vehicle Randomization->Treatment Measurement Measure Tumor Volume and Body Weight Treatment->Measurement Repeatedly Analysis Analyze Tumor Growth Inhibition Measurement->Analysis

Caption: Workflow for in vivo xenograft studies.

Bridging the Gap: Why In Vitro Potency Doesn't Always Translate to In Vivo Efficacy

A common and often frustrating observation in drug discovery is the disconnect between potent in vitro activity and a lack of in vivo efficacy. Several factors contribute to this discrepancy, collectively known as the "in vitro-in vivo correlation" (IVIVC) gap.

Pharmacokinetics (ADME):

  • Absorption: For a drug to be effective, it must be absorbed into the bloodstream. Poor oral bioavailability can severely limit the concentration of the compound reaching the target site.[10]

  • Distribution: The compound must distribute to the tissue where the target is located. High plasma protein binding can reduce the amount of free drug available to exert its effect.

  • Metabolism: The liver and other organs can metabolize the drug into inactive or even toxic byproducts. Rapid metabolism can lead to a short half-life and reduced efficacy.[11]

  • Excretion: The body eliminates the drug through various routes, such as urine and feces. Rapid excretion can also limit the duration of action.

Pharmacodynamics:

  • Target Engagement: Even if the drug reaches the target tissue, it must engage with its molecular target at a sufficient concentration and for a sufficient duration to elicit a biological response.

  • Off-Target Effects: The compound may interact with other molecules in the body, leading to unexpected side effects or a reduction in efficacy.

  • Tumor Microenvironment: The in vivo tumor microenvironment is far more complex than a cell culture dish, with factors like hypoxia, acidosis, and stromal interactions influencing drug response.

cluster_ivivc Factors Influencing In Vitro to In Vivo Translation cluster_pk Pharmacokinetics (ADME) cluster_pd Pharmacodynamics In_Vitro High In Vitro Potency (Low IC50/Ki) In_Vivo In Vivo Efficacy In_Vitro->In_Vivo Translation? Absorption Poor Absorption Absorption->In_Vivo Hinders Distribution Unfavorable Distribution Distribution->In_Vivo Hinders Metabolism Rapid Metabolism Metabolism->In_Vivo Hinders Excretion Fast Excretion Excretion->In_Vivo Hinders Target_Engagement Insufficient Target Engagement Target_Engagement->In_Vivo Hinders Off_Target Off-Target Effects Off_Target->In_Vivo Hinders TME Tumor Microenvironment TME->In_Vivo Hinders

Caption: The IVIVC gap and influencing factors.

Conclusion: A Holistic Approach to Drug Discovery

The development of this compound derivatives as therapeutic agents requires a multifaceted approach that integrates both in vitro and in vivo studies. While in vitro assays provide a crucial initial assessment of a compound's potency and mechanism of action, they are only one piece of the puzzle. A thorough understanding of a compound's pharmacokinetic and pharmacodynamic properties in a living system is paramount for predicting its clinical success. By carefully designing and interpreting both in vitro and in vivo experiments, researchers can bridge the IVIVC gap and accelerate the development of novel and effective therapies.

References

  • Nemr, M. T. M., AboulMagd, A. M., Hassan, H. M., Hamed, A. A., Hamed, M. I. A., & Elsaadi, M. T. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(43), 26955–26975. [Link]

  • Kondo, K., Seo, T., Ochi, T., Nakagawa, Y., & Ohtani, T. (1998). Synthesis and biological evaluation of substituted benzenesulfonamides as novel potent membrane-bound phospholipase A2 inhibitors. Journal of Medicinal Chemistry, 41(14), 2687–2697. [Link]

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  • Tse, F. L., & Jaffe, J. M. (1989). Disposition and metabolism of N-butylbenzenesulfonamide in Sprague Dawley rats and B6C3F1/N mice and in vitro in hepatocytes from rats, mice, and humans. Drug Metabolism and Disposition, 17(5), 535–540. [Link]

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  • Thompson, T. N., Weber, A. E., Wallace, M. A., Strader, C. D., & Meisner, J. A. (1997). The pharmacokinetics of a thiazole benzenesulfonamide beta 3-adrenergic receptor agonist and its analogs in rats, dogs, and monkeys: improving oral bioavailability. Drug Metabolism and Disposition, 25(5), 609–615. [Link]

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  • Zhang, W., Li, J., Wang, Y., Zhang, Y., Wang, C., Zhang, Y., ... & Qian, H. (2021). Design, synthesis, and biological activity evaluation of a series of novel sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. Bioorganic Chemistry, 111, 104849. [Link]

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  • Kumar, A., Sharma, S., Angeli, A., Supuran, C. T., & Singh, N. (2024). Design, synthesis, and biological evaluation of 3-benzenesulfonamide-linked 3-hydrazinoisatin derivatives as carbonic anhydrase inhibitors. Archiv der Pharmazie, 357(6), e2300718. [Link]

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  • Meng, X., Wang, S., Li, Y., Wang, Y., Liu, Y., & Zhang, Y. (2016). Synthesis and anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents. European Journal of Medicinal Chemistry, 121, 527–537. [Link]

  • El-Damasy, D. A., Ke, H., & Supuran, C. T. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports, 12(1), 16757. [Link]

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  • Ronca, R., Gazzaroli, G., Tavani, C., Filiberti, S., Massardi, M. L., Turati, M., ... & Giacomini, A. (2025). An ureido-substituted benzenesulfonamide carbonic anhydrase inhibitor exerts a potent antitumor effect in vitro and in vivo. Experimental Hematology & Oncology, 14(1), 104. [Link]

  • Singh, S., Sharma, A., Kumar, A., Angeli, A., Supuran, C. T., & Singh, N. (2021). Anti-breast cancer action of carbonic anhydrase IX inhibitor 4-[4-(4-Benzo[1]dioxol-5-ylmethyl-piperazin-1-yl)-benzylidene-hydrazinocarbonyl]-benzenesulfonamide (BSM-0004): in vitro and in vivo studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 954–963. [Link]

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  • Gazzaroli, G., Tavani, C., Filiberti, S., Massardi, M. L., Turati, M., Garattini, G., ... & Ronca, R. (2025). An ureido-substituted benzenesulfonamide carbonic anhydrase inhibitor exerts a potent antitumor effect in vitro and in vivo. Experimental Hematology & Oncology, 14(1), 104. [Link]

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A Researcher's Guide to Characterizing the Cross-Reactivity of 3-Ethynylbenzenesulfonamide Probes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, understanding the target landscape of a chemical probe is paramount. This guide provides an in-depth comparison of methodologies to characterize the on-target and off-target interactions of 3-Ethynylbenzenesulfonamide, a key structural motif in a class of enzyme inhibitors. We will delve into the established targets of this compound class and present detailed experimental frameworks for comprehensively mapping its cross-reactivity profile within the complex environment of the cell.

The benzenesulfonamide moiety is a well-established pharmacophore for inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial for physiological processes like pH regulation and CO2 homeostasis. The ethynyl group on the phenyl ring provides a versatile handle for "click" chemistry, allowing these molecules to be used as activity-based probes (ABPs) for target identification and validation. Specifically, regioisomeric phenylethynylbenzenesulfonamides have been shown to be potent inhibitors of several human carbonic anhydrase (hCA) isoforms. The meta-substituted derivatives, which include this compound, are known to effectively inhibit hCA I, IX, and XII[1]. While this provides a clear indication of the intended targets, a thorough understanding of a probe's utility and potential for therapeutic development requires a proteome-wide assessment of its selectivity.

This guide will compare three powerful chemoproteomic techniques for elucidating the target profile of this compound probes:

  • Cellular Thermal Shift Assay (CETSA) : To confirm direct target engagement in a cellular context.

  • Competitive Activity-Based Protein Profiling (ABPP) : To identify off-targets within specific enzyme families.

  • Affinity Purification coupled with Mass Spectrometry (AP-MS) : For a broad, unbiased discovery of interacting proteins.

By employing these complementary methods, researchers can build a comprehensive and reliable profile of their this compound probes, ensuring both scientific rigor and a clear path toward further development.

Comparative Analysis of Target Profiling Methodologies

Each technique offers unique advantages and insights into the behavior of a chemical probe. The choice of method, or more often the combination of methods, will depend on the specific research question and the available resources.

Methodology Principle Strengths Limitations
Cellular Thermal Shift Assay (CETSA) Ligand binding increases the thermal stability of the target protein.Physiologically relevant as it can be performed in intact cells and tissues; No chemical modification of the probe is required.[2]Not all protein-ligand interactions result in a significant thermal shift; Requires a specific antibody for detection in non-MS based formats.
Competitive Activity-Based Protein Profiling (ABPP) A broad-spectrum activity-based probe is used to label active enzymes. Pre-incubation with the compound of interest prevents labeling of its targets.Provides information on the functional state of enzymes; Can identify off-targets within a large enzyme family simultaneously.[3]Requires a suitable broad-spectrum probe for the enzyme class of interest; May not identify non-enzymatic targets or targets for which no suitable ABP exists.
Affinity Purification-Mass Spectrometry (AP-MS) The probe, tagged with an affinity handle (e.g., biotin), is used to pull down its binding partners from a cell lysate for identification by mass spectrometry.Unbiased, proteome-wide target identification; Can identify both enzymatic and non-enzymatic binding partners.[4]Potential for non-specific binding to the affinity matrix leading to false positives; Transient or weak interactions may be missed.[3]

Visualizing the Experimental Approaches

To better understand the workflow of each technique, the following diagrams illustrate the key steps involved.

CETSA_Workflow cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Protein Extraction & Analysis cluster_3 Data Interpretation A Intact Cells B Treat with 3-EBS or Vehicle A->B C Aliquot and Heat at Varying Temperatures B->C D Cell Lysis C->D E Separate Soluble and Aggregated Proteins D->E F Quantify Soluble Target Protein (e.g., Western Blot) E->F G Plot Melting Curves F->G H Compare Vehicle vs. 3-EBS G->H I Thermal Shift Indicates Target Engagement H->I

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Competitive_ABPP_Workflow cluster_0 Competitive Binding cluster_1 Probe Labeling cluster_2 Analysis cluster_3 Target Identification A Proteome (Cells or Lysate) B Pre-incubate with 3-EBS or Vehicle A->B C Add Broad-Spectrum Activity-Based Probe B->C D Lyse Cells (if applicable) C->D E Click Chemistry (if applicable) D->E F Analyze by Gel or LC-MS/MS E->F G Identify Proteins with Reduced Probe Labeling F->G H These are Potential Targets of 3-EBS G->H

Caption: Competitive Activity-Based Protein Profiling (ABPP) Workflow.

AP_MS_Workflow cluster_0 Probe Design & Application cluster_1 Affinity Purification cluster_2 Mass Spectrometry cluster_3 Data Analysis A Synthesize Biotinylated 3-EBS Probe B Incubate with Cell Lysate A->B C Capture Probe-Protein Complexes on Streptavidin Beads B->C D Wash to Remove Non-specific Binders C->D E Elute Bound Proteins D->E F Digest Proteins into Peptides E->F G Analyze by LC-MS/MS F->G H Identify Enriched Proteins Compared to Control G->H I These are Potential Binding Partners of 3-EBS H->I

Caption: Affinity Purification-Mass Spectrometry (AP-MS) Workflow.

Experimental Protocols

Herein, we provide detailed, step-by-step methodologies for the key experiments discussed.

Protocol 1: Cellular Thermal Shift Assay (CETSA)

This protocol is designed to verify the engagement of this compound (3-EBS) with its target proteins, such as carbonic anhydrases, in intact cells.

Materials:

  • Cell line of interest (e.g., one known to express target CAs)

  • Complete cell culture medium

  • This compound (3-EBS)

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., PBS with protease inhibitors)

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Ultracentrifuge or high-speed microcentrifuge

  • Equipment for protein quantification (e.g., Western blot apparatus, antibodies against target proteins)

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to approximately 80% confluency.

    • Treat cells with the desired concentration of 3-EBS or vehicle control for a predetermined time (e.g., 1-2 hours) in the incubator.

  • Harvesting and Aliquoting:

    • Harvest the cells by scraping or trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.

  • Heat Challenge:

    • Place the samples in a thermal cycler programmed with a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a 3-minute cooling step at room temperature.

  • Cell Lysis and Separation:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

    • Separate the soluble fraction from the precipitated protein by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).

  • Analysis:

    • Carefully collect the supernatant (soluble fraction).

    • Analyze the amount of soluble target protein at each temperature point by Western blotting or other quantitative protein detection methods.

  • Data Interpretation:

    • Generate a melting curve by plotting the percentage of soluble protein against temperature for both the vehicle- and 3-EBS-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of 3-EBS indicates thermal stabilization and thus, target engagement.[5][6]

Protocol 2: Competitive Activity-Based Protein Profiling (ABPP)

This protocol aims to identify the targets of 3-EBS within a specific enzyme class by competing with a broad-spectrum activity-based probe.

Materials:

  • Cell lysate or intact cells

  • This compound (3-EBS)

  • Vehicle control (e.g., DMSO)

  • A broad-spectrum activity-based probe for the enzyme family of interest (e.g., a probe targeting serine hydrolases if off-target effects on this family are suspected). The probe should contain a reporter tag (e.g., biotin or a fluorescent dye) or a bioorthogonal handle (e.g., an alkyne or azide for click chemistry).

  • Reagents for click chemistry (if applicable): copper(I) catalyst, ligand, reducing agent, and the corresponding reporter tag.

  • Streptavidin beads (for biotinylated probes)

  • SDS-PAGE gels and fluorescence scanner or Western blot apparatus

  • LC-MS/MS equipment for proteomic analysis

Procedure:

  • Proteome Preparation:

    • Prepare a cell lysate or use intact cells in culture.

  • Competitive Inhibition:

    • Pre-incubate the proteome with varying concentrations of 3-EBS or vehicle control for a specified time (e.g., 30 minutes at 37°C).

  • Probe Labeling:

    • Add the broad-spectrum ABP to the pre-incubated samples and incubate for a further period (e.g., 30 minutes at 37°C) to label the active enzymes not inhibited by 3-EBS.

  • Reporter Tag Conjugation (for two-step labeling):

    • If a probe with a bioorthogonal handle was used, perform a click reaction to attach a reporter tag (e.g., biotin-azide or rhodamine-azide).

  • Analysis:

    • Gel-based: Separate the proteins by SDS-PAGE and visualize the labeled enzymes using a fluorescence scanner (for fluorescent probes) or by streptavidin-blotting (for biotinylated probes). A decrease in band intensity in the 3-EBS-treated lanes compared to the vehicle control indicates a target.

    • MS-based: For a proteome-wide view, enrich the biotin-labeled proteins using streptavidin beads, digest the proteins on-bead, and identify the peptides by LC-MS/MS. Quantify the relative abundance of peptides between the 3-EBS and vehicle-treated samples.

  • Data Interpretation:

    • Proteins that show a dose-dependent decrease in labeling in the presence of 3-EBS are considered its potential on- and off-targets.[3]

Protocol 3: Affinity Purification-Mass Spectrometry (AP-MS)

This protocol is for the unbiased, proteome-wide identification of proteins that bind to a 3-EBS probe.

Materials:

  • A version of 3-EBS chemically modified with an affinity tag (e.g., biotin) and a linker. A control probe, ideally an inactive analogue, is also required.

  • Cell lysate

  • Streptavidin-conjugated magnetic beads or agarose resin

  • Wash buffers with varying stringencies (e.g., containing different salt concentrations and detergents)

  • Elution buffer (e.g., containing high concentrations of biotin or a denaturing agent like SDS)

  • Reagents for protein digestion (e.g., trypsin)

  • LC-MS/MS equipment

Procedure:

  • Probe Incubation:

    • Incubate the biotinylated 3-EBS probe (and the control probe in a separate sample) with the cell lysate to allow for the formation of probe-protein complexes.

  • Affinity Capture:

    • Add streptavidin beads to the lysate and incubate to capture the biotinylated probe and its binding partners.

  • Washing:

    • Thoroughly wash the beads with a series of buffers to remove proteins that bind non-specifically to the beads or the probe.

  • Elution and Digestion:

    • Elute the bound proteins from the beads.

    • Digest the eluted proteins into peptides using trypsin.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture by LC-MS/MS to identify the proteins.

  • Data Analysis and Target Identification:

    • Compare the list of proteins identified in the 3-EBS probe sample with those from the control probe sample and a beads-only control.

    • Proteins that are significantly enriched in the 3-EBS sample are considered potential binding partners.[4][7]

Conclusion

The characterization of a chemical probe's selectivity is a critical step in its development for both basic research and therapeutic applications. While this compound is known to target carbonic anhydrases, its full interaction profile within the proteome remains to be comprehensively mapped. This guide provides a framework for such an investigation by comparing and detailing the protocols for three powerful and complementary techniques: CETSA, competitive ABPP, and AP-MS.

By confirming direct target engagement with CETSA, exploring cross-reactivity within enzyme families using competitive ABPP, and performing an unbiased search for binding partners with AP-MS, researchers can build a high-confidence profile of their this compound probes. This multi-faceted approach not only validates the intended targets but also uncovers potential off-target effects that are crucial for interpreting experimental results and predicting potential toxicities. The rigorous application of these methodologies will undoubtedly accelerate the development of more selective and effective chemical tools for biology and medicine.

References

  • Almqvist, H., et al. (2016). CETSA simplifies high-throughput screening for target engagement. Nature Communications, 7, 11532. [Link]

  • Axelsson, H., et al. (2019). Using High Content Imaging to Quantify Target Engagement in Adherent Cells. Journal of Visualized Experiments, (146), e58670. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

  • Guzel, O., et al. (2011). Phenylethynylbenzenesulfonamide regioisomers strongly and selectively inhibit the transmembrane, tumor-associated carbonic anhydrase isoforms IX and XII over the cytosolic isoforms I and II. Bioorganic & Medicinal Chemistry Letters, 21(19), 5892-5896. [Link]

  • van der Hoorn, R. A. L., et al. (2011). Activity-based protein profiling for monitoring enzyme activity in vivo. Current Opinion in Plant Biology, 14(5), 493-500. [Link]

  • Nomura, D. K., et al. (2010). Activity-based protein profiling for mapping enzyme function in cells. Current Opinion in Chemical Biology, 14(2), 149-155. [Link]

  • Wright, A. T., & Cravatt, B. F. (2007). Chemical proteomic probes for profiling cytochrome P450 activities and drug interactions in vivo. Chemistry & Biology, 14(9), 1043-1051. [Link]

  • Gingras, A. C., et al. (2007). Analysis of protein complexes using mass spectrometry. Nature Reviews Molecular Cell Biology, 8(8), 645-654. [Link]

  • LaCava, J., et al. (2015). Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions. Nature Protocols, 10(4), 599-617. [Link]

  • Mtoz Biolabs. (n.d.). Activity-Based Protein Profiling (ABPP) Service. [Link]

  • Pelago Bioscience. (n.d.). CETSA®: Measuring Target Engagement in Whole Blood. [Link]

Sources

A Comparative Guide to Benzenesulfonamide Isomers in Drug Discovery: From Privileged Scaffold to Precision Tool

Author: BenchChem Technical Support Team. Date: January 2026

The benzenesulfonamide moiety is a cornerstone of modern medicinal chemistry. Recognized as a "privileged scaffold," its presence in a vast array of clinically successful drugs speaks to its remarkable versatility and favorable pharmacological properties.[1] This guide provides an in-depth technical comparison of the three structural isomers of benzenesulfonamide—ortho, meta, and para—for researchers, scientists, and drug development professionals. We will move beyond a simple catalog of compounds to explore the fundamental causality: how the seemingly minor shift of the sulfonamide group on the benzene ring dictates biological activity, target selectivity, and ultimately, therapeutic application.

This analysis is grounded in experimental data, detailing the structure-activity relationships (SAR) that emerge from each isomeric configuration. We will dissect why the para isomer has become a workhorse in targeting metalloenzymes, how the meta isomer is being leveraged to tackle new and challenging targets like antibiotic resistance enzymes, and how the sterically demanding ortho position can be used to enforce specific molecular conformations.

The Benzenesulfonamide Scaffold: Isomeric Forms

The fundamental difference between the isomers lies in the substitution pattern on the benzene ring relative to a primary substituent, which in drug design is typically the "tail" of the molecule designed to confer target specificity. The sulfonamide group itself often acts as the "warhead" or zinc-binding group (ZBG).

Caption: The three structural isomers of benzenesulfonamide.

General Synthesis of Substituted Benzenesulfonamides

The modular nature of benzenesulfonamide synthesis is a key reason for its prevalence in drug discovery libraries. The most fundamental and widely used method involves the reaction of a substituted benzenesulfonyl chloride with a primary or secondary amine.[1][2] This robust reaction allows for the facile introduction of diverse "tail" moieties to probe structure-activity relationships. More contemporary methods, such as palladium-catalyzed Buchwald-Hartwig amination, have further expanded the synthetic toolbox.[1]

Synthesis_Workflow cluster_0 Classical Synthesis Route start Substituted Benzene sulfonyl_chloride Benzenesulfonyl Chloride Intermediate start->sulfonyl_chloride Chlorosulfonic Acid product N-Substituted Benzenesulfonamide sulfonyl_chloride->product Base (e.g., Pyridine) amine Primary/Secondary Amine (Tail Group) amine->product

Caption: Generalized workflow for classical benzenesulfonamide synthesis.

Experimental Protocol: General Synthesis of an N-Aryl Benzenesulfonamide
  • Preparation of Benzenesulfonyl Chloride: To a solution of the desired substituted benzene (1.0 eq) in chloroform, add chlorosulfonic acid (3.0 eq) dropwise at 0°C.

  • Reaction: After the initial evolution of hydrogen chloride gas subsides, allow the reaction mixture to warm to room temperature and stir for 2-4 hours until the starting material is consumed (monitored by TLC).

  • Isolation of Intermediate: Carefully pour the reaction mixture onto crushed ice. The benzenesulfonyl chloride will precipitate or separate as an oil. Extract with a suitable organic solvent (e.g., dichloromethane), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Sulfonamide Formation: Dissolve the crude benzenesulfonyl chloride (1.0 eq) in a solvent such as pyridine or dichloromethane.

  • Amine Addition: Add the desired aniline or amine (1.1 eq) to the solution. If not using pyridine as the solvent, add a base like triethylamine (1.5 eq).

  • Final Reaction & Purification: Stir the reaction at room temperature or with gentle heating until completion. Pour the mixture into cold water to precipitate the final product. Filter the solid, wash with water, and purify by recrystallization from a suitable solvent like ethanol.[2]

The para-Isomer: The Workhorse of Carbonic Anhydrase Inhibition

The para-substituted benzenesulfonamide is arguably the most extensively studied and therapeutically successful isomer. Its linear geometry is perfectly suited for targeting the active site of zinc-containing metalloenzymes, most notably the carbonic anhydrases (CAs).[3]

Mechanism of Action & The "Tail Approach" The primary sulfonamide moiety (-SO₂NH₂) is an excellent zinc-binding group (ZBG). In the active site of a CA, the sulfonamide nitrogen deprotonates and coordinates directly to the catalytic Zn²⁺ ion, potently inhibiting the enzyme's function.[4] The key to achieving isoform selectivity—crucial for avoiding off-target effects—lies in the "tail approach."[3][5] Substituents attached at the para-position extend away from the zinc-binding site and interact with less conserved amino acid residues lining the active site cavity. This allows for the design of inhibitors that can distinguish between the 15 different human CA isoforms.[3][6] For instance, bulky or charged tails can be designed to interact with specific pockets present only in tumor-associated isoforms like CA IX and XII, making them attractive anticancer targets.[5]

Table 1: Representative para-Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors

Compound ClassTarget Isoform(s)Reported Activity (IC₅₀ / Kᵢ)Therapeutic AreaReference(s)
Ureido-substitutedhCA I, II, IX, XIIKᵢ values in low nanomolar range (e.g., 5.8 nM for hCA IX)Anticancer[7]
Thiazolone-basedhCA IXIC₅₀ = 2.55 µM (MCF-7 cells)Anticancer[5]
Fused PyrrolopyrimidineshCA IX, XIIPromising calculated inhibition activitiesAnticancer[8]
N-Aryl-β-alanineshCA I, II, VI, VII, XII, XIIINanomolar affinities, isoform-dependentVarious (Glaucoma, Epilepsy)[3]

The meta-Isomer: A Scaffold for New Challenges

While less common than its para counterpart, the meta-substituted benzenesulfonamide scaffold is gaining significant attention for its ability to address targets where the linear geometry of the para isomer is suboptimal. The angled disposition of the tail relative to the ZBG allows it to access different binding pockets.

Tackling Antibiotic Resistance: Metallo-β-Lactamase (MβL) Inhibition A critical application of the meta-isomer is in the development of inhibitors for metallo-β-lactamases (MβLs), enzymes that confer bacterial resistance to carbapenem antibiotics.[9][10] Structure-activity relationship studies have revealed that meta-substitution significantly improves the inhibitory activity against MβLs like ImiS.[9] In these cases, the sulfonamide group coordinates the zinc ion(s) in the MβL active site, while the angled meta-substituent provides crucial interactions that enhance binding affinity. One study found that a meta-substituted derivative (2g) was the most potent inhibitor in a series, with an IC₅₀ of 0.11 µM against ImiS.[10]

Selective Anticancer Agents The meta orientation has also been exploited to create highly potent and selective inhibitors of the cancer-related carbonic anhydrases IX and XII. Di-meta-substituted fluorinated benzenesulfonamides have been developed that achieve selectivity by exploiting the unique topology of the CA IX and XII active sites, a feat that is often challenging with para-substituted analogs.[11]

Table 2: Biological Activity of meta-Benzenesulfonamide Derivatives

Compound IDTarget EnzymeReported Activity (IC₅₀)Therapeutic ApplicationReference(s)
2g Metallo-β-lactamase ImiS0.11 µMAntibiotic Adjuvant[9][10]
Various Metallo-β-lactamase ImiS0.11–9.3 μMAntibiotic Adjuvant[9]
Various Carbonic Anhydrase IX, XIILow nanomolar Kᵢ valuesAnticancer[11]

The ortho-Isomer: A Tool for Conformational Control

The ortho-substituted isomer is the least explored of the three, primarily due to potential steric hindrance between the sulfonamide group and the adjacent substituent. This steric clash can impede binding to the primary target. However, this feature can also be harnessed as a design element.

Enforcing Bioactive Conformations An ortho-substituent, such as a hydroxyl group, can form a stable intramolecular hydrogen bond with the ureido NH moiety of a tail.[4] This interaction restricts the rotational freedom of the molecule, locking it into a specific, five-membered ring-like conformation. The resulting conformationally restricted molecule may present a preferential geometry for interacting with a target's active site, potentially leading to increased potency and selectivity. This strategy has been employed in the design of CAIs to pre-organize the molecule for optimal binding.[4]

Comparative Analysis: Isomerism as a Strategic Choice

The decision to use an ortho, meta, or para scaffold is a critical strategic choice in drug design, driven by the topology of the target's binding site.

Isomer_Vectors cluster_para para-Isomer cluster_meta meta-Isomer cluster_ortho ortho-Isomer p_center p_vector p_center->p_vector Linear Extension m_center m_vector m_center->m_vector Angled Projection o_center o_vector o_center->o_vector Steric Influence & Conformational Lock

Caption: Conceptual representation of substituent vectors for each isomer.

Featurepara-Isomermeta-Isomerortho-Isomer
Prevalence Most common, widely used.Emerging, increasingly popular.Niche, specialized use.
Geometry Linear extension from the ZBG.Angled projection from the ZBG.Proximal, potential for steric clash.
Primary Targets Carbonic Anhydrases (CAs).[3]Metallo-β-Lactamases (MβLs), specific CAs (IX, XII).[9][11]Targets requiring pre-organized conformations.[4]
Design Strategy "Tail approach" for isoform selectivity.[3]Accessing alternative binding pockets.[10]Conformational restriction via intramolecular bonds.[4]
Key Advantage Well-established SAR, predictable.Unlocks novel target classes.Enforces specific bioactive shapes.

Key Experimental Protocol: Carbonic Anhydrase Inhibition Assay

To validate the efficacy of newly synthesized benzenesulfonamide derivatives, a robust enzymatic assay is required. The stopped-flow CO₂ hydration assay is a gold standard method.

Principle: This assay measures the ability of a compound to inhibit the CA-catalyzed hydration of carbon dioxide to bicarbonate and a proton. The resulting change in pH is monitored using a colorimetric indicator.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a buffer solution (e.g., 20 mM HEPES, pH 7.5).

    • Prepare a solution of the pH indicator (e.g., p-nitrophenol).

    • Prepare stock solutions of the purified human CA isoform (e.g., hCA II) and the inhibitor compound in a suitable solvent (e.g., DMSO).

    • Prepare a CO₂-saturated water solution by bubbling CO₂ gas through chilled, deionized water.

  • Assay Procedure:

    • In a stopped-flow spectrophotometer, one syringe is loaded with the enzyme, buffer, and pH indicator solution. The other syringe is loaded with the CO₂-saturated water.

    • To measure inhibition, the enzyme solution is pre-incubated with various concentrations of the benzenesulfonamide inhibitor for a set period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).

  • Data Acquisition:

    • The two solutions are rapidly mixed, initiating the enzymatic reaction.

    • The rate of the reaction is monitored by the change in absorbance of the pH indicator over time (e.g., at 400 nm).

  • Data Analysis:

    • The initial reaction rates are calculated from the slope of the absorbance vs. time curve.

    • The percentage of inhibition for each inhibitor concentration is calculated relative to a control reaction without the inhibitor.

    • The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[12]

Conclusion

The positional isomerism of the benzenesulfonamide scaffold is a powerful, yet often underappreciated, tool in the drug discoverer's arsenal. While the core moiety provides the essential zinc-binding capability for a range of metalloenzymes, the choice of ortho, meta, or para substitution fundamentally dictates the trajectory and potential of a lead compound. The para isomer remains the undisputed scaffold of choice for classical targets like carbonic anhydrases, with a rich history and predictable structure-activity relationships. The meta isomer has emerged as a potent alternative, enabling the targeting of enzymes with different active site topologies and providing a crucial weapon in the fight against antibiotic resistance. Finally, the ortho isomer, though challenging, offers a sophisticated method for conformational locking to achieve higher potency and selectivity. A thorough understanding of the distinct properties and potential of each isomer is essential for rationally designing the next generation of benzenesulfonamide-based therapeutics.

References

  • Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggreg
  • Quantitative Structure-Activity Relationship for Novel Benzenesulfonamides Derivatives as Prominent Inhibitors of Carbonic Anhydrase Isoforms.MDPI.
  • Unveiling the Bioactivity of Benzenesulfonamides: A Comparative Guide to Structure-Activity Rel
  • Application Notes and Protocols for the Synthesis of Substituted Benzenesulfonamides.BenchChem.
  • Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity.PubMed.
  • Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors.
  • Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives.
  • meta-Substituted benzenesulfonamide: a potent scaffold for the development of metallo-β-lactamase ImiS inhibitors.Royal Society of Chemistry.
  • meta-Substituted benzenesulfonamide: a potent scaffold for the development of metallo-β-lactamase ImiS inhibitors.
  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases.MDPI.
  • Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII.
  • Potent carbonic anhydrase I, II, IX and XII inhibition activity of novel primary benzenesulfonamides incorporating bis-ureido moieties.
  • N-(2,3-dichlorophenyl)benzenesulfonamide and its Analogs: A Technical Guide for Drug Discovery.BenchChem.
  • Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors.
  • Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells.
  • Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling.
  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition.Royal Society of Chemistry.
  • Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evalu

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Ethynylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the proper handling and disposal of specialized chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Ethynylbenzenesulfonamide, a compound often utilized in synthetic chemistry. By adhering to these procedures, you will not only mitigate risks but also uphold your institution's commitment to environmental stewardship and regulatory compliance.

Understanding the Hazard Profile of this compound

Hazardous Combustion Products: In the event of a fire, expect the release of hazardous substances such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and sulfur oxides.[2][4]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for any purpose, including disposal, it is crucial to be outfitted with the appropriate personal protective equipment. This minimizes the risk of accidental exposure.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact and absorption.
Body Protection A lab coat or chemical-resistant apron.Protects clothing and skin from contamination.
Respiratory Protection A NIOSH-approved respirator.Necessary when handling the powder outside of a fume hood to prevent inhalation.

This information is consistent with the recommendations for handling similar sulfonamide compounds.[2][3]

Spill Management: A Swift and Safe Response

Accidental spills should be managed promptly and safely to prevent the spread of contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Ventilate: Clear the immediate area of all non-essential personnel and ensure adequate ventilation.[1]

  • Contain the Spill: Use a chemical spill kit to absorb the material. Gently sweep the solid material to avoid creating dust.

  • Collect the Waste: Place the spilled material and all contaminated cleaning supplies into a designated, labeled hazardous waste container.[1]

  • Decontaminate the Area: Clean the spill area with a suitable solvent, and collect the rinsate as hazardous waste.

  • Report the Spill: Follow your institution's spill reporting procedures.

The Core Disposal Protocol: A Step-by-Step Guide

The guiding principle for the disposal of this compound is that it must be treated as hazardous waste and disposed of through an approved waste disposal facility.[1][3][4] Under no circumstances should this chemical be poured down the drain or discarded in regular trash.[1][5]

Workflow for Proper Disposal:

A Start: Unused or Contaminated this compound B Is the material in its original container? A->B C Ensure the container is securely sealed and properly labeled. B->C Yes D Transfer to a designated and compatible hazardous waste container. B->D No F Store in a designated, well-ventilated, and secure waste accumulation area. C->F E Label the container with 'Hazardous Waste' and the chemical name. D->E E->F G Arrange for pickup by a licensed hazardous waste disposal contractor. F->G H Incineration at a permitted facility. G->H I End: Compliant Disposal H->I

Caption: Decision workflow for the proper disposal of this compound.

Detailed Procedural Steps:

  • Waste Segregation: Do not mix this compound waste with other waste streams, especially incompatible materials like strong oxidizing agents.[2] Collect all waste containing this chemical, including contaminated labware, in a designated container.

  • Container Selection: Use a container that is compatible with the chemical. For solid waste, a securely sealed plastic or glass container is appropriate.[6] The container must be leak-proof and have a tightly fitting lid.[6]

  • Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the date the waste was first added to the container.[6]

  • Storage: Store the sealed and labeled waste container in a designated hazardous waste accumulation area. This area should be well-ventilated, secure, and away from general laboratory traffic.

  • Professional Disposal: Arrange for the collection of the hazardous waste by your institution's environmental health and safety department or a licensed hazardous waste disposal company.[1] These professionals will ensure the waste is transported and disposed of in accordance with all federal, state, and local regulations.[7] The preferred method of disposal for this type of organic chemical waste is incineration at a permitted facility.

Disposal of Empty Containers:

Empty containers that previously held this compound must also be treated as hazardous waste unless they are properly decontaminated.[1]

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or methanol).

  • Collect Rinsate: The rinsate from each rinse must be collected and disposed of as hazardous waste.[1][8]

  • Final Disposal: Once decontaminated, the container can be disposed of according to your institution's guidelines for non-hazardous waste.

Regulatory Compliance: A Non-Negotiable Responsibility

The disposal of hazardous waste is strictly regulated. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provides the framework for hazardous waste management.[7] It is imperative to adhere to all applicable federal, state, and local regulations. Your institution's environmental health and safety office is the primary resource for ensuring compliance with these regulations.

References

  • Safety Data Sheet for 4-(2-Aminoethyl)benzenesulfonamide.
  • Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. (2025-09-22). US EPA.
  • Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine Final Rule. EPA.
  • The NIH Drain Discharge Guide.
  • Safety Data Sheet for 3-Aminobenzenesulfonamide. (2009-02-09). Fisher Scientific.
  • Guidelines for Hazardous Waste Disposal.
  • 1910.1028 - Benzene.
  • Proper Disposal of 3-Formylbenzenesulfonic Acid: A Guide for Labor
  • A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. (2022-10-10). EPA.
  • Safety D
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. ASHP.
  • Benzene - OSHA Training.
  • ETHYL BENZENE. (2021-04-14).
  • 3-Amino-N-[2-[[2-(sulfooxy)
  • Guidelines on Handling Hazardous Drugs. ASHP.
  • Hazardous Waste Disposal Procedures.
  • 29 CFR 1910.1028 -- Benzene. eCFR.
  • Safety Data Sheet for Benzenesulfonamide. (2010-06-05). Fisher Scientific.
  • Hazardous Waste Disposal Guide. (2023-02-27). Research Safety - Northwestern University.
  • Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. US EPA.
  • Management of Hazardous Waste Pharmaceuticals. US EPA.
  • Hazardous Materials Disposal Guide. (2019-06-12). Nipissing University.

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Comprehensive Safety and Handling Guide for 3-Ethynylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment and Triage

Expected Primary Hazards:

  • Skin Irritation: Direct contact with the powdered compound is likely to cause skin irritation.[1]

  • Serious Eye Irritation: The compound is expected to cause serious irritation upon contact with the eyes.[1]

  • Harmful if Swallowed: Ingestion of the compound may be harmful.

  • Respiratory Tract Irritation: Inhalation of the dust may cause respiratory irritation.[2][3]

The ethynyl group introduces a potential for instability under certain conditions, such as exposure to heat, pressure, or certain metals, which could lead to hazardous reactions.

GHS Classification (Anticipated)

Based on data for 4-Ethynylbenzenesulfonamide, the following GHS classifications are anticipated for 3-Ethynylbenzenesulfonamide[1]:

Hazard ClassCategoryGHS CodeDescription
Skin Corrosion/Irritation2H315Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319Causes serious eye irritation
Acute Toxicity, Oral (projected)4H302Harmful if swallowed
Specific target organ toxicity — single exposure3H335May cause respiratory irritation

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to mitigate the identified risks. The following table outlines the minimum required PPE for handling this compound.

PPE CategoryItemSpecificationRationale
Hand Protection GlovesNitrile gloves (minimum 4 mil thickness). Double-gloving is recommended.Provides a barrier against skin contact. Double-gloving allows for safe removal of the outer glove in case of contamination.
Eye Protection Safety GogglesChemical splash goggles that meet ANSI Z87.1 standards.Protects eyes from airborne powder and potential splashes.
Body Protection Laboratory CoatA flame-resistant lab coat, fully buttoned.Protects skin and personal clothing from contamination.
Respiratory Protection Fume HoodAll handling of solid this compound must be conducted in a certified chemical fume hood.Prevents inhalation of the powdered compound.

Operational Plan: Step-by-Step Handling

This section details the procedural steps for the safe handling of this compound in a laboratory setting.

Preparation and Area Inspection
  • Fume Hood Verification: Ensure the chemical fume hood is certified and functioning correctly. The sash should be positioned as low as practical during all manipulations.

  • Emergency Equipment Accessibility: Confirm that a safety shower and eyewash station are readily accessible and unobstructed.

  • Workspace Decontamination: Clear the workspace within the fume hood of all non-essential items to prevent cross-contamination.

  • Gathering Materials: Assemble all necessary equipment (e.g., spatulas, weighing paper, glassware) within the fume hood before introducing the compound.

Weighing and Transfer of Solid Compound

The following workflow diagram illustrates the process for safely weighing and transferring solid this compound.

Weighing_and_Transfer cluster_0 Preparation cluster_1 Weighing cluster_2 Dissolution cluster_3 Cleanup Prep Don Appropriate PPE FumeHood Work in a Certified Fume Hood Tare Tare Balance with Weighing Paper FumeHood->Tare Transfer Carefully Transfer Solid Tare->Transfer Weigh Record Weight Transfer->Weigh AddSolvent Add Solvent to Beaker Weigh->AddSolvent AddSolid Add Weighed Solid to Solvent AddSolvent->AddSolid Mix Mix Gently AddSolid->Mix Clean Decontaminate Work Area Mix->Clean Dispose Dispose of Contaminated Materials Clean->Dispose

Caption: Workflow for weighing and transferring solid this compound.

In Case of a Spill

Immediate and appropriate action is critical in the event of a spill to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Alert others in the immediate area and evacuate non-essential personnel. Ensure the fume hood continues to operate to ventilate the area.

  • Containment: For a solid spill, gently cover the material with a damp paper towel to avoid generating dust. For a liquid spill, contain it with an appropriate absorbent material.

  • Cleanup: Wearing appropriate PPE, carefully collect the contained material using a scoop or other suitable tool and place it into a labeled hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with soap and water, followed by a suitable laboratory disinfectant. All cleaning materials must be disposed of as hazardous waste.

Disposal Plan

The disposal of this compound and any contaminated materials must be managed as hazardous waste. Adherence to institutional, local, state, and federal regulations is mandatory.

Waste Segregation and Collection
  • Solid Waste: All solid waste, including unused compound, contaminated weighing paper, gloves, and other disposable materials, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Empty Containers: "Empty" containers that held the solid compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. Once decontaminated, the container can be disposed of according to institutional guidelines.

Disposal Workflow

The following diagram outlines the logical flow for the proper disposal of this compound waste.

Disposal_Workflow Start Waste Generated Segregate Segregate Solid and Liquid Waste Start->Segregate Label_Solid Label Solid Waste Container 'Hazardous Waste: This compound' Segregate->Label_Solid Label_Liquid Label Liquid Waste Container 'Hazardous Waste: This compound in [Solvent]' Segregate->Label_Liquid Store Store in Designated Satellite Accumulation Area Label_Solid->Store Label_Liquid->Store EHS Contact Environmental Health & Safety (EHS) for Pickup Store->EHS End Proper Disposal by Certified Vendor EHS->End

Caption: Logical workflow for the disposal of this compound waste.

Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[4]

References

  • BenchChem. (2025).
  • Sigma-Aldrich. (2025).
  • PubMed. (2024). Removal of selected sulfonamides and sulfonamide resistance genes from wastewater in full-scale constructed wetlands.
  • PubChem. (2025). 4-Ethynylbenzenesulfonamide.
  • Sigma-Aldrich. (2025).
  • The Journal of Urology. (1942). The Local Use of the Sulfonamide Drugs.
  • PubChem. (2021). N-ethyl-3-hydroxy-N-prop-2-ynylbenzenesulfonamide.
  • TCI Chemicals. (n.d.).
  • Wikipedia. (2023). Sulfonamide (medicine).
  • CymitQuimica. (2025).
  • Fisher Scientific. (2009).
  • Medica RCP. (n.d.). Sulfanilamide Powder.
  • Sciencemadness Wiki. (2025). Proper disposal of chemicals.
  • The Wire. (2026). FAQ: What is antibiotic resistance, and why should India worry about it?
  • Thermo Fisher Scientific. (n.d.).
  • CEDA. (2019).
  • PubChem. (2025). Benzenesulfonamide.
  • Environmental Protection. (n.d.).
  • PubChem. (2025). 3-[Ethyl(4-sulfobenzyl)amino]benzenesulfonic acid.
  • MSD Veterinary Manual. (n.d.).
  • Food Safety and Inspection Service. (2009).
  • PubChem. (2025). N-Ethylbenzenesulfonamide.
  • U.S. Environmental Protection Agency. (n.d.). Robust Summaries & Test Plan: Benzenesulfonamide, ar-methyl (o,p-TSA).
  • Nevada Division of Environmental Protection. (2007). Toxicological Profiles for Three Organic Acids.
  • U.S. Environmental Protection Agency. (n.d.). Toxicological Profile for Ethylbenzene.

Sources

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